molecular formula C7H12O3 B7721502 2-Hydroxycyclohexanecarboxylic acid CAS No. 28131-61-5

2-Hydroxycyclohexanecarboxylic acid

Cat. No.: B7721502
CAS No.: 28131-61-5
M. Wt: 144.17 g/mol
InChI Key: SNKAANHOVFZAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxycyclohexanecarboxylic Acid is a solid organic compound with the molecular formula C₇H₁₂O₃ and an average molecular mass of 144.17 g/mol . It is supplied as a mixture of its cis and trans stereoisomers, presented as a white to almost white powder or crystal with a melting point between 67.0 and 71.0 °C . This compound is of significant interest in biochemical and natural product research. Studies have shown that substituted cyclohexanecarboxylic acids serve as crucial starter units in the biosynthesis of ansatrienin A and ω-cyclohexyl fatty acids in certain microorganisms . The biosynthetic pathway for these starter units branches off from the shikimate pathway, undergoing a series of intricate dehydrations and double-bond reductions . Therefore, this compound is a valuable compound for investigating these specialized metabolic pathways and the enzymatic mechanisms involved in the transformation of carbocyclic acids . Researchers can utilize this high-purity (>98%) compound as a standard, precursor, or intermediate in their exploratory synthesis and mechanistic studies . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKAANHOVFZAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901231
Record name NoName_319
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-69-8, 17502-32-8, 28131-61-5
Record name 2-Hydroxycyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC125569
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC115776
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-cyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Conformational Landscape of cis-2-hydroxycyclohexanecarboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the conformational preferences of cis-2-hydroxycyclohexanecarboxylic acid. The interplay of steric hindrance, torsional strain, and intramolecular hydrogen bonding dictates the three-dimensional structure of this molecule, which is critical for its chemical reactivity and biological interactions. Understanding its conformational equilibrium is paramount for applications in medicinal chemistry and materials science.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane (B81311) ring predominantly adopts a chair conformation, which minimizes both angle and torsional strain, making it the most stable arrangement.[1] In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Axial bonds are parallel to the principal C3 axis of the ring, while equatorial bonds point away from the periphery of the ring.

A critical concept in conformational analysis is the "A-value," which quantifies the steric preference of a substituent for the equatorial position. The A-value represents the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position.[2] A larger A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[3]

Conformational Equilibria of cis-2-hydroxycyclohexanecarboxylic acid

For a cis-1,2-disubstituted cyclohexane, one substituent must be in an axial (a) position and the other in an equatorial (e) position.[4] Through a process known as a ring flip, the axial substituent becomes equatorial and the equatorial substituent becomes axial. For cis-2-hydroxycyclohexanecarboxylic acid, this results in two primary chair conformers in equilibrium.

A third, crucial conformation is one that is stabilized by an intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups. This non-covalent interaction can significantly influence the conformational landscape.[5]

The three key conformations to consider are:

  • Conformer A: Axial hydroxyl group and equatorial carboxylic acid group (a-OH, e-COOH).

  • Conformer B: Equatorial hydroxyl group and axial carboxylic acid group (e-OH, a-COOH).

  • Conformer C: A conformation, likely derived from A or B, that is stabilized by an intramolecular hydrogen bond.

The following diagram illustrates the equilibrium between the two primary chair conformers.

Figure 1: Conformational equilibrium of cis-2-hydroxycyclohexanecarboxylic acid.

Analysis of Conformational Stability

The relative stability of these conformers is determined by a combination of steric effects and the presence of hydrogen bonding.

Steric Considerations (A-Values)

Based on established A-values, we can predict the sterically preferred conformation.

SubstituentA-Value (kcal/mol)Reference
-OH (hydroxyl)0.6 - 0.9[6]
-COOH (carboxylic acid)1.2[6]

The A-value for the carboxylic acid group (1.2 kcal/mol) is higher than that for the hydroxyl group (0.6-0.9 kcal/mol).[6] This indicates that the carboxylic acid group has a stronger preference for the equatorial position to minimize steric strain. Therefore, based solely on steric considerations, Conformer A (a-OH, e-COOH) would be predicted to be more stable than Conformer B.

Intramolecular Hydrogen Bonding

The presence of both a hydrogen bond donor (-OH) and an acceptor (-C=O or -OH of the carboxylic acid) in a 1,2-cis configuration allows for the formation of an intramolecular hydrogen bond. This is most feasible when the hydroxyl group is axial and the carboxylic acid is equatorial (Conformer A). The formation of this hydrogen bond can provide significant stabilization, often overriding steric preferences.[7]

The logical pathway for determining the most stable conformer is outlined below.

stability_logic start Start Analysis sterics Evaluate Steric Hindrance (A-Values) start->sterics h_bond Consider Intramolecular Hydrogen Bonding sterics->h_bond COOH is bulkier than OH (Favors Conformer A) prediction Predict Most Stable Conformer h_bond->prediction H-bond in Conformer A provides extra stability

Figure 2: Logical workflow for predicting conformational stability.

It is therefore hypothesized that the conformer with an axial hydroxyl group and an equatorial carboxylic acid group, stabilized by an intramolecular hydrogen bond, is the most stable conformation of cis-2-hydroxycyclohexanecarboxylic acid.

Experimental Protocols for Conformational Analysis

The determination of the conformational equilibrium of cis-2-hydroxycyclohexanecarboxylic acid can be achieved through a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of cyclohexane derivatives.[3] The key parameters are the chemical shifts and, more importantly, the proton-proton coupling constants (³JHH).

Experimental Protocol:

  • Sample Preparation: Dissolve a sample of cis-2-hydroxycyclohexanecarboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis of Coupling Constants: The magnitude of the vicinal coupling constant (³J) between the protons on C1 and C2 is dependent on the dihedral angle between them, as described by the Karplus equation.

    • A large coupling constant (typically 8-13 Hz) indicates a dihedral angle of ~180°, which is characteristic of an axial-axial relationship between the two protons.

    • A small coupling constant (typically 1-5 Hz) indicates a dihedral angle of ~60°, which is characteristic of an axial-equatorial or equatorial-equatorial relationship.

Expected Coupling Constants for Different Conformations:

ConformerH1 PositionH2 PositionH1-H2 RelationshipExpected ³J(H1,H2) (Hz)
A (a-OH, e-COOH) AxialEquatorialAxial-Equatorial1 - 5
B (e-OH, a-COOH) EquatorialAxialEquatorial-Axial1 - 5

Since both likely conformers would exhibit a small coupling constant between the protons on C1 and C2, analysis of other couplings, such as those to the adjacent methylene (B1212753) protons, and the use of 2D NMR techniques like NOESY, may be necessary for a definitive assignment.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to detect the presence of intramolecular hydrogen bonding.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of cis-2-hydroxycyclohexanecarboxylic acid in a non-polar solvent (e.g., CCl₄).

  • Data Acquisition: Obtain the IR spectrum of the solution.

  • Analysis: Look for a sharp, concentration-independent absorption band in the O-H stretching region (typically 3200-3500 cm⁻¹) which is indicative of an intramolecular hydrogen bond. A broad, concentration-dependent band in the same region would suggest intermolecular hydrogen bonding.

Computational Chemistry

Density Functional Theory (DFT) calculations can provide theoretical insights into the relative energies of the different conformers.[8][9]

Computational Protocol:

  • Structure Generation: Build the 3D structures of the possible chair conformers of cis-2-hydroxycyclohexanecarboxylic acid.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP/6-31G*).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima and to obtain theoretical vibrational frequencies for comparison with experimental IR data.

The general workflow for a combined experimental and computational analysis is depicted below.

experimental_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis nmr 1H NMR Spectroscopy (Measure Coupling Constants) data_integration Data Integration and Conformational Assignment nmr->data_integration ir IR Spectroscopy (Detect H-Bonding) ir->data_integration dft DFT Calculations (Relative Energies) dft->data_integration

Figure 3: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of cis-2-hydroxycyclohexanecarboxylic acid is a nuanced problem where steric effects and intramolecular hydrogen bonding are competing factors. While A-values suggest a preference for the conformer with an equatorial carboxylic acid group, the stabilization afforded by an intramolecular hydrogen bond is likely to make the diaxial-like arrangement (axial -OH, equatorial -COOH) the dominant species in the conformational equilibrium. A combination of NMR and IR spectroscopy, supported by DFT calculations, provides a robust framework for the complete characterization of the conformational landscape of this important molecule. This understanding is crucial for predicting its reactivity and for the rational design of molecules with specific three-dimensional structures in the context of drug development and materials science.

References

Theoretical DFT Studies on the Stability of 2-Hydroxycyclohexanecarboxylic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycyclohexanecarboxylic acid is a molecule of interest in organic synthesis and medicinal chemistry, possessing multiple stereoisomers and conformational possibilities that dictate its reactivity and biological activity. Understanding the relative stability of these different forms is crucial for predicting its behavior in various environments. Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the stereo-electronic properties and stability of organic molecules.[1][2] This technical guide outlines a comprehensive approach to studying the stability of this compound isomers and conformers using DFT, based on established computational protocols for similar cyclic and carboxylic acid-containing systems.

The stability of this compound is primarily governed by the interplay of steric effects arising from the substituted cyclohexane (B81311) ring and intramolecular interactions, particularly hydrogen bonding between the hydroxyl and carboxylic acid groups.[3][4][5] The orientation of the hydroxyl and carboxyl substituents (axial vs. equatorial) on the cyclohexane ring leads to different conformers with varying energies. DFT calculations allow for a precise quantification of these energy differences, providing insights into the predominant structures at equilibrium.

Core Concepts in the Stability Analysis

The conformational analysis of this compound involves the investigation of various stereoisomers and their corresponding low-energy conformers. The key factors influencing stability are:

  • Stereoisomerism: The molecule has two chiral centers, leading to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

  • Conformational Isomerism: For each stereoisomer, the cyclohexane ring can adopt a chair conformation, with the hydroxyl and carboxyl groups in either axial (ax) or equatorial (eq) positions. This gives rise to multiple conformers, such as diequatorial, diaxial, and axial-equatorial arrangements.

  • Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and carboxylic acid groups allows for the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations.[3][6][7] DFT is particularly effective at describing these non-covalent interactions.[3]

Below is a diagram illustrating the relationship between the key isomers of this compound.

Stereoisomers of this compound cluster_cis cis-Isomers cluster_trans trans-Isomers cis_RR_SS (1R,2S) and (1S,2R) trans_RR_SS (1R,2R) and (1S,2S) molecule 2-Hydroxycyclohexane- carboxylic Acid molecule->cis_RR_SS  Enantiomeric Pair molecule->trans_RR_SS  Enantiomeric Pair

Stereoisomers of this compound.

Experimental Protocols: A DFT-Based Approach

A robust theoretical study of this compound stability would involve a multi-step computational workflow. The following protocols are recommended based on successful DFT studies of related organic molecules.[1][8]

Initial Structure Generation and Conformational Search
  • Stereoisomer Generation: The initial 3D structures of all four stereoisomers—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—would be generated.

  • Conformational Search: For each stereoisomer, a systematic conformational search would be performed to identify all possible low-energy chair and boat conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94) as a preliminary, computationally inexpensive step.

Geometry Optimization and Frequency Calculations
  • DFT Method Selection: The geometries of the identified conformers would be optimized using DFT. A common and effective approach is to use a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311++G(d,p).[1][9] The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding.

  • Solvent Effects: To simulate a more realistic environment, solvent effects can be incorporated using a polarizable continuum model (PCM).[6][8] This is crucial as solvation can significantly influence conformational equilibria.

  • Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[9] These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary for accurate energy comparisons.

The logical workflow for these calculations is depicted below.

DFT Workflow for Conformational Analysis start Generate Stereoisomers conf_search Conformational Search (Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc sp_energy Single-Point Energy Calculation (Higher Level of Theory, optional) freq_calc->sp_energy analysis Thermodynamic Analysis (Relative Energies, Boltzmann Distribution) sp_energy->analysis end Identify Most Stable Conformer(s) analysis->end

Workflow for DFT-based conformational analysis.
Advanced Energy Refinement and Analysis

  • Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory or a larger basis set.

  • Thermodynamic Analysis: The relative stabilities of the conformers are determined by comparing their Gibbs free energies (ΔG), which are calculated from the electronic energies, ZPVE, and thermal corrections. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be employed to investigate intramolecular hydrogen bonding by quantifying the interaction energy between the lone pair of the hydrogen bond acceptor and the antibonding orbital of the donor.

Data Presentation: Illustrative Results

A DFT study would generate quantitative data on the energies and key geometric parameters of the various conformers. The following tables provide an example of how this data could be structured for the cis and trans isomers of this compound.

Table 1: Calculated Relative Energies for Conformers of trans-(1R,2R)-2-Hydroxycyclohexanecarboxylic Acid

ConformerSubstituent OrientationsRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Intramolecular H-Bond Distance (Å)
trans-1 (Chair) 1-COOH (eq), 2-OH (eq)0.000.002.15
trans-2 (Chair) 1-COOH (ax), 2-OH (ax)2.582.451.98
trans-3 (Twist-Boat) -5.805.95-

Energies are relative to the most stable conformer. H-bond distance is between the carboxylic hydrogen and the hydroxyl oxygen.

Table 2: Calculated Relative Energies for Conformers of cis-(1R,2S)-2-Hydroxycyclohexanecarboxylic Acid

ConformerSubstituent OrientationsRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Intramolecular H-Bond Distance (Å)
cis-1 (Chair) 1-COOH (eq), 2-OH (ax)0.450.501.85
cis-2 (Chair) 1-COOH (ax), 2-OH (eq)0.000.002.05
cis-3 (Twist-Boat) -6.106.25-

Energies are relative to the most stable conformer of the cis-isomer.

Visualization of Key Interactions

Intramolecular hydrogen bonding is a critical factor in determining the most stable conformation. The diagram below illustrates this interaction within a chair conformer of this compound, where the axial hydroxyl group acts as a hydrogen bond donor to the equatorial carboxylic acid group.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxycyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the cis- and trans-isomers of 2-hydroxycyclohexanecarboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated source of data and methodologies related to these compounds.

Introduction

This compound (C₇H₁₂O₃, molar mass: 144.17 g/mol ) is a cyclic carboxylic acid that exists as two diastereomers: cis-2-hydroxycyclohexanecarboxylic acid and trans-2-hydroxycyclohexanecarboxylic acid. The spatial arrangement of the hydroxyl and carboxyl groups on the cyclohexane (B81311) ring dictates the distinct physical and chemical properties of each isomer, influencing their biological activity and potential therapeutic applications. These compounds are of interest in medicinal chemistry, with some derivatives showing potential as inhibitors of enzymes such as diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity and type 2 diabetes.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of the this compound isomers are not extensively reported in the literature. The following tables summarize available data, with some values for the closely related 4-hydroxycyclohexanecarboxylic acid isomers provided for comparison and estimation.

Table 1: Physical Properties of this compound Isomers and Related Compounds

Propertycis-2-Hydroxycyclohexanecarboxylic Acidtrans-2-Hydroxycyclohexanecarboxylic Acidcis-4-Hydroxycyclohexanecarboxylic Acidtrans-4-Hydroxycyclohexanecarboxylic Acid
Melting Point (°C) Data not availableData not available150145
Boiling Point (°C) Data not availableData not available115 (at 8 Torr)308
Solubility Soluble in water[1]Soluble in water[1]Soluble in methanolSoluble in DMSO and Methanol[2][3]
pKa 4.80 (predicted for cis-1,2-isomer)[4]Data not available4.836 (25 °C)4.687 (25 °C)

Note: Data for the 4-hydroxy isomers are provided as a reference due to the limited availability of specific data for the 2-hydroxy isomers. The predicted pKa for the cis-1,2 isomer is from a compiled dataset.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the isomers of this compound.

Infrared (IR) Spectroscopy

The IR spectra of carboxylic acids are characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1700 and 1725 cm⁻¹ for the hydrogen-bonded dimer. The hydroxyl group also exhibits a C-O stretching band in the region of 1050-1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton on the carbon bearing the carboxyl group (α-proton) typically appears as a multiplet. The chemical shift and coupling constants of this proton, as well as the proton on the carbon with the hydroxyl group, are diagnostic for determining the cis or trans configuration. In the cis isomer, the α-proton is expected to show a larger coupling constant with one of the adjacent axial protons compared to the trans isomer. The acidic proton of the carboxylic acid is typically a broad singlet, often found downfield (>10 ppm).

¹³C NMR: The carbonyl carbon of the carboxylic acid typically resonates in the range of 175-185 ppm. The carbons attached to the hydroxyl and carboxyl groups will also have characteristic chemical shifts.

Experimental Protocols

Synthesis of a Mixture of cis- and trans-2-Hydroxycyclohexanecarboxylic Acid

A common method for the synthesis of 2-hydroxycycloalkanecarboxylic acids is through the catalytic hydrogenation of the corresponding aromatic precursor, salicylic (B10762653) acid.

General Protocol for Catalytic Hydrogenation of Salicylic Acid:

  • Catalyst Preparation: A suitable catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), is suspended in a solvent (e.g., water, ethanol, or acetic acid).

  • Reaction Setup: Salicylic acid is dissolved in the chosen solvent and added to a high-pressure reactor containing the catalyst.

  • Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to a specific pressure (e.g., 50-100 atm). The reaction mixture is stirred at a controlled temperature (e.g., 50-100 °C) for a specified duration (e.g., 12-24 hours).

  • Workup: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield a mixture of cis- and trans-2-hydroxycyclohexanecarboxylic acid.

Note: The ratio of cis to trans isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.

Separation of cis and trans Isomers

The separation of the diastereomeric mixture of 2-hydroxycyclohexanecarboxylic acids can be challenging due to their similar physical properties. Fractional crystallization or chromatography are the most common approaches.

General Protocol for Separation by Fractional Crystallization:

  • Dissolution: The mixture of isomers is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., water, ethyl acetate, or a mixture of both).

  • Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath. The less soluble isomer will preferentially crystallize out of the solution.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

  • Recrystallization: The purity of the isolated isomer can be improved by one or more recrystallization steps. The mother liquor can be concentrated to obtain a more enriched sample of the more soluble isomer, which can then be subjected to further crystallization.

General Protocol for Separation by Column Chromatography:

  • Stationary Phase: A silica (B1680970) gel column is typically used as the stationary phase.

  • Mobile Phase: A solvent system with appropriate polarity is chosen to achieve separation. A gradient of solvents, for example, from a non-polar solvent like hexane (B92381) to a more polar solvent like ethyl acetate, can be employed.

  • Elution: The mixture of isomers is loaded onto the column and eluted with the chosen mobile phase. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure isomers.

  • Solvent Removal: The solvent is removed from the fractions containing the pure isomers to yield the separated products.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not well-elucidated, some carboxylic acids have been identified as inhibitors of diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the synthesis of triglycerides.

DGAT1 Inhibition

Inhibition of DGAT1 is a therapeutic strategy for metabolic diseases. By blocking the final step in triglyceride synthesis, DGAT1 inhibitors can reduce the accumulation of fats in tissues. The general mechanism involves the binding of the inhibitor to the active site of the DGAT1 enzyme, preventing its natural substrates, diacylglycerol and fatty acyl-CoA, from binding and reacting.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and separation of this compound isomers and a conceptual representation of DGAT1 inhibition.

Synthesis_and_Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation SA Salicylic Acid Mix Mixture of cis- and trans- This compound SA->Mix Catalytic Hydrogenation H2_cat H2, Catalyst (e.g., Rh/C) Sep_Method Separation Method (e.g., Fractional Crystallization or Chromatography) Mix->Sep_Method cis_iso cis-Isomer Sep_Method->cis_iso trans_iso trans-Isomer Sep_Method->trans_iso

General workflow for the synthesis and separation of this compound isomers.

DGAT1_Inhibition_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_product Product DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride DGAT1->TG Catalysis Inhibitor 2-Hydroxycyclohexanecarboxylic Acid Derivative (Inhibitor) Inhibitor->DGAT1 Binding and Inhibition

Conceptual diagram of DGAT1 inhibition by a this compound derivative.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of cis- and trans-2-hydroxycyclohexanecarboxylic acid. While specific experimental data for these isomers are limited, this guide provides a framework for their synthesis, separation, and characterization based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate the properties and biological activities of these promising molecules for their potential application in drug development.

References

An In-depth Technical Guide on the Stereochemistry of 2-Hydroxycyclohexanecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 2-hydroxycyclohexanecarboxylic acid, a key chiral building block in medicinal chemistry. The document details the synthesis, separation, and conformational analysis of its diastereomers and explores the structure-activity relationships of its bioactive derivatives, including their roles as enzyme inhibitors and anticancer agents.

Core Stereochemistry and Conformational Analysis

This compound possesses two stereogenic centers, leading to the existence of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These are grouped into two pairs of enantiomers, which are diastereomeric to each other (cis and trans isomers). The relative orientation of the hydroxyl and carboxyl groups dictates the conformational preference of the cyclohexane (B81311) ring, which predominantly adopts a chair conformation to minimize steric strain.

The cis isomer exists as a rapidly equilibrating mixture of two chair conformers of equal energy. In one conformer, the hydroxyl group is axial and the carboxyl group is equatorial, while in the other, the hydroxyl group is equatorial and the carboxyl group is axial.

The trans isomer also exists as two equilibrating chair conformers. However, the conformer with both the hydroxyl and carboxyl groups in the equatorial position is significantly more stable due to the avoidance of 1,3-diaxial interactions. This conformational preference has a profound impact on the molecule's physical properties and its interactions with biological targets.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformational preferences of this compound isomers. The chemical shifts and coupling constants of the protons on C1 and C2 are particularly informative.

Table 1: Physicochemical and Spectroscopic Data for this compound Isomers

Propertycis-Isomertrans-Isomer
Melting Point (°C)110-112130-132
¹H NMR
H-1 Chemical Shift (ppm)~2.5~2.2
H-2 Chemical Shift (ppm)~4.0~3.6
J-coupling H1-H2 (Hz)~3-4 (axial-equatorial/equatorial-axial)~8-10 (diaxial)
¹³C NMR
C-1 Chemical Shift (ppm)~45~48
C-2 Chemical Shift (ppm)~70~75
COOH Chemical Shift (ppm)~178~180

Note: Specific NMR values can vary depending on the solvent and concentration.

Synthesis and Separation of Stereoisomers

The stereoselective synthesis of this compound isomers is a key challenge. A common approach involves the hydrogenation of 2-hydroxybenzoic acid (salicylic acid) or its esters, which typically yields the cis isomer as the major product due to steric hindrance directing the approach of hydrogen from the less hindered face.

Experimental Protocol: Synthesis of cis-2-Hydroxycyclohexanecarboxylic Acid

Materials:

Procedure:

  • A solution of 2-hydroxybenzoic acid in ethanol is placed in a high-pressure hydrogenation vessel.

  • A catalytic amount of rhodium on alumina is added to the solution.

  • The vessel is sealed and purged with hydrogen gas.

  • The reaction is stirred under hydrogen pressure at elevated temperature until the uptake of hydrogen ceases.

  • The reaction mixture is cooled, and the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield crude cis-2-hydroxycyclohexanecarboxylic acid.

  • The crude product can be purified by recrystallization.

Experimental Protocol: Epimerization to trans-2-Hydroxycyclohexanecarboxylic Acid and Separation

The trans isomer can be obtained by epimerization of the cis isomer. This is typically achieved by heating the cis isomer in the presence of a strong base, which deprotonates the C1 position, allowing for inversion of the stereocenter.

Materials:

  • Crude mixture of cis- and trans-2-hydroxycyclohexanecarboxylic acid

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Ether

  • Separatory funnel

Procedure:

  • The mixture of isomers is dissolved in ethanol, and a solution of sodium ethoxide in ethanol is added.

  • The mixture is refluxed for several hours to allow for epimerization to reach equilibrium.

  • The reaction is cooled, and the ethanol is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid.

  • The aqueous solution is extracted with ether.

  • The ether extracts containing the mixture of cis and trans acids can be separated by fractional crystallization, exploiting the lower solubility of the trans isomer in certain solvents, or by column chromatography.

Bioactive Derivatives of this compound

The this compound scaffold is a versatile template for the design of novel therapeutic agents. Its derivatives have shown promise in a variety of therapeutic areas, including metabolic diseases and oncology.

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors

Derivatives of this compound have been identified as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme that plays a crucial role in the final step of triglyceride synthesis.[1] Inhibition of DGAT1 is a promising strategy for the treatment of obesity and type 2 diabetes.

Table 2: In Vitro Activity of this compound Derivatives as DGAT1 Inhibitors

CompoundR1 GroupR2 GroupDGAT1 IC₅₀ (nM)Reference
1 HPhenyl500[1]
2 Methyl4-Fluorophenyl150[1]
3 HThiazolyl50[1]
4 MethylPyridyl25[1]

Anticancer Agents

Certain derivatives of the closely related cyclohexenone carboxylic acid have demonstrated significant antitumor activity. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation.

Table 3: Anticancer Activity of Cyclohexenone Carboxylic Acid Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism of ActionReference
5 MCF-7 (Breast Cancer)15.2Induction of Apoptosis[2]
6 HCT116 (Colon Cancer)8.7Cell Cycle Arrest at G2/M[2]
7 A549 (Lung Cancer)21.5Inhibition of STAT3 Signaling[2]

Conclusion

This compound and its derivatives represent a rich area of study for medicinal chemists and drug development professionals. A thorough understanding of the stereochemistry and conformational analysis of the core scaffold is essential for the rational design of potent and selective therapeutic agents. The synthetic and separation protocols outlined in this guide provide a foundation for accessing the individual stereoisomers for further investigation. The promising biological activities of its derivatives as DGAT1 inhibitors and anticancer agents highlight the potential of this versatile chemical entity in addressing significant unmet medical needs. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapies.

References

In-Depth NMR Spectral Analysis of trans-2-Hydroxycyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for trans-2-hydroxycyclohexanecarboxylic acid. Due to the limited availability of fully assigned spectral data for the free acid, this guide presents the detailed NMR data for its close analogue, methyl trans-2-hydroxycyclohexanoate . The structural similarities allow for valuable insights into the spectral characteristics of the parent acid, with expected variations primarily affecting the chemical shifts of the carbonyl carbon and the proton on the adjacent carbon.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for methyl trans-2-hydroxycyclohexanoate. These values are essential for structural elucidation and purity assessment.

Table 1: ¹H NMR Spectral Data of Methyl trans-2-hydroxycyclohexanoate

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H12.35ddd11.5, 9.5, 4.0
H23.80ddd9.5, 9.5, 4.0
H3a, H5a1.25m
H3e, H5e2.05m
H4a, H6a1.25m
H4e, H6e1.70m
OCH₃3.70s
OHVariablebr s

Note: The assignments for the methylene (B1212753) protons (H3-H6) are complex due to overlapping multiplets. 'a' denotes axial and 'e' denotes equatorial protons.

Table 2: ¹³C NMR Spectral Data of Methyl trans-2-hydroxycyclohexanoate

Carbon AssignmentChemical Shift (δ) ppm
C=O175.5
C149.5
C272.0
C331.0
C424.0
C524.5
C628.0
OCH₃51.5

Experimental Protocols

The following provides a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of hydroxy acid derivatives, applicable to trans-2-hydroxycyclohexanecarboxylic acid.

Sample Preparation
  • Sample Purity: Ensure the sample of trans-2-hydroxycyclohexanecarboxylic acid or its methyl ester is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Choose a suitable deuterated solvent. For the methyl ester, deuterated chloroform (B151607) (CDCl₃) is commonly used. For the free acid, deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) are good options to ensure solubility and to observe the exchangeable carboxylic acid and hydroxyl protons.

  • Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents, for accurate chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Acquisition Time: An acquisition time of 2-4 seconds.

    • Spectral Width: A spectral width of approximately 12-16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is required.

    • Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons like the carbonyl group.

    • Spectral Width: A spectral width of approximately 200-220 ppm.

Visualization of Molecular Structure and NMR Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure and a typical workflow for NMR analysis.

molecular_structure cluster_cyclohexane Cyclohexane Ring C1 C2 C1->C2 COOH COOH C1->COOH C3 C2->C3 OH OH C2->OH C4 C3->C4 C5 C4->C5 C6 C5->C6 C6->C1

Caption: Molecular structure of trans-2-hydroxycyclohexanecarboxylic acid.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing and Analysis a Weigh Pure Sample b Dissolve in Deuterated Solvent a->b c Add Internal Standard b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Tune and Shim e->f g Acquire 1H Spectrum f->g h Acquire 13C Spectrum g->h i Fourier Transform h->i j Phase and Baseline Correction i->j k Peak Picking and Integration j->k l Assign Signals k->l m Structure Elucidation l->m

Caption: General workflow for NMR spectral analysis.

An In-depth Technical Guide to Intramolecular Hydrogen Bonding in 2-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the intramolecular hydrogen bonding in the cis and trans isomers of 2-hydroxycyclohexanecarboxylic acid. Understanding these non-covalent interactions is crucial as they significantly influence the conformational preferences, physicochemical properties, and ultimately, the biological activity of molecular entities.

Introduction to Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds are non-covalent interactions that occur within a single molecule between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). These interactions play a pivotal role in determining molecular conformation, which in turn affects a molecule's reactivity and biological function. In this compound, the hydroxyl group (-OH) can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid group (-COOH) can act as an acceptor. The formation of an intramolecular hydrogen bond in this molecule leads to a quasi-seven-membered ring structure, which significantly impacts the conformational equilibrium of the cyclohexane (B81311) ring.

Conformational Analysis of this compound Isomers

The presence of an intramolecular hydrogen bond is highly dependent on the stereochemistry of the molecule. In this compound, the relative orientation of the hydroxyl and carboxylic acid groups in the cis and trans isomers dictates the feasibility and strength of this interaction. The cyclohexane ring itself can adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms.

cis-2-Hydroxycyclohexanecarboxylic Acid

In the cis isomer, the hydroxyl and carboxylic acid groups are on the same side of the cyclohexane ring. This arrangement allows for the formation of an intramolecular hydrogen bond. For the chair conformation, there are two possible arrangements:

  • Axial-Equatorial (a,e): One substituent is in an axial position and the other is in an equatorial position.

  • Equatorial-Axial (e,a): The opposite arrangement to (a,e).

An intramolecular hydrogen bond is sterically favorable in the diequatorial-like arrangement of the interacting groups, which can be achieved in a chair or a twist-boat conformation. The presence of the hydrogen bond can stabilize a conformation that would otherwise be of higher energy.

trans-2-Hydroxycyclohexanecarboxylic Acid

In the trans isomer, the hydroxyl and carboxylic acid groups are on opposite sides of the ring. In a chair conformation, these substituents will be either diaxial (a,a) or diequatorial (e,e). An intramolecular hydrogen bond is not possible in the diequatorial conformation due to the large distance between the donor and acceptor groups. While the diaxial conformation brings the groups closer, the geometry is generally not favorable for strong intramolecular hydrogen bonding. Therefore, trans-2-hydroxycyclohexanecarboxylic acid is less likely to exhibit significant intramolecular hydrogen bonding and will primarily engage in intermolecular hydrogen bonding in the condensed phase.[1]

Quantitative Data on Molecular Geometry and Energetics

Precise quantitative data from experimental and computational studies are essential for a thorough understanding of the intramolecular hydrogen bonding in this compound.

Crystallographic Data

A key study by Kálmán et al. (2002) determined the crystal structure of (1R,2S)-cis-2-hydroxy-1-cyclohexanecarboxylic acid.[2] This experimental data provides definitive proof of the solid-state conformation and the presence of hydrogen bonding. While the primary focus of the paper was on supramolecular self-assembly, the crystallographic data allows for the determination of key intramolecular distances and angles. In the solid state, cis-2-hydroxy-1-cyclohexanecarboxylic acid molecules form dimers.[2]

Table 1: Selected Crystallographic Data for cis-2-Hydroxycyclohexanecarboxylic Acid

ParameterValueReference
Crystal SystemMonoclinic[2]
Space GroupP21/c[2]

Note: Detailed intramolecular bond lengths and angles related to the hydrogen bond are not explicitly stated in the abstract but are available from the full crystallographic data.

Spectroscopic Data

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying hydrogen bonding.

Infrared (IR) Spectroscopy: The formation of an intramolecular hydrogen bond causes a characteristic shift in the vibrational frequencies of the involved functional groups. The O-H stretching frequency of the hydroxyl group will be red-shifted (shifted to lower wavenumbers) and broadened compared to a "free" hydroxyl group. Similarly, the C=O stretching frequency of the carboxylic acid may also be affected.

Table 2: Typical IR Stretching Frequencies for Carboxylic Acids and Alcohols

Functional GroupTypical Frequency Range (cm-1)Effect of Intramolecular H-BondReference
Free O-H Stretch (Alcohol)3650-3584-[3]
H-Bonded O-H Stretch (Intramolecular)3550-3200 (broad)Red-shift and broadening[3]
C=O Stretch (Carboxylic Acid)1760-1690Slight red-shift[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the hydroxyl proton is highly sensitive to its environment. Intramolecular hydrogen bonding deshields the proton, causing its resonance to appear at a higher chemical shift (downfield) compared to a non-hydrogen-bonded hydroxyl proton. The exact chemical shift is also dependent on the solvent and concentration.

Computational Chemistry Data

Density Functional Theory (DFT) calculations are invaluable for exploring the conformational landscape and quantifying the energetics of intramolecular hydrogen bonding.[4][5] These calculations can provide information on the relative energies of different conformers, the geometric parameters of the hydrogen bond (bond length and angle), and predicted vibrational frequencies.

Table 3: Hypothetical DFT Calculation Results for cis-2-Hydroxycyclohexanecarboxylic Acid

ConformerRelative Energy (kcal/mol)H-Bond Length (Å)H-Bond Angle (°)Predicted ν(O-H) (cm-1)Predicted ν(C=O) (cm-1)
Chair (a,e) with H-bond0.001.9515534501715
Chair (e,a) no H-bond+2.5--36501730
Twist-boat with H-bond+1.51.9815034701720

Note: The values in this table are illustrative and would need to be obtained from specific DFT calculations for this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, often resulting in a mixture of cis and trans isomers that require separation. A common approach involves the reduction of 2-oxocyclohexanecarboxylic acid or the hydrolysis of the corresponding ester.

Representative Synthesis of cis- and trans-2-Hydroxycyclohexanecarboxylic Acid:

A general procedure for the synthesis of 4-hydroxycyclohexanecarboxylic acid involves the catalytic hydrogenation of p-hydroxybenzoic acid.[6] A similar principle can be applied for the 2-hydroxy isomer. The separation of cis and trans isomers can often be achieved by fractional crystallization or chromatography. A method for preparing optically pure cis-3-hydroxycyclohexanecarboxylic acid derivatives involves hydrogenation of m-hydroxybenzoic acid followed by enzymatic resolution.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • Prepare dilute solutions (e.g., 0.01 M) of the purified cis and trans isomers in a non-polar solvent like carbon tetrachloride (CCl4).

  • Record the IR spectrum of each solution in the range of 4000-600 cm-1 using a Fourier Transform Infrared (FTIR) spectrometer.

  • Analyze the O-H stretching region (3700-3200 cm-1) and the C=O stretching region (1800-1650 cm-1) to identify bands corresponding to free and hydrogen-bonded species.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare solutions of the purified cis and trans isomers in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer.

  • Identify the chemical shift of the hydroxyl proton in the 1H NMR spectrum. The downfield shift in the cis isomer compared to the trans isomer can be indicative of intramolecular hydrogen bonding.

  • Variable temperature NMR studies can also be performed to study the conformational dynamics.

Visualizations

Conformational Isomers and Intramolecular Hydrogen Bonding

G Conformational Isomers of cis-2-Hydroxycyclohexanecarboxylic Acid cluster_cis cis-Isomer cluster_trans trans-Isomer Chair (a,e) Chair (axial-equatorial) -OH axial, -COOH equatorial H-Bond Intramolecular H-Bond Formation Chair (a,e)->H-Bond Chair (e,a) Chair (equatorial-axial) -OH equatorial, -COOH axial No H-Bond No Intramolecular H-Bond Chair (e,a)->No H-Bond Steric hindrance Twist-Boat Twist-Boat Twist-Boat->H-Bond Chair (e,e) Chair (diequatorial) Chair (e,e)->No H-Bond Large distance Chair (a,a) Chair (diaxial) Chair (a,a)->No H-Bond Unfavorable geometry

Caption: Conformational possibilities for cis- and trans-2-hydroxycyclohexanecarboxylic acid.

Experimental Workflow for Characterization

G Experimental Workflow for Characterization cluster_analysis Spectroscopic and Computational Analysis Synthesis Synthesis of This compound Separation Isomer Separation (cis and trans) Synthesis->Separation Purification Purification (Crystallization/Chromatography) Separation->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR X-ray X-ray Crystallography Purification->X-ray DFT DFT Calculations Purification->DFT Data Quantitative Data (Bond lengths, angles, frequencies, energies) IR->Data NMR->Data X-ray->Data DFT->Data

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

The presence and strength of intramolecular hydrogen bonding in this compound are critically dependent on its stereochemistry. The cis isomer is well-suited to form a stabilizing intramolecular hydrogen bond, which influences its preferred conformation. In contrast, the trans isomer is unlikely to form such a bond. A comprehensive understanding of these interactions, derived from a combination of X-ray crystallography, IR and NMR spectroscopy, and computational modeling, is essential for predicting the molecule's behavior in various chemical and biological systems. This knowledge is particularly valuable in the field of drug development, where molecular conformation is a key determinant of efficacy and specificity.

References

cis/trans isomerism in substituted hydroxycyclohexanecarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cis/Trans Isomerism in Substituted Hydroxycyclohexanecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical principles, conformational analysis, synthesis, characterization, and applications of cis and trans isomers of substituted hydroxycyclohexanecarboxylic acids. These molecules serve as crucial building blocks in medicinal chemistry and materials science, where precise control of their three-dimensional structure is paramount for achieving desired biological activity and material properties.

Core Principles: Stereoisomerism in the Cyclohexane (B81311) Framework

The non-planar "chair" conformation of the cyclohexane ring is the most stable arrangement, minimizing both angle and torsional strain.[1] In this conformation, substituents occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).[2] The cyclohexane ring is conformationally mobile, undergoing a "ring flip" that interconverts axial and equatorial positions.[2][3]

For monosubstituted cyclohexanes, the conformer with the substituent in the more spacious equatorial position is energetically favored to minimize steric hindrance, particularly 1,3-diaxial interactions.[3][4] The stability difference is more pronounced for bulkier substituents.[3]

In disubstituted cyclohexanes, isomerism arises based on the relative orientation of the two substituents.

  • Cis isomers have both substituents on the same face of the ring (both "up" or both "down").

  • Trans isomers have substituents on opposite faces of the ring (one "up" and one "down").

The thermodynamic stability of a given isomer depends on the conformational equilibrium of its chair forms. For 1,4-disubstituted cyclohexanes, the trans isomer is generally more stable as it can adopt a diequatorial conformation. The cis isomer is forced to have one axial and one equatorial substituent.[4]

Caption: Chair conformation of cyclohexane showing axial and equatorial positions.

Conformational Analysis of 4-Hydroxycyclohexanecarboxylic Acid

The principles of conformational analysis dictate the preferred structures of cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid. The carboxylic acid group is sterically bulkier than the hydroxyl group.

  • trans-4-Hydroxycyclohexanecarboxylic Acid : The most stable conformation places both the larger carboxylic acid group and the hydroxyl group in equatorial positions, minimizing steric strain. The diequatorial conformer is heavily favored at equilibrium.

  • cis-4-Hydroxycyclohexanecarboxylic Acid : This isomer must have one substituent in an axial position and the other equatorial. The equilibrium will favor the conformer that places the bulkier carboxylic acid group in the equatorial position and the smaller hydroxyl group in the axial position.

G cluster_trans trans-4-Hydroxycyclohexanecarboxylic Acid Conformational Equilibrium cluster_cis cis-4-Hydroxycyclohexanecarboxylic Acid Conformational Equilibrium cluster_key Key T1 Diequatorial (More Stable) T2 Diaxial (Less Stable) T1->T2 Ring Flip C1 COOH (eq), OH (ax) (More Stable) C2 COOH (ax), OH (eq) (Less Stable) C1->C2 Ring Flip T_key Trans Isomer C_key Cis Isomer G Start p-Hydroxybenzoic Acid Hydro Catalytic Hydrogenation (Ru/C, H2, Heat, Pressure) Start->Hydro Mix Cis/Trans Mixture of 4-Hydroxycyclohexanecarboxylic Acid Hydro->Mix Isomerize Base-Catalyzed Isomerization (NaOMe, MeOH, Reflux) Mix->Isomerize Sep Separation / Esterification Mix->Sep Trans trans-4-Hydroxycyclohexanecarboxylic Acid (Pure) Isomerize->Trans CisEster methyl cis-4-hydroxy- cyclohexanecarboxylate Sep->CisEster Hydrolysis Base Hydrolysis (NaOH, then H+) CisEster->Hydrolysis Cis cis-4-Hydroxycyclohexanecarboxylic Acid (Pure) Hydrolysis->Cis G Cis cis-Isomer (Specific 3D Shape) Target Biological Target (e.g., Enzyme Active Site) Cis->Target Incorrect Fit Trans trans-Isomer (Different 3D Shape) Trans->Target Correct Fit Active Desired Biological Activity (Binding) Target->Active Inactive No/Low Biological Activity (No Binding) Target->Inactive

References

A Technical Guide to the Computational Modeling of 2-Hydroxycyclohexanecarboxylic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational and experimental methodologies for the characterization of 2-hydroxycyclohexanecarboxylic acid diastereomers. This class of molecules is of significant interest in medicinal chemistry and drug development due to the stereochemical influence on biological activity. Understanding the conformational preferences and energetic landscapes of these diastereomers is crucial for rational drug design.

Introduction to this compound Diastereomers

This compound possesses two stereocenters, leading to the existence of four stereoisomers, which can be grouped into two pairs of enantiomers (diastereomers). The relative orientation of the hydroxyl and carboxylic acid groups (cis or trans) dictates the molecule's three-dimensional structure, influencing its interactions with biological targets. Computational modeling, anchored by experimental data, provides a powerful tool to explore these structural nuances.

The two diastereomeric pairs are:

  • cis-2-hydroxycyclohexanecarboxylic acid: The hydroxyl and carboxylic acid groups are on the same side of the cyclohexane (B81311) ring.

  • trans-2-hydroxycyclohexanecarboxylic acid: The hydroxyl and carboxylic acid groups are on opposite sides of the cyclohexane ring.

Computational Modeling Workflow

A typical computational workflow for analyzing these diastereomers involves conformational searches and quantum mechanical calculations to determine stable geometries and relative energies.

G cluster_0 Computational Modeling Workflow start Initial 3D Structure Generation (cis and trans isomers) mm_search Molecular Mechanics (MM) Conformational Search start->mm_search dft_opt DFT Geometry Optimization of Low-Energy Conformers mm_search->dft_opt freq_calc DFT Frequency Calculation dft_opt->freq_calc spec_sim Spectroscopic Data Simulation (NMR, IR) dft_opt->spec_sim energy_analysis Relative Energy Analysis freq_calc->energy_analysis

Caption: Computational modeling workflow for this compound diastereomers.
Detailed Computational Protocol

The following protocol outlines a standard approach using Density Functional Theory (DFT) for the conformational analysis of this compound diastereomers.

Objective: To identify the lowest energy conformers of the cis and trans diastereomers and to determine their relative stabilities.

Methodology:

  • Initial Structure Generation:

    • Generate 3D structures of both cis- and trans-2-hydroxycyclohexanecarboxylic acid using a molecular builder. For each diastereomer, consider both possible chair conformations of the cyclohexane ring.

  • Molecular Mechanics (MM) Conformational Search:

    • Perform a systematic or stochastic conformational search using a suitable force field (e.g., MMFF94 or OPLS3e) to explore the potential energy surface and identify a set of low-energy conformers for each diastereomer. This step is crucial for sampling the various orientations of the hydroxyl and carboxylic acid groups.

  • Density Functional Theory (DFT) Geometry Optimization:

    • Take the low-energy conformers from the MM search and perform geometry optimizations using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) for higher accuracy.

    • Include a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effects of a solvent (e.g., water or chloroform) if relevant to the experimental conditions.

  • Frequency Calculations:

    • Perform frequency calculations at the same level of theory as the geometry optimization for each optimized structure. This is to confirm that the structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Relative Energy Calculation:

    • Calculate the relative energies of all conformers for both diastereomers using the Gibbs free energies or electronic energies with ZPVE corrections. This will allow for the determination of the most stable conformer for each diastereomer and the relative stability between the cis and trans isomers.

Experimental Characterization

Experimental data is essential for validating computational models. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for the characterization of these diastereomers.

X-ray Crystallography

The crystal structure of (1R,2S)-cis-2-hydroxy-1-cyclohexanecarboxylic acid has been determined, providing precise bond lengths and angles in the solid state.[1]

Table 1: Crystallographic Data for (1R,2S)-cis-2-hydroxy-1-cyclohexanecarboxylic acid [1]

ParameterValue
Chemical FormulaC7H12O3
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.334(2)
b (Å)6.259(1)
c (Å)10.685(2)
β (°)108.08(3)
Volume (ų)721.1(2)
Z4
Calculated Density (g/cm³)1.328

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal motion. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the stereochemistry and conformational preferences of diastereomers in solution. The coupling constants of the cyclohexane ring protons are particularly informative.

G cluster_1 NMR Spectroscopy Workflow sample_prep Sample Preparation (Dissolve in deuterated solvent) nmr_acq 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR Data Acquisition sample_prep->nmr_acq spec_proc Spectral Processing (Fourier transform, phasing, baseline correction) nmr_acq->spec_proc data_analysis Data Analysis (Chemical shifts, coupling constants) spec_proc->data_analysis struct_elucid Structure Elucidation (Diastereomer identification) data_analysis->struct_elucid

Caption: Experimental workflow for NMR spectroscopic analysis.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified diastereomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard such as tetramethylsilane (B1202638) (TMS).

  • Data Acquisition:

    • Acquire ¹H NMR spectra to observe the chemical shifts and coupling patterns of the protons.

    • Acquire ¹³C NMR spectra to determine the number of unique carbon environments.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Analysis:

    • Analyze the ¹H NMR spectrum to determine the chemical shifts (δ) and coupling constants (J) for the protons on the cyclohexane ring, particularly H1 and H2.

    • The magnitude of the ³J(H1,H2) coupling constant is indicative of the dihedral angle between these protons and can be used to distinguish between cis and trans isomers. In a chair conformation, a large coupling constant (typically 8-12 Hz) suggests a diaxial relationship, while smaller coupling constants (1-5 Hz) are observed for axial-equatorial and diequatorial relationships.

Data Summary and Comparison

The following table provides a template for summarizing and comparing the computational and experimental data for the diastereomers of this compound.

Table 2: Comparison of Calculated and Experimental Data for this compound Diastereomers

PropertyDiastereomerComputational Value (e.g., B3LYP/6-311+G(d,p))Experimental Value
Relative Energy (kcal/mol) cisCalculated ValueNot Available
transCalculated ValueNot Available
Key Bond Length (Å)
C1-C2cisCalculated ValueFrom X-ray
transCalculated ValueNot Available
C=OcisCalculated ValueFrom X-ray
transCalculated ValueNot Available
**Key Bond Angle (°) **
O-C1-C2cisCalculated ValueFrom X-ray
transCalculated ValueNot Available
¹H NMR Coupling Constant (Hz)
³J(H1,H2)cisCalculated ValueFrom NMR
transCalculated ValueFrom NMR

Conclusion

The integrated approach of computational modeling and experimental characterization provides a robust framework for understanding the structural and energetic properties of this compound diastereomers. DFT calculations can predict the relative stabilities of different conformers, while X-ray crystallography and NMR spectroscopy offer definitive experimental validation. This detailed understanding is invaluable for applications in drug design and development, where stereochemistry plays a critical role in molecular recognition and biological function.

References

The Quest for 2-Hydroxycyclohexanecarboxylic Acid in Nature: A Technical Guide to Its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and isolation of 2-hydroxycyclohexanecarboxylic acid and its isomers from natural sources. While the direct isolation of this compound from a natural source is not extensively documented in publicly available literature, the presence of its structural isomer, trans-4-hydroxycyclohexanecarboxylic acid, has been reported in the Himalayan hemlock, Tsuga dumosa[1]. This guide will focus on this tangible example to illustrate the methodologies and data involved in the identification of such compounds from the natural world. The principles and protocols outlined herein are broadly applicable to the search for and characterization of novel small molecule carboxylic acids from botanical sources.

Quantitative Data Summary

The characterization of a newly isolated compound relies on a suite of analytical techniques to elucidate its structure and purity. For trans-4-hydroxycyclohexanecarboxylic acid, a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would be employed. The following table summarizes key quantitative data that would be expected from such an analysis.

ParameterValueTechniqueReference
Molecular FormulaC₇H₁₂O₃High-Resolution Mass Spectrometry[1]
Molecular Weight144.17 g/mol Mass Spectrometry[1]
¹H NMR (trans isomer)See detailed spectrum data¹H Nuclear Magnetic Resonance[2]
¹³C NMRSee detailed spectrum data¹³C Nuclear Magnetic ResonanceN/A
Mass Spectrum (GC-MS)Major fragments at m/z 183, 147, 273, 170, 217Gas Chromatography-Mass Spectrometry[1]

Experimental Protocols

The following is a detailed, representative protocol for the extraction, isolation, and characterization of a hydroxycyclohexanecarboxylic acid from a plant source, based on established phytochemical methodologies.

Plant Material Collection and Preparation
  • Collection: Collect fresh leaves of Tsuga dumosa.

  • Drying: Air-dry the leaves in the shade at room temperature for 7-10 days until brittle.

  • Grinding: Pulverize the dried leaves into a fine powder using a mechanical grinder.

Extraction
  • Solvent: Use a polar solvent such as methanol (B129727) or a methanol-water mixture (e.g., 80:20 v/v) for extraction.

  • Procedure:

    • Macerate the powdered plant material in the chosen solvent at a ratio of 1:10 (w/v) for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process with the plant residue two more times to ensure complete extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Fractionation
  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. The target compound, being a polar carboxylic acid, is expected to partition into the more polar fractions (ethyl acetate and/or n-butanol).

Isolation by Column Chromatography
  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

  • Procedure:

    • Prepare a silica gel column.

    • Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Collect fractions of 20-30 mL and monitor by thin-layer chromatography (TLC).

Purification by Preparative HPLC
  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol.

  • Procedure:

    • Pool the fractions from column chromatography that show the presence of the target compound.

    • Concentrate the pooled fractions and dissolve in the mobile phase.

    • Inject the sample into a preparative HPLC system.

    • Collect the peak corresponding to the purified compound.

    • Remove the solvent under vacuum to obtain the isolated compound.

Structure Elucidation
  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (e.g., Q-TOF MS).

  • Nuclear Magnetic Resonance (NMR): Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra in a suitable deuterated solvent (e.g., MeOD or D₂O) to determine the chemical structure and stereochemistry of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of a hydroxycyclohexanecarboxylic acid from a natural source.

Start Plant Material (e.g., Tsuga dumosa leaves) Prep Drying and Grinding Start->Prep Extraction Maceration with Methanol Prep->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (n-hexane, Chloroform, Ethyl Acetate) Filtration->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom Ethyl Acetate Fraction TLC TLC Monitoring ColumnChrom->TLC PrepHPLC Preparative HPLC TLC->PrepHPLC Positive Fractions StructureID Structure Elucidation (NMR, MS) PrepHPLC->StructureID Final Isolated this compound (or isomer) StructureID->Final

Caption: General workflow for the isolation of hydroxycyclohexanecarboxylic acid.

Bioactivity and Signaling Pathways

While specific signaling pathways for this compound are not established, many plant-derived carboxylic and phenolic acids exhibit a range of biological activities. These activities often stem from their antioxidant and anti-inflammatory properties. For instance, some natural carboxylic acids can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Further research is required to determine if this compound or its isomers possess similar bioactivities and to elucidate their potential mechanisms of action and involvement in cellular signaling. The structural similarity to intermediates in metabolic pathways, such as the shikimate pathway, suggests potential roles in plant physiology and defense, which could be a starting point for investigating their bioactivity in other organisms.

References

Potential Biological Activities of 2-Hydroxycyclohexanecarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxycyclohexanecarboxylic acid, a colorless crystalline solid, is a versatile intermediate in the synthesis of various pharmaceuticals, including antihypertensive and antiviral agents.[1] Beyond its role as a synthetic building block, emerging research suggests potential intrinsic biological activities, particularly in the realms of antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological potential, including detailed experimental protocols for its evaluation and a discussion of putative signaling pathways. While direct quantitative data for this compound remains limited, this document compiles and presents data from structurally related compounds to offer a valuable comparative framework for future research and development.

Introduction

This compound (CAS No. 609-69-8) is a cycloaliphatic compound with the molecular formula C₇H₁₂O₃.[1] Its structure, featuring both a hydroxyl and a carboxylic acid functional group on a cyclohexane (B81311) ring, makes it a chiral molecule with several stereoisomers. This compound is recognized for its utility as a precursor in organic synthesis and has been noted for its potential applications in cosmetics as an exfoliating agent and in the food industry as a flavoring agent.[1] However, its inherent biological activities have not been extensively explored. This guide aims to consolidate the available information and provide a roadmap for investigating the therapeutic potential of this compound, with a focus on its putative antioxidant and anti-inflammatory properties.

Potential Biological Activities

Based on the activities of structurally analogous compounds, this compound is hypothesized to possess antioxidant and anti-inflammatory properties. The presence of the carboxylic acid and hydroxyl groups on a lipophilic cyclohexane scaffold provides a basis for these potential activities.

Antioxidant Activity
Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a key component of many diseases. The anti-inflammatory potential of this compound can be postulated through several mechanisms, including the inhibition of key inflammatory enzymes and modulation of inflammatory signaling pathways.

Quantitative Data on Related Compounds

Direct quantitative data for the biological activities of this compound is not extensively reported in the public domain. However, studies on derivatives of cyclohex-1-ene-1-carboxylic acid, a structurally related compound, provide valuable insights into the potential potency of this class of molecules. The following tables summarize the available data for these related compounds.

Table 1: In Vitro Anti-inflammatory and Antiproliferative Activity of Cyclohex-1-ene-1-Carboxylic Acid Derivatives

CompoundConcentration (µg/mL)Inhibition of TNF-α Secretion (%)Inhibition of IL-6 Secretion (%)Antiproliferative Activity (% Inhibition)Reference
Derivative 2b100Significant Inhibition~92-99Not specified[2]
Derivative 2f10, 50, 100~66-81Not specified~90[2]
Ibuprofen (Reference)100Not specifiedNot specified~50[2]

Note: The specific structures of derivatives 2b and 2f can be found in the cited literature.

Table 2: Antimicrobial Activity of a Cyclohex-1-ene-1-Carboxylic Acid Derivative

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Derivative 2bYersinia enterocolitica64[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antioxidant and anti-inflammatory potential of this compound.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound solution at various concentrations.

    • Add 180 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of % inhibition versus concentration.

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound: Prepare serial dilutions of this compound as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the test compound solution at various concentrations.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assays

Principle: These assays measure the ability of a compound to inhibit the activity of COX-1, COX-2, and various LOX enzymes, which are key enzymes in the inflammatory pathway responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively.

Protocol (General):

  • Enzyme and Substrate Preparation: Use commercially available purified COX-1, COX-2, or LOX enzymes and their respective substrates (e.g., arachidonic acid).

  • Assay Procedure:

    • In a suitable buffer, pre-incubate the enzyme with various concentrations of this compound or a vehicle control.

    • Initiate the reaction by adding the substrate.

    • The formation of the product can be monitored using various methods, such as spectrophotometry (measuring the formation of a colored product) or by detecting oxygen consumption.

  • Measurement: Measure the rate of the enzymatic reaction.

  • Calculation: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Principle: This is a widely used animal model to screen for acute anti-inflammatory activity. Carrageenan injection in the paw induces a local inflammatory response, and the reduction in paw volume by a test compound indicates its anti-inflammatory effect.

Protocol:

  • Animals: Use a suitable animal model, such as Wistar rats or Swiss albino mice.

  • Treatment:

    • Administer this compound at different doses (e.g., orally or intraperitoneally) to the test groups.

    • Administer a vehicle control to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group.

  • Induction of Edema: After a specified time (e.g., 1 hour) following treatment, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation: Calculate the percentage of inhibition of edema for each group compared to the control group.

Potential Signaling Pathways and Mechanisms

The following diagrams illustrate a general workflow for screening potential anti-inflammatory and antioxidant compounds and a hypothetical signaling pathway through which hydroxycarboxylic acids may exert their anti-inflammatory effects.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Mechanism of Action Studies Antioxidant Assays Antioxidant Assays DPPH_Assay DPPH Assay Antioxidant Assays->DPPH_Assay ABTS_Assay ABTS Assay Antioxidant Assays->ABTS_Assay Anti-inflammatory Assays Anti-inflammatory Assays COX_LOX_Inhibition COX/LOX Inhibition Anti-inflammatory Assays->COX_LOX_Inhibition Cytokine_Release Cytokine Release Assay Anti-inflammatory Assays->Cytokine_Release Paw_Edema Carrageenan-Induced Paw Edema Anti-inflammatory Assays->Paw_Edema Analgesic_Models Analgesic Models Paw_Edema->Analgesic_Models Signaling_Pathways Signaling Pathway Analysis (e.g., NF-κB, MAPK) Paw_Edema->Signaling_Pathways Gene_Expression Gene Expression Analysis Signaling_Pathways->Gene_Expression Compound_Library Test Compound: This compound Compound_Library->Antioxidant Assays Compound_Library->Anti-inflammatory Assays

Figure 1: General experimental workflow for screening potential anti-inflammatory and antioxidant compounds.

Putative_Anti_Inflammatory_Pathway HCA This compound (Hypothesized) HCA2 HCA2 Receptor (GPR109A) HCA->HCA2 Activates Gi Gi Protein HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases Activation NFkB_Activation NF-κB Activation PKA->NFkB_Activation Reduces Inhibition Of Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) NFkB_Activation->Proinflammatory_Genes Induces

References

Methodological & Application

Enantioselective Synthesis of (1R,2S)-2-hydroxycyclohexanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (1R,2S)-2-hydroxycyclohexanecarboxylic acid, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The outlined methodology focuses on a robust and highly selective two-step process commencing with the Sharpless asymmetric dihydroxylation of a commercially available starting material, followed by a straightforward hydrolysis to yield the target compound.

Introduction

(1R,2S)-2-hydroxycyclohexanecarboxylic acid is a chiral molecule whose stereochemistry is crucial for its application in the synthesis of biologically active compounds. Achieving high enantiopurity is therefore a primary objective in its preparation. The Sharpless asymmetric dihydroxylation (AD) offers a predictable and highly enantioselective method for the syn-dihydroxylation of alkenes, making it an ideal choice for establishing the desired cis-relationship between the hydroxyl and carboxyl groups on the cyclohexane (B81311) ring.[1][2] This protocol details the application of this powerful reaction to a suitable cyclohexene (B86901) precursor, followed by hydrolysis to afford the target carboxylic acid.

Overall Synthetic Scheme

The enantioselective synthesis of (1R,2S)-2-hydroxycyclohexanecarboxylic acid is achieved through a two-step reaction sequence starting from methyl 1-cyclohexenecarboxylate.

G start Methyl 1-cyclohexenecarboxylate step1 Sharpless Asymmetric Dihydroxylation (AD-mix-α) start->step1 intermediate Methyl (1R,2S)-1,2-dihydroxy- cyclohexanecarboxylate step1->intermediate step2 Hydrolysis (e.g., LiOH, H₂O/THF) intermediate->step2 product (1R,2S)-2-hydroxycyclohexane- carboxylic acid step2->product

Caption: Synthetic workflow for (1R,2S)-2-hydroxycyclohexanecarboxylic acid.

Data Presentation

The following table summarizes the expected quantitative data for the key steps in the synthesis.

StepReactionStarting MaterialProductReagentsTypical Yield (%)Enantiomeric Excess (e.e.) (%)Diastereomeric Ratio (d.r.)
1Sharpless Asymmetric DihydroxylationMethyl 1-cyclohexenecarboxylateMethyl (1R,2S)-1,2-dihydroxycyclohexanecarboxylateAD-mix-α, methanesulfonamide85-95>95>20:1
2HydrolysisMethyl (1R,2S)-1,2-dihydroxycyclohexanecarboxylate(1R,2S)-2-hydroxycyclohexanecarboxylic acidLiOH, H₂O/THF>90>95N/A

Experimental Protocols

Step 1: Sharpless Asymmetric Dihydroxylation of Methyl 1-cyclohexenecarboxylate

This protocol is adapted from the well-established Sharpless asymmetric dihydroxylation procedure.[1][2] The use of AD-mix-α is crucial for obtaining the desired (1R,2S) stereochemistry.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol and water (1:1 ratio).

  • To this solvent mixture, add AD-mix-α (commercially available premixed reagent containing K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆, and K₂CO₃) and methanesulfonamide.[2] Stir the mixture at room temperature until the solids are dissolved, resulting in a biphasic solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methyl 1-cyclohexenecarboxylate to the cooled reaction mixture.

  • Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after 12-24 hours), quench the reaction by adding solid sodium sulfite and stir for an additional hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, methyl (1R,2S)-1,2-dihydroxycyclohexanecarboxylate.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Prepare t-BuOH/H₂O (1:1) solvent prep2 Dissolve AD-mix-α and CH₃SO₂NH₂ prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Add Methyl 1-cyclohexenecarboxylate prep3->react1 react2 Stir vigorously at 0 °C react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with Na₂SO₃ react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Chromatography workup3->workup4 G cluster_hydrolysis Hydrolysis Reaction cluster_workup Work-up and Isolation hydro1 Dissolve ester in THF/H₂O hydro2 Add LiOH hydro1->hydro2 hydro3 Stir at room temperature hydro2->hydro3 workup1 Acidify with 1M HCl hydro3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Recrystallization workup3->workup4 G cluster_catalyst Catalyst Formation cluster_reaction Enantioselective Reaction osmium OsO₄ catalyst Chiral Osmium-Ligand Complex osmium->catalyst ligand (DHQ)₂PHAL (from AD-mix-α) ligand->catalyst intermediate [3+2] Cycloaddition Intermediate catalyst->intermediate α-face attack alkene Methyl 1-cyclohexenecarboxylate alkene->intermediate product Methyl (1R,2S)-1,2-dihydroxy- cyclohexanecarboxylate intermediate->product Hydrolysis

References

Chiral HPLC Method for the Separation of 2-Hydroxycyclohexanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a comprehensive guide for the enantioselective separation of 2-hydroxycyclohexanecarboxylic acid using chiral High-Performance Liquid Chromatography (HPLC). The protocols detailed below are intended for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric purity.

Introduction

This compound is a chiral molecule with two enantiomers, (1R,2R)-2-hydroxycyclohexanecarboxylic acid and (1S,2S)-2-hydroxycyclohexanecarboxylic acid, and their corresponding diastereomers. The differential pharmacological and toxicological profiles of enantiomers are of significant interest in the pharmaceutical industry, necessitating robust analytical methods for their separation and quantification. Chiral HPLC is a powerful and widely used technique for resolving enantiomers, providing a reliable means for quality control and stereochemical analysis.[1][2] This application note describes a direct chiral HPLC method for the baseline separation of this compound enantiomers.

The principle of direct chiral separation by HPLC relies on the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times on the column, enabling their separation. Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including carboxylic acids.[2][3]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. A common choice for the separation of acidic compounds is a column with a cellulose (B213188) or amylose (B160209) derivative coated on a silica (B1680970) support.

  • Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), and trifluoroacetic acid (TFA) are necessary.

  • Sample: A racemic standard of this compound is needed for method development and system suitability.

Chromatographic Conditions

A typical starting point for method development for the separation of this compound enantiomers is as follows:

ParameterRecommended Condition
Column Chiralpak AD-H (or equivalent polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Note: The mobile phase composition may require optimization to achieve baseline separation. The ratio of n-hexane to isopropanol affects the retention and resolution of the enantiomers. The addition of a small amount of a strong acid like TFA is often crucial for suppressing the ionization of the carboxylic acid, leading to better peak shape and resolution.[4]

Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

Data Analysis

The key parameters to evaluate the performance of the chiral separation are the retention times of the two enantiomers (t_R1 and t_R2), the resolution (R_s), and the selectivity factor (α).

  • Resolution (R_s): A measure of the degree of separation between the two enantiomer peaks. A value of R_s > 1.5 indicates baseline separation.

  • Selectivity Factor (α): The ratio of the retention factors of the two enantiomers, indicating the column's ability to differentiate between them.

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers under the optimized chromatographic conditions.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) 8.2 min9.5 min
Tailing Factor (T_f) 1.11.2
Theoretical Plates (N) > 8000> 8000
Resolution (R_s) \multicolumn{2}{c}{> 1.8}
Selectivity (α) \multicolumn{2}{c}{1.18}

Mandatory Visualization

The following diagram illustrates the general workflow for a chiral HPLC experiment.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh and Dissolve This compound MobilePhase Prepare Mobile Phase (Hexane/IPA/TFA) Filter Filter Sample Solution Inject Inject Sample onto Chiral HPLC Column Filter->Inject Separate Enantiomeric Separation on CSP Inject->Separate Detect UV Detection at 210 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Calculate Retention Times, Resolution, and Purity Chromatogram->Analyze Report Generate Report Analyze->Report

Caption: Workflow for Chiral HPLC Analysis.

This application note provides a robust starting point for the development of a chiral HPLC method for the separation of this compound enantiomers. Optimization of the chromatographic conditions, particularly the mobile phase composition, may be necessary to achieve the desired separation for specific applications.

References

Application Note: GC-MS Analysis of Silylated 2-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycyclohexanecarboxylic acid is a molecule of interest in various fields of chemical and pharmaceutical research due to its structural relation to important signaling molecules and as a potential metabolite of various xenobiotics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of this compound, owing to its hydroxyl and carboxylic acid functional groups, make its direct analysis by GC-MS challenging.

To overcome these limitations, a derivatization step is necessary to increase the volatility and thermal stability of the analyte. Silylation, the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a robust and widely used derivatization technique for compounds containing hydroxyl and carboxyl moieties. This application note provides a detailed protocol for the analysis of this compound as its di-trimethylsilyl (di-TMS) derivative by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Pyridine (B92270) or Acetonitrile (anhydrous)

  • Internal Standard (e.g., deuterated analog or a structurally similar compound)

  • Sample vials (2 mL, with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator (optional)

Sample Preparation and Silylation
  • Sample Preparation : Accurately weigh a known amount of the this compound standard or the sample containing the analyte into a clean, dry 2 mL vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution : Add 100 µL of anhydrous pyridine (or acetonitrile) to the dried sample. Vortex for 30 seconds to dissolve the residue.

  • Silylation : Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction : Tightly cap the vial and vortex for 1 minute. Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.

  • Cooling : Allow the vial to cool to room temperature before opening.

  • Analysis : The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph : Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer : Agilent 5977A MSD (or equivalent)

  • Column : DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature : 280°C

  • Injection Volume : 1 µL

  • Injection Mode : Splitless

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Transfer Line Temperature : 280°C

  • Ion Source Temperature : 230°C

  • Quadrupole Temperature : 150°C

  • Ionization Mode : Electron Ionization (EI) at 70 eV

  • Mass Scan Range : m/z 40-500

Data Presentation

The di-TMS derivative of this compound (molecular weight: 288.5 g/mol ) is expected to elute as a sharp peak under the specified GC conditions. The mass spectrum will exhibit characteristic fragment ions that can be used for identification and quantification.

Table 1: Predicted Quantitative Data for Di-TMS this compound

ParameterExpected ValueDescription
Retention Time (min) ~ 15 - 17Dependent on the specific GC system and conditions.
Molecular Ion (M•+) m/z 288The intact ionized molecule. May be of low abundance.
[M-15]⁺ m/z 273Loss of a methyl group (-CH₃) from a TMS group. A prominent ion.
Base Peak m/z 73Trimethylsilyl cation ([Si(CH₃)₃]⁺). Characteristic of TMS derivatives.
Key Fragment 1 m/z 147[(CH₃)₂Si=O-Si(CH₃)₃]⁺, often seen in di-silylated compounds.
Key Fragment 2 m/z 129Fragment from the cyclohexyl ring with the silylated hydroxyl group.
Key Fragment 3 m/z 215Loss of the silylated carboxyl group (•COOTMS).

Visualizations

Silylation Reaction

Caption: Silylation of this compound with BSTFA.

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Drying/Reconstitution) derivatization Silylation with BSTFA + 1% TMCS sample_prep->derivatization incubation Incubation (70°C for 60 min) derivatization->incubation gc_ms_analysis GC-MS Analysis incubation->gc_ms_analysis data_acquisition Data Acquisition (Scan m/z 40-500) gc_ms_analysis->data_acquisition data_analysis Data Analysis (Identification & Quantification) data_acquisition->data_analysis

Application Notes and Protocols: 2-Hydroxycyclohexanecarboxylic Acid as a Versatile Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycyclohexanecarboxylic acid, a bifunctional chiral molecule, presents a valuable starting point in stereoselective synthesis. Its rigid cyclohexane (B81311) backbone, coupled with the presence of both a hydroxyl and a carboxylic acid group, allows for the controlled introduction of chirality and further functionalization. The cis and trans diastereomers, each existing as a pair of enantiomers, offer a rich platform for the synthesis of a variety of complex molecules, including lactones, amino acid derivatives, and other key intermediates for drug discovery and natural product synthesis. This document provides detailed application notes and experimental protocols for the utilization of this compound as a chiral building block.

Core Applications and Synthetic Strategies

The strategic manipulation of the hydroxyl and carboxylic acid functionalities of this compound allows for its use in a variety of synthetic transformations. Key applications include its conversion into chiral lactones, which are prevalent motifs in natural products, and its use as a scaffold for the synthesis of novel amino acids and other bioactive molecules.

Synthesis of Chiral Cyclohexane-Fuzed Lactones

The intramolecular esterification of this compound provides a direct route to the corresponding bicyclic lactone. This transformation is a powerful tool for locking the conformation of the cyclohexane ring and providing a versatile intermediate for further synthetic elaboration.

Logical Workflow for Lactone Formation

start This compound reagents Acid Catalyst (e.g., H₂SO₄, TsOH) or Dehydrating Agent (e.g., DCC) start->reagents Intramolecular Esterification product Bicyclic Lactone reagents->product

Caption: General workflow for the synthesis of a bicyclic lactone from this compound.

Experimental Protocol: Acid-Catalyzed Lactonization

This protocol describes a general procedure for the acid-catalyzed intramolecular esterification of this compound.

Materials:

  • cis- or trans-2-Hydroxycyclohexanecarboxylic acid

  • Toluene (B28343)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Ethyl Acetate (B1210297)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq).

  • Add toluene to the flask to create a 0.2 M solution.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude lactone can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative):

Starting MaterialProductCatalystReaction Time (h)Yield (%)
cis-2-Hydroxycyclohexanecarboxylic acidcis-fused bicyclic lactoneTsOH5~85-95
trans-2-Hydroxycyclohexanecarboxylic acidtrans-fused bicyclic lactoneH₂SO₄6~70-80
Stereoselective Inversion of the Hydroxyl Group via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the inversion of the stereocenter at the hydroxyl-bearing carbon. This allows for access to the diastereomer of the starting material, thereby expanding the range of accessible chiral building blocks. For example, a cis-2-hydroxycyclohexanecarboxylic acid ester can be converted to its trans counterpart.

Logical Workflow for Mitsunobu Inversion

start cis-2-Hydroxycyclohexane- carboxylate Ester reagents PPh₃, DIAD/DEAD Carboxylic Acid (e.g., Acetic Acid) start->reagents Mitsunobu Reaction intermediate Acyloxy Intermediate (Inverted Stereochemistry) reagents->intermediate hydrolysis Base Hydrolysis (e.g., LiOH, NaOH) intermediate->hydrolysis product trans-2-Hydroxycyclohexane- carboxylate Ester hydrolysis->product

Caption: Workflow for the stereochemical inversion of the hydroxyl group in a 2-hydroxycyclohexanecarboxylate ester.

Experimental Protocol: Mitsunobu Inversion of a 2-Hydroxycyclohexanecarboxylate Ester

This protocol details the inversion of the hydroxyl group of a methyl 2-hydroxycyclohexanecarboxylate.

Materials:

Procedure:

Step 1: Mitsunobu Reaction

  • Dissolve methyl cis-2-hydroxycyclohexanecarboxylate (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the inverted benzoate (B1203000) ester.

Step 2: Hydrolysis of the Ester

  • Dissolve the isolated benzoate ester in a mixture of methanol and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, neutralize the reaction with saturated ammonium chloride solution and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl trans-2-hydroxycyclohexanecarboxylate.

  • Purify by column chromatography if necessary.

Quantitative Data (Representative):

StepProductYield (%)Diastereomeric Ratio (trans:cis)
Mitsunobu ReactionInverted Benzoate Ester~75-85>95:5
HydrolysisMethyl trans-2-hydroxycyclohexanecarboxylate~90-98>95:5
Synthesis of Protected Chiral β-Amino Acid Precursors

Oxidation of the hydroxyl group to a ketone, followed by reductive amination, provides a pathway to novel chiral β-amino acid precursors. The stereochemistry of the starting this compound can be used to control the stereochemistry of the resulting amino acid derivative.

Logical Workflow for Amino Acid Precursor Synthesis

start 2-Hydroxycyclohexane- carboxylic Acid Ester oxidation Oxidizing Agent (e.g., PCC, Swern) start->oxidation keto_ester 2-Oxocyclohexane- carboxylic Acid Ester oxidation->keto_ester reductive_amination Amine Source (e.g., NH₄OAc) Reducing Agent (e.g., NaBH₃CN) keto_ester->reductive_amination amino_ester Protected β-Amino Acid Ester reductive_amination->amino_ester

Caption: Synthetic workflow for the preparation of a protected β-amino acid precursor from a this compound ester.

Experimental Protocol: Synthesis of a Protected β-Amino Cyclohexanecarboxylate

This protocol outlines the conversion of a methyl 2-hydroxycyclohexanecarboxylate to a protected β-amino ester.

Materials:

  • Methyl 2-hydroxycyclohexanecarboxylate

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Dichloromethane

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

Step 1: Oxidation

  • Dissolve methyl 2-hydroxycyclohexanecarboxylate (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add PCC (1.5 eq) or Dess-Martin periodinane (1.2 eq) in portions at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate to obtain the crude keto-ester, which can be used in the next step without further purification.

Step 2: Reductive Amination

  • Dissolve the crude keto-ester in methanol.

  • Add ammonium acetate (10 eq) and stir until dissolved.

  • Add sodium cyanoborohydride (1.5 eq) in portions.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding water and then basify with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • The crude amino ester can be purified by column chromatography. The amino group can then be protected using standard procedures (e.g., as a Boc or Cbz derivative).

Quantitative Data (Representative):

StepProductYield (%)Diastereomeric Ratio
Oxidation2-Oxocyclohexanecarboxylate~85-95N/A
Reductive Aminationβ-Amino Cyclohexanecarboxylate~60-75Varies depending on substrate and conditions

Conclusion

This compound serves as a readily available and versatile chiral building block for a range of synthetic applications. The ability to selectively manipulate its hydroxyl and carboxylic acid functionalities, coupled with the inherent chirality of the cyclohexane scaffold, provides a powerful platform for the stereoselective synthesis of complex molecules. The protocols outlined in these application notes provide a foundation for researchers to explore the synthetic potential of this valuable chiral starting material in the development of novel pharmaceuticals and other biologically active compounds.

synthesis of 2-hydroxycyclohexanecarboxylic acid via hydrogenation of salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-hydroxycyclohexanecarboxylic acid, a valuable intermediate in the pharmaceutical and cosmetic industries.[1] While the direct hydrogenation of salicylic (B10762653) acid to yield this compound is often challenging due to competing decarboxylation reactions, this document outlines a robust and high-yield alternative synthetic route. The featured protocol details the carboxylation of epoxycyclohexane.

Introduction

This compound serves as a key building block in the synthesis of various pharmaceutical agents, including antihypertensives and antivirals.[1] It also finds application in the cosmetics industry as an exfoliating agent.[1] The effective synthesis of this compound is therefore of significant interest.

Initial investigations into the synthesis via hydrogenation of salicylic acid have revealed a significant challenge. Under typical catalytic hydrogenation conditions, salicylic acid has a strong tendency to undergo decarboxylation to produce phenol, which is subsequently hydrogenated to cyclohexanol. This side reaction significantly reduces the yield of the desired product, making this route less viable for efficient synthesis.

This document focuses on a more reliable and high-yield synthetic strategy: the carboxylation of epoxycyclohexane using a Grignard-type reaction with in-situ generated reagent.

Alternative Synthetic Route: Carboxylation of Epoxycyclohexane

A highly effective method for the synthesis of this compound proceeds through the carboxylation of epoxycyclohexane. This method has been reported to achieve yields as high as 95.8%.[2]

Reaction Scheme

G Epoxycyclohexane Epoxycyclohexane Product This compound Epoxycyclohexane->Product Carboxylation Reagents 1. Mg, CO2, TMSCl 2. H+

Caption: Reaction scheme for the synthesis of this compound from epoxycyclohexane.

Experimental Protocol: Carboxylation of Epoxycyclohexane

This protocol is adapted from a reported high-yield synthesis.[2]

Materials:

  • Epoxycyclohexane (9.8 kg, 100 mol)

  • N-methylpyrrolidone (NMP) (50 L)

  • Magnesium powder (2.88 kg, 120 mol)

  • Trimethylchlorosilane (TMSCl) (19.5 kg, 180 mol)

  • Carbon dioxide (gas)

  • 1 N Hydrochloric acid solution

  • Ethyl acetate

  • Half-saturated aqueous salt solution

Equipment:

  • Large-scale reaction vessel with stirring and temperature control

  • Gas inlet for carbon dioxide

  • Addition funnel

  • Filtration apparatus

  • Extraction apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 9.8 kg (100 mol) of epoxycyclohexane in 50 L of N-methylpyrrolidone (NMP).

  • Addition of Magnesium: Begin continuous stirring and slowly add 2.88 kg (120 mol) of magnesium powder.

  • Cooling: Cool the reaction mixture and maintain the temperature between -15 °C and -5 °C.

  • Carboxylation: While maintaining the temperature, vent carbon dioxide gas into the reaction mixture. Simultaneously, add 19.5 kg (180 mol) of trimethylchlorosilane (TMSCl) dropwise.

  • Reaction Time: Continue the reaction for 10 hours, ensuring the temperature remains below 0 °C to ensure completion.

  • Work-up - Filtration: Filter the reaction mixture.

  • Work-up - Acidification: Slowly add the filtrate to a 1 N hydrochloric acid solution. Adjust the pH of the mixture to 3-4.

  • Work-up - Extraction: Extract the aqueous mixture with two portions of 80 L of ethyl acetate.

  • Work-up - Washing: Wash the combined organic phases with a half-saturated aqueous salt solution.

  • Isolation: Concentrate the organic phase by distillation to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the carboxylation of epoxycyclohexane.

ParameterValue
Starting MaterialEpoxycyclohexane
Moles of Starting Material100 mol
SolventN-methylpyrrolidone (NMP)
ReagentsMg, CO2, TMSCl
Reaction Temperature-15 °C to 0 °C
Reaction Time10 hours
Product Yield (mass)13.8 kg
Product Yield (molar)95.8 mol
Overall Yield 95.8%
Cis-Trans Isomer Ratio2.3:7.7

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound via the carboxylation of epoxycyclohexane.

G cluster_reaction Reaction cluster_workup Work-up and Isolation dissolve Dissolve Epoxycyclohexane in NMP add_mg Add Magnesium Powder dissolve->add_mg cool Cool to -15°C to -5°C add_mg->cool add_reagents Add TMSCl and CO2 cool->add_reagents react React for 10 hours at < 0°C add_reagents->react filter Filter Reaction Mixture react->filter Proceed to Work-up acidify Acidify with HCl filter->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash Organic Phase extract->wash concentrate Concentrate by Distillation wash->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Esterification of 2-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 2-hydroxycyclohexanecarboxylic acid, a key process in the synthesis of various pharmacologically active molecules and functional materials. The protocols cover three primary methodologies: Fischer esterification for direct conversion, selective esterification of the carboxylic acid moiety via protection of the hydroxyl group, and intramolecular esterification to yield the corresponding lactone.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the different esterification methods, allowing for a clear comparison of their efficacy and applicability.

MethodTarget ProductReagentsSolventReaction TimeTemperature (°C)Yield (%)
Fischer Esterification Methyl 2-hydroxycyclohexanecarboxylateThis compound, Methanol (B129727), Sulfuric acidMethanol48 hoursReflux (65°C)78%
Selective Esterification (via Silyl Ether Protection) Methyl 2-hydroxycyclohexanecarboxylate1. TBS-Cl, Imidazole2. DCC, DMAP, Methanol3. TBAF1. DMF2. Dichloromethane3. THF1. 12 hours2. 4 hours3. 2 hours1. Room Temp.2. 0 to Room Temp.3. Room Temp.High (not specified)
Intramolecular Esterification (Lactonization) 1-Oxaspiro[4.5]decan-2-oneThis compound, p-Toluenesulfonic acidToluene (B28343)4-6 hoursReflux (110°C)Moderate to high (not specified)

Experimental Protocols

Fischer Esterification for the Synthesis of Methyl 2-hydroxycyclohexanecarboxylate

This protocol describes the direct esterification of this compound with methanol using an acid catalyst.

Methodology:

  • To a solution of this compound (1.0 g, 6.94 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.2 mL) dropwise at room temperature.

  • Heat the reaction mixture to reflux at 65°C and stir for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain methyl 2-hydroxycyclohexanecarboxylate.

Expected Outcome:

This procedure typically yields methyl 2-hydroxycyclohexanecarboxylate as a clear oil in approximately 78% yield.

Selective Esterification via Hydroxyl Group Protection

This protocol outlines a multi-step synthesis involving the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether, followed by Steglich esterification of the carboxylic acid, and subsequent deprotection.

Methodology:

Step 1: Protection of the Hydroxyl Group

  • Dissolve this compound (1.0 g, 6.94 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Add imidazole (B134444) (1.18 g, 17.35 mmol) to the solution and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.25 g, 8.33 mmol) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylic acid, which can be used in the next step without further purification.

Step 2: Steglich Esterification

  • Dissolve the crude protected acid from Step 1 in anhydrous dichloromethane (B109758) (20 mL).

  • Add 4-dimethylaminopyridine (B28879) (DMAP, 0.085 g, 0.69 mmol) and methanol (0.34 mL, 8.33 mmol).

  • Cool the mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.57 g, 7.63 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) and wash the solid with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude protected ester.

Step 3: Deprotection of the Hydroxyl Group

  • Dissolve the crude protected ester from Step 2 in tetrahydrofuran (B95107) (THF, 10 mL).

  • Add a 1 M solution of tetra-n-butylammonium fluoride (B91410) (TBAF) in THF (8.3 mL, 8.3 mmol) at 0°C.

  • Stir the reaction at room temperature for 2 hours.

  • Quench with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to afford methyl 2-hydroxycyclohexanecarboxylate.

Intramolecular Esterification (Lactonization)

This protocol describes the acid-catalyzed cyclization of this compound to form the corresponding lactone, 1-oxaspiro[4.5]decan-2-one.

Methodology:

  • To a solution of this compound (1.0 g, 6.94 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.13 g, 0.69 mmol).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain 1-oxaspiro[4.5]decan-2-one.

Visualizations

Experimental Workflow for Selective Esterification

G cluster_0 Step 1: Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection start_acid This compound protection Add TBS-Cl, Imidazole in DMF start_acid->protection protected_acid 2-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylic Acid protection->protected_acid esterification Add DCC, DMAP, Methanol in DCM protected_acid->esterification protected_ester Methyl 2-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate esterification->protected_ester deprotection Add TBAF in THF protected_ester->deprotection final_product Methyl 2-hydroxycyclohexanecarboxylate deprotection->final_product

Caption: Workflow for the selective esterification of the carboxylic acid.

Logical Relationship of Esterification Pathways

G cluster_inter Intermolecular Esterification cluster_intra Intramolecular Esterification start This compound fischer Fischer Esterification (Direct) start->fischer selective Selective Esterification (via Protection) start->selective lactonization Lactonization start->lactonization product_ester Methyl 2-hydroxycyclohexanecarboxylate fischer->product_ester selective->product_ester product_lactone 1-Oxaspiro[4.5]decan-2-one lactonization->product_lactone

Caption: Pathways for intermolecular vs. intramolecular esterification.

Application of 2-Hydroxycyclohexanecarboxylic Acid in the Synthesis of Oseltamivir Precursors: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals no established or published synthetic routes for the production of Oseltamivir (Tamiflu®) precursors utilizing 2-hydroxycyclohexanecarboxylic acid as a starting material or key intermediate. While numerous synthetic pathways to Oseltamivir have been developed to ensure a stable supply of this critical antiviral medication, none currently documented in peer-reviewed literature originate from this compound.

Oseltamivir, a neuraminidase inhibitor, is a vital therapeutic agent for the treatment of influenza A and B viruses. Its complex stereochemistry necessitates highly specific and controlled synthetic strategies. The most prominent and commercially utilized synthesis begins with shikimic acid, a natural product extracted from Chinese star anise.[1] Due to the limited availability and fluctuating cost of shikimic acid, significant research has been dedicated to developing alternative, shikimic acid-independent synthetic routes.

These alternative syntheses often employ different starting materials and strategic bond formations to construct the core cyclohexene (B86901) ring of Oseltamivir with the correct stereochemical configuration. Notable examples include routes starting from:

  • Quinic acid: Another readily available natural product.[1]

  • Meso-1,3-cyclohexanedicarboxylic acid diesters: Utilizing enzymatic desymmetrization as a key step.

  • Diels-Alder reactions: Employing various dienes and dienophiles to construct the cyclohexene ring system.

  • Commercially available lactones: As demonstrated in azide-free synthetic approaches.[2]

Despite extensive investigation into diverse synthetic strategies, a pathway involving this compound has not been reported. This suggests that this particular starting material may not be an economically viable or stereochemically advantageous precursor for the intricate architecture of Oseltamivir.

Based on the current body of scientific knowledge, the application of this compound in the synthesis of Oseltamivir precursors is not a recognized or validated approach. Professionals in drug development and chemical synthesis seeking to produce Oseltamivir or its intermediates should focus on the established and well-documented synthetic routes originating from shikimic acid or the various published alternative pathways. Further research into novel synthetic strategies is always encouraged; however, there is currently no foundation in the literature to support the development of a process starting from this compound.

Therefore, the creation of detailed application notes, experimental protocols, and data tables for a synthetic route that is not described in the scientific literature is not feasible. Researchers are advised to consult the extensive existing literature on Oseltamivir synthesis for reliable and reproducible methodologies.

References

Application Note: Chiral Derivatization of 2-Hydroxycyclohexanecarboxylic Acid for Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the enantioselective analysis of 2-hydroxycyclohexanecarboxylic acid using gas chromatography-mass spectrometry (GC-MS). The method is based on a two-step chiral derivatization process. The carboxylic acid functionality is first esterified to its methyl ester, followed by the acylation of the hydroxyl group with a chiral derivatizing agent, (-)-menthyl chloroformate, to yield diastereomers. These diastereomers are readily separable on a standard achiral GC column, allowing for accurate determination of the enantiomeric composition of the original analyte. This approach is particularly valuable in pharmaceutical development and quality control, where the stereochemistry of a molecule can significantly impact its pharmacological activity.

Introduction

This compound is a chiral molecule with applications as a building block in the synthesis of various pharmaceutical compounds. The enantiomers of this and other chiral molecules can exhibit different physiological effects, making their separation and quantification crucial. Direct enantiomeric separation by gas chromatography often requires expensive chiral columns. An alternative and cost-effective strategy is the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess distinct physicochemical properties and can be separated on conventional achiral GC columns.

This application note provides a detailed protocol for the derivatization of this compound using methylation of the carboxylic acid group, followed by reaction of the hydroxyl group with (-)-menthyl chloroformate. The resulting diastereomeric derivatives are then analyzed by GC-MS.

Experimental Protocols

Part 1: Methyl Esterification of this compound

This procedure converts the carboxylic acid to its more volatile methyl ester.

Reagents and Materials:

  • This compound sample

  • Methanolic HCl (3 N)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Reaction vials (2 mL) with screw caps

  • Heating block or water bath

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a 2 mL reaction vial.

  • Methylation: Add 1 mL of 3 N methanolic HCl to the vial.

  • Reaction: Securely cap the vial and heat the mixture at 80°C for 30 minutes in a heating block or water bath.

  • Cooling and Drying: Allow the vial to cool to room temperature. Remove the cap and evaporate the solvent to dryness under a gentle stream of nitrogen gas. Gentle heating can be applied if necessary.

  • Extraction: To the dried residue, add 1 mL of dichloromethane and 0.5 mL of deionized water. Vortex for 30 seconds.

  • Phase Separation: Allow the layers to separate. Carefully transfer the lower organic layer (DCM) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the DCM extract to remove any residual water. The sample is now ready for the chiral derivatization step.

Part 2: Chiral Derivatization with (-)-Menthyl Chloroformate

This step forms diastereomeric carbamates that are separable by GC.

Reagents and Materials:

  • Methyl 2-hydroxycyclohexanecarboxylate (from Part 1) in DCM

  • (-)-(1R)-Menthyl chloroformate

  • Triethylamine (B128534) (TEA), anhydrous

  • Acetonitrile, anhydrous

  • Reaction vials (2 mL) with screw caps

Procedure:

  • Solvent Exchange: Evaporate the dichloromethane from the methyl ester sample under a gentle stream of nitrogen. Redissolve the residue in 1 mL of anhydrous acetonitrile.

  • Addition of Base: Add 20 µL of anhydrous triethylamine to the vial.[1]

  • Addition of Chiral Reagent: Add 10 µL of (-)-(1R)-menthyl chloroformate to the reaction mixture.[1]

  • Reaction: Cap the vial and allow the reaction to proceed for 10 minutes at room temperature.[1]

  • Sample Dilution: After the reaction, the sample can be directly diluted with an appropriate solvent (e.g., hexane (B92381) or ethyl acetate) to the desired concentration for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

  • GC Column: Standard non-polar capillary column (e.g., DB-5ms or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Conditions:

ParameterSetting
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial temperature: 150°C, hold for 2 minutes; Ramp: 5°C/min to 280°C, hold for 10 minutes
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550
Ion Source Temperature 230°C
Transfer Line Temperature 280°C

Data Presentation

The derivatization of a racemic mixture of this compound will result in two diastereomeric products that can be separated and quantified by GC-MS. The following table presents hypothetical, yet realistic, quantitative data for the separation of these diastereomers.

DiastereomerRetention Time (min)Peak Area (%)
Diastereomer 122.550.2
Diastereomer 222.849.8
Separation Factor (α) 1.013

The separation factor (α) is calculated as the ratio of the retention times of the two diastereomers.

Visualizations

Experimental Workflow

experimental_workflow Workflow for Chiral Derivatization and GC Analysis cluster_sample_prep Sample Preparation cluster_derivatization Chiral Derivatization cluster_analysis Analysis cluster_output Output start This compound Sample methylation Methyl Esterification (Methanolic HCl, 80°C, 30 min) start->methylation extraction1 Liquid-Liquid Extraction (DCM/Water) methylation->extraction1 derivatization Acylation with (-)-Menthyl Chloroformate (TEA, Acetonitrile, RT, 10 min) extraction1->derivatization gcms GC-MS Analysis (Achiral Column) derivatization->gcms data Data Analysis (Peak Integration & Quantification) gcms->data result Enantiomeric Composition data->result derivatization_pathway Chemical Pathway of Derivatization cluster_step1 Step 1: Esterification cluster_step2 Step 2: Chiral Acylation reactant This compound (Enantiomeric Mixture) reagent1 Methanolic HCl intermediate Methyl 2-hydroxycyclohexanecarboxylate (Enantiomeric Mixture) reactant->intermediate  + reagent2 (-)-Menthyl Chloroformate product Diastereomeric Menthyl Carbonate Esters intermediate->product  + analysis GC-MS Analysis product->analysis Separable by GC

References

Application Notes and Protocols for the Large-Scale Synthesis of cis-2-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Hydroxycyclohexanecarboxylic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its rigid, stereochemically defined structure makes it an attractive scaffold for introducing conformational constraint and specific functionalities. This document provides a comprehensive overview of a proposed large-scale synthesis strategy, detailed experimental protocols, and relevant data for the production of cis-2-hydroxycyclohexanecarboxylic acid.

Applications in Drug Development

The cis-1,2-hydroxycarboxylic acid moiety on a cyclohexane (B81311) ring provides a rigid scaffold that can be utilized to mimic peptide turns or to position functional groups in a specific spatial orientation for optimal interaction with biological targets. While specific applications of cis-2-hydroxycyclohexanecarboxylic acid are not extensively documented in publicly available literature, related structures such as hydroxycyclohexanecarboxylic acid derivatives are known to be important intermediates in the synthesis of various therapeutic agents. For instance, derivatives of hydroxycyclohexanecarboxylic acid have been explored as components of molecules targeting metabolic diseases. The unique stereochemistry of the cis isomer can be crucial for achieving desired pharmacological activity and selectivity.

Proposed Synthesis Strategy

A robust and scalable synthesis of cis-2-hydroxycyclohexanecarboxylic acid can be envisioned through a two-step process starting from readily available cyclohexene-1-carboxylic acid. This strategy focuses on a stereoselective dihydroxylation of the double bond to yield the desired cis diol, followed by purification.

Workflow of the Proposed Synthesis:

start Cyclohexene-1-carboxylic acid step1 cis-Dihydroxylation start->step1 KMnO4 or OsO4 (cat.) / NMO intermediate Crude product mixture (cis/trans isomers) step1->intermediate step2 Purification (Fractional Crystallization) intermediate->step2 product cis-2-Hydroxycyclohexanecarboxylic acid step2->product

Caption: Proposed workflow for the synthesis of cis-2-hydroxycyclohexanecarboxylic acid.

Experimental Protocols

The following protocols are proposed for the large-scale synthesis and purification of cis-2-hydroxycyclohexanecarboxylic acid. These are based on established methods for similar transformations and should be optimized for specific laboratory or plant conditions.

Protocol 1: cis-Dihydroxylation of Cyclohexene-1-carboxylic acid

This protocol describes the stereoselective synthesis of a mixture of cis- and trans-2-hydroxycyclohexanecarboxylic acid, with a preference for the cis isomer using potassium permanganate (B83412).

Materials:

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve cyclohexene-1-carboxylic acid (1.0 eq) in a mixture of tert-butanol and water (1:1 v/v).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Prepare a solution of potassium permanganate (1.1 eq) and sodium hydroxide (0.1 eq) in water.

  • Slowly add the potassium permanganate solution to the stirred reaction mixture via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown manganese dioxide precipitate forms.

  • Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with water.

  • Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.

Protocol 2: Purification by Fractional Crystallization

This protocol outlines a general procedure for the separation of the cis isomer from the trans isomer based on potential differences in their solubility.

Materials:

  • Crude mixture of cis- and trans-2-hydroxycyclohexanecarboxylic acid

  • Suitable solvent or solvent mixture (e.g., water, ethanol/water, ethyl acetate/hexanes)

Procedure:

  • Dissolve the crude product mixture in a minimal amount of a hot, suitable solvent. The choice of solvent is critical and may require screening to find optimal conditions for selective crystallization.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath or refrigerator to induce crystallization.

  • Collect the precipitated crystals by filtration. These crystals are expected to be enriched in one of the isomers (ideally the less soluble cis isomer).

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

  • Analyze the purity of the crystalline material and the mother liquor by a suitable analytical method (e.g., NMR, HPLC) to determine the isomeric ratio.

  • If necessary, repeat the recrystallization process on the enriched fraction to achieve the desired purity of the cis isomer. The mother liquor, enriched in the trans isomer, can also be concentrated and subjected to further crystallization attempts.

Data Presentation

The following table summarizes expected and target parameters for the large-scale synthesis. Actual values will depend on process optimization.

ParameterTarget ValueNotes
Starting Material Cyclohexene-1-carboxylic acidCommercially available
Key Reagents KMnO₄ or OsO₄ (catalytic) / NMOOsO₄ is more efficient but toxic and expensive
Reaction Solvent tert-Butanol/WaterProvides good solubility for both organic and inorganic reagents
Reaction Temperature 0 - 10 °CLow temperature favors selectivity and minimizes side reactions
Reaction Time 2 - 6 hoursMonitor by TLC or HPLC for completion
Crude Yield > 80%Combined yield of cis and trans isomers
cis:trans Ratio (Crude) Variable, target > 3:1Dependent on the dihydroxylation method and conditions
Purification Method Fractional CrystallizationSolvent selection is key for efficient separation
Final Purity of cis Isomer > 98%May require multiple recrystallizations
Overall Yield of Pure cis Isomer 40 - 60%Dependent on the initial isomeric ratio and crystallization efficiency

Signaling Pathways and Logical Relationships

The synthesis of cis-2-hydroxycyclohexanecarboxylic acid does not directly involve biological signaling pathways. However, the logical relationship of the synthesis and purification process can be visualized.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Starting Material Starting Material Reaction Conditions Temperature Solvent Reagent Stoichiometry Starting Material->Reaction Conditions Crude Product Mixture of cis and trans isomers Reaction Conditions->Crude Product Purification Method Fractional Crystallization Crude Product->Purification Method Pure cis Isomer Pure cis Isomer Purification Method->Pure cis Isomer Byproduct trans Isomer (in mother liquor) Purification Method->Byproduct

use of 2-hydroxycyclohexanecarboxylic acid in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following application notes and protocols are hypothetical and intended for illustrative purposes. As of the current date, there is limited specific published data on the direct use of 2-hydroxycyclohexanecarboxylic acid as a primary ligand in asymmetric catalysis. The methodologies and data presented are based on established principles of asymmetric synthesis using structurally related chiral ligands, such as α-hydroxy acids, and are meant to serve as a conceptual guide for potential research and development.

Introduction

This compound possesses key functionalities—a hydroxyl group and a carboxylic acid—that make it a promising candidate as a chiral ligand in asymmetric catalysis. These groups can act as a bidentate ligand, coordinating to a metal center to create a rigid, chiral environment. This chiral pocket can then influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. The cyclohexane (B81311) backbone provides a conformationally constrained scaffold, which is often beneficial for achieving high levels of stereocontrol.

Potential applications, by analogy to other chiral hydroxy acids, include asymmetric hydrogenations, aldol (B89426) reactions, and alkylations. This document outlines hypothetical protocols for its use in asymmetric transfer hydrogenation and asymmetric aldol reactions.

Application Note 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Concept: A ruthenium complex of a this compound-derived ligand is proposed as a catalyst for the asymmetric transfer hydrogenation of ketones to chiral secondary alcohols. This is analogous to the well-established Noyori-type catalysts, which utilize chiral diamine or amino alcohol ligands.[1] The hydroxyl and carboxylate groups of the ligand would coordinate to the Ru(II) center, creating the chiral environment necessary for enantioselective hydride transfer from a hydrogen donor (e.g., isopropanol (B130326) or formic acid).

Experimental Protocol: Synthesis of a Hypothetical Ru-(R,R)-2-hydroxycyclohexanecarboxylate Catalyst and Asymmetric Transfer Hydrogenation

Materials:

  • (1R,2R)-2-hydroxycyclohexanecarboxylic acid

  • [RuCl₂(p-cymene)]₂

  • Triethylamine (B128534) (TEA)

  • Anhydrous isopropanol

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Part A: In Situ Catalyst Preparation

  • In a flame-dried Schlenk flask under an argon atmosphere, combine [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and (1R,2R)-2-hydroxycyclohexanecarboxylic acid (0.011 mmol, 2.2 mol%).

  • Add 5 mL of anhydrous isopropanol to the flask.

  • Add triethylamine (0.025 mmol, 5 mol%) to the mixture.

  • Stir the resulting solution at 80°C for 1 hour to facilitate the formation of the active catalyst complex. The solution should become homogeneous and change color.

Part B: Asymmetric Transfer Hydrogenation

  • Cool the catalyst solution to room temperature.

  • Add the prochiral ketone (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically 4-24 hours), quench the reaction by adding 5 mL of water.

  • Extract the product with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude chiral alcohol.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Hypothetical Performance Data
EntrySubstrate (Ketone)Product (Alcohol)Time (h)Yield (%)ee (%)
1Acetophenone1-Phenylethanol89592
21-Tetralone1,2,3,4-Tetrahydronaphthalen-1-ol129194
32-Acetylpyridine1-(Pyridin-2-yl)ethanol109389
4Propiophenone1-Phenyl-1-propanol168890

Proposed Catalytic Cycle

Asymmetric Transfer Hydrogenation Cycle precat [Ru(II)-Ligand] Pre-catalyst active_cat 16e- Ru(II) Active Catalyst precat->active_cat - Base ru_hydride 18e- Ru(II)-Hydride active_cat->ru_hydride + iPrOH - Acetone - H+ ts Transition State (Ketone Coordination) ru_hydride->ts + Ketone product_complex Ru(II)-Alkoxide Complex ts->product_complex Hydride Transfer product_complex->active_cat + iPrOH - Chiral Alcohol

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Application Note 2: Asymmetric Aldol Reaction

Concept: A Lewis acidic complex, for instance, a titanium(IV) complex, incorporating this compound as a chiral ligand, could catalyze the asymmetric aldol addition of a silyl (B83357) enol ether to an aldehyde. The bidentate coordination of the ligand to the titanium center would create a chiral Lewis acid. This catalyst would then activate the aldehyde, promoting a stereoselective attack by the silyl enol ether.

Experimental Protocol: Hypothetical Ti-Catalyzed Asymmetric Aldol Reaction

Materials:

  • (1S,2S)-2-hydroxycyclohexanecarboxylic acid

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous toluene (B28343)

  • Silyl enol ether (e.g., of acetophenone)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Part A: Catalyst Preparation

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve (1S,2S)-2-hydroxycyclohexanecarboxylic acid (0.24 mmol) in 5 mL of anhydrous toluene.

  • Add Ti(OiPr)₄ (0.1 mmol) dropwise to the solution at room temperature.

  • Stir the mixture at 50°C for 1 hour. The isopropanol byproduct is typically removed by azeotropic distillation with toluene under reduced pressure to drive catalyst formation.

  • Cool the resulting catalyst solution to the desired reaction temperature (-78°C).

Part B: Asymmetric Aldol Reaction

  • To the cooled catalyst solution, add the aldehyde (1.0 mmol) and stir for 20 minutes.

  • Slowly add the silyl enol ether (1.2 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at -78°C and monitor by TLC.

  • After completion (typically 6-12 hours), quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure. The resulting product is a silyl-protected aldol adduct.

  • If desired, deprotect the silyl group using standard conditions (e.g., TBAF in THF) to obtain the β-hydroxy ketone.

  • Purify the product by flash column chromatography and determine the enantiomeric excess by chiral HPLC.

Hypothetical Performance Data
EntryAldehydeSilyl Enol Ether SourceDiastereomeric Ratio (syn:anti)Yield (%)ee (%, syn)
1BenzaldehydeAcetophenone95:59096
2IsobutyraldehydeCyclohexanone92:88593
3CinnamaldehydeAcetone90:108891
44-NitrobenzaldehydeAcetophenone97:39298

Experimental Workflow Diagram

Asymmetric Aldol Reaction Workflow start Start prep_cat Prepare Ti-Ligand Catalyst in Anhydrous Toluene start->prep_cat cool Cool Catalyst Solution to -78°C prep_cat->cool add_aldehyde Add Aldehyde cool->add_aldehyde add_enolate Add Silyl Enol Ether add_aldehyde->add_enolate react Stir at -78°C (6-12h) add_enolate->react quench Quench with aq. NaHCO₃ react->quench extract Extract with Diethyl Ether quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify analyze Analyze Yield and Enantiomeric Excess purify->analyze end End analyze->end

Caption: General experimental workflow for the asymmetric aldol reaction.

References

Troubleshooting & Optimization

optimizing yield and purity in 2-hydroxycyclohexanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxycyclohexanecarboxylic acid. Our aim is to help you optimize for both yield and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: A prevalent method is the carboxylation of epoxycyclohexane using a Grignard reagent or a magnesium-based catalyst in the presence of carbon dioxide. This method is known for high yields but typically produces a mixture of cis and trans isomers. Other reported methods, though less common, include the hydrolysis of 2-cyanocyclohexanol and biocatalytic approaches for stereospecific synthesis.

Q2: My synthesis of this compound from epoxycyclohexane resulted in a mixture of cis and trans isomers. Is this expected?

A2: Yes, the carboxylation of epoxycyclohexane commonly yields a mixture of cis and trans isomers of this compound. The ratio of these isomers can be influenced by the reaction conditions, including the catalyst, solvent, and temperature.

Q3: How can I purify the cis and trans isomers of this compound?

A3: Separation of the cis and trans diastereomers can be challenging due to their similar physical properties. Common purification techniques include fractional crystallization, where the differential solubility of the isomers in a particular solvent system is exploited. Additionally, column chromatography, including preparative High-Performance Liquid Chromatography (HPLC), can be an effective method for achieving high purity of each isomer.

Q4: What are the typical yields I can expect for the synthesis of this compound from epoxycyclohexane?

A4: With optimized conditions, yields for this synthesis can be quite high, often exceeding 90%. However, the final isolated yield of a specific isomer will depend on the efficiency of the purification process.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound, with a focus on the carboxylation of epoxycyclohexane.

Low Yield
Symptom Possible Cause Suggested Solution
Overall low yield of crude product. Incomplete reaction.- Ensure all reactants are of high purity and are added in the correct stoichiometry.- Extend the reaction time and monitor progress by TLC or GC.- Verify the reaction temperature is optimal for the specific catalyst and solvent system being used.
Moisture in the reaction.- Use anhydrous solvents and flame-dried glassware.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient work-up.- During aqueous work-up, ensure the pH is adjusted correctly to protonate the carboxylate.- Perform multiple extractions with a suitable organic solvent to maximize product recovery.
Low yield after purification. Product loss during recrystallization.- Use a minimal amount of hot solvent to dissolve the crude product.- Cool the solution slowly to maximize crystal formation and minimize loss in the mother liquor.
Product loss during chromatography.- Choose an appropriate stationary and mobile phase to ensure good separation and recovery.- Avoid overloading the column.
Purity Issues
Symptom Possible Cause Suggested Solution
Presence of unreacted starting material (epoxycyclohexane) in the product. Incomplete reaction.- See "Incomplete reaction" under "Low Yield".
Undesirable cis/trans isomer ratio. Suboptimal reaction conditions.- The choice of catalyst and solvent can significantly influence the stereoselectivity. Lewis acid catalysts can affect the regioselectivity of the epoxide ring-opening.[1][2][3][4][5] Experiment with different catalyst systems if a specific isomer is desired.- Reaction temperature can also impact the isomer ratio.
Presence of side-products. Side reactions of the epoxide.- In the presence of residual water or other nucleophiles, diol formation can occur. Ensure anhydrous conditions.- Ether formation can be a side reaction. Control the stoichiometry of reactants carefully.
Broad or overlapping peaks in HPLC/GC analysis. Inappropriate analytical method.- For HPLC, adjust the mobile phase composition and pH to improve resolution between the isomers.- For GC analysis, derivatization of the carboxylic acid and hydroxyl groups may be necessary to improve volatility and peak shape.

Data Presentation

Table 1: Representative Reaction Conditions and Outcomes for the Synthesis of this compound from Epoxycyclohexane

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) cis:trans Ratio
Mg powder/TMSClN-Methylpyrrolidone-15 to -51095.82.3:7.7
MgBr₂THFRoom Temperature12~90Varies with conditions
Grignard Reagent (e.g., EtMgBr)THF0 to Room Temperature8>90Varies with conditions

Note: The data presented are representative and may vary based on specific experimental details.

Experimental Protocols

Key Experiment: Synthesis of this compound via Carboxylation of Epoxycyclohexane

This protocol is based on a reported magnesium-mediated synthesis.

Materials:

  • Epoxycyclohexane

  • Magnesium powder

  • Trimethylchlorosilane (TMSCl)

  • N-Methylpyrrolidone (NMP), anhydrous

  • Carbon dioxide (gas)

  • 1 N Hydrochloric acid

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel, dissolve epoxycyclohexane (1.0 eq) in anhydrous NMP.

  • Cool the solution to -15 °C using an appropriate cooling bath.

  • Under a continuous stream of dry carbon dioxide, slowly add magnesium powder (1.2 eq) to the stirred solution, maintaining the temperature between -15 °C and -5 °C.

  • After the addition of magnesium is complete, add trimethylchlorosilane (1.8 eq) dropwise via the dropping funnel, ensuring the temperature remains below 0 °C.

  • Continue stirring the reaction mixture under a carbon dioxide atmosphere for 10 hours, maintaining a temperature below 0 °C.

  • Upon completion, filter the reaction mixture to remove any solids.

  • Slowly add the filtrate to a beaker containing 1 N hydrochloric acid, stirring vigorously, until the pH of the aqueous layer is between 3 and 4.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a mixture of cis and trans isomers.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Epoxycyclohexane in NMP B Cool to -15°C A->B C Add Mg powder under CO2 B->C D Add TMSCl dropwise C->D E Stir for 10h < 0°C D->E F Filter Reaction Mixture E->F G Acidify with 1N HCl (pH 3-4) F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry and Concentrate I->J K Crude Product (cis/trans mixture) J->K L Fractional Crystallization or Column Chromatography K->L M Isolated cis and trans Isomers L->M

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/GC) Start->Check_Reaction Check_Moisture Review Anhydrous Conditions Check_Reaction->Check_Moisture Yes Incomplete Incomplete Reaction Check_Reaction->Incomplete No Check_Workup Evaluate Work-up Procedure Check_Moisture->Check_Workup No Moisture Moisture Contamination Check_Moisture->Moisture Suspected Workup_Loss Product Loss During Work-up Check_Workup->Workup_Loss Suspected Solution_Reaction Optimize Reaction Time/ Temperature/Stoichiometry Incomplete->Solution_Reaction Solution_Moisture Use Dry Solvents/Glassware/ Inert Atmosphere Moisture->Solution_Moisture Solution_Workup Adjust pH/ Increase Extractions Workup_Loss->Solution_Workup

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Separation of 2-Hydroxycyclohexanecarboxylic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of 2-hydroxycyclohexanecarboxylic acid diastereomers.

Troubleshooting Guides

Issue: Poor Peak Resolution in HPLC Separation

Question: Why am I observing poor peak resolution or peak co-elution when attempting to separate cis- and trans-2-hydroxycyclohexanecarboxylic acid diastereomers using High-Performance Liquid Chromatography (HPLC)?

Answer:

Poor peak resolution in the HPLC separation of this compound diastereomers can stem from several factors related to the method's optimization. The structural similarity of the cis and trans isomers necessitates a highly selective chromatographic system.

Potential Causes and Solutions:

  • Inappropriate Column Chemistry: The stationary phase may not have the right selectivity for the diastereomers.

    • Solution: For reverse-phase HPLC, a standard C18 column may not provide sufficient resolution. Consider using a phenyl-hexyl or a polar-embedded C18 column to enhance selectivity through different interaction mechanisms like π-π interactions or hydrogen bonding. For normal-phase HPLC, a silica (B1680970) or diol column can be effective.

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving differential migration of the isomers.

    • Solution: Methodical optimization of the mobile phase is crucial. In reverse-phase HPLC, systematically vary the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration in small increments (e.g., 1-2%). The addition of an acidic modifier, like 0.1% trifluoroacetic acid (TFA) or formic acid, is often necessary to suppress the ionization of the carboxylic acid group, leading to sharper peaks.[1]

  • Incorrect Flow Rate or Temperature: These parameters influence the diffusion and interaction kinetics within the column.

    • Solution: A lower flow rate generally allows for more interactions with the stationary phase, potentially improving resolution. Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, which may lead to sharper peaks, but it can also reduce retention times. Experiment with a range of temperatures (e.g., 25-40°C) to find the optimal balance.

  • Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue: Inefficient Separation via Fractional Crystallization

Question: My attempts at separating the cis and trans diastereomers of this compound by fractional crystallization are resulting in low purity of the isolated isomers. What steps can I take to improve the separation efficiency?

Answer:

Fractional crystallization relies on the subtle differences in the solubility of the diastereomers in a particular solvent. The success of this technique is highly dependent on the experimental conditions.

Potential Causes and Solutions:

  • Poor Solvent Choice: The chosen solvent may not provide a significant enough solubility difference between the two diastereomers at different temperatures.

    • Solution: Conduct a solvent screen with a variety of solvents of different polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof). The ideal solvent will dissolve both isomers at a higher temperature and allow for the selective precipitation of one isomer upon cooling, while the other remains in solution.

  • Inappropriate Cooling Rate: Rapid cooling can lead to the co-precipitation of both isomers, trapping impurities within the crystal lattice.

    • Solution: Employ a slow and controlled cooling process. After dissolving the mixture at an elevated temperature, allow the solution to cool gradually to room temperature, and then further cool it in an ice bath or refrigerator. This slow cooling promotes the formation of purer crystals.

  • Lack of Seeding: Spontaneous nucleation can be random and may lead to the crystallization of the more concentrated isomer, which may not be the desired one.

    • Solution: If a small amount of the pure desired isomer is available, use it to seed the supersaturated solution as it cools. This will encourage the crystallization of that specific isomer.

  • Insufficient Number of Recrystallization Cycles: A single crystallization step is often not enough to achieve high purity.

    • Solution: Perform multiple recrystallization steps. The enriched solid from the first crystallization should be recrystallized from the same solvent system to further enhance its purity.

Frequently Asked Questions (FAQs)

Question: What are the primary challenges in the separation of this compound diastereomers?

Answer: The primary challenges in separating the cis and trans diastereomers of this compound arise from their very similar molecular structures. Both isomers have the same molecular weight and functional groups, leading to closely related physical and chemical properties such as polarity, solubility, and boiling points. This similarity makes it difficult to find conditions for chromatographic or crystallization-based methods that can effectively differentiate between them.

Question: What are the most common methods for separating the diastereomers of this compound?

Answer: The most common methods for separating these diastereomers include:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be optimized to separate the isomers. Chiral HPLC can be used if the goal is to separate all four stereoisomers (the enantiomers of each diastereomer).

  • Fractional Crystallization: This classical technique exploits differences in the solubility of the diastereomers in a specific solvent.

  • Gas Chromatography (GC): After derivatization to increase volatility (e.g., esterification of the carboxylic acid and silylation of the hydroxyl group), GC can be an effective separation method.

  • Resolution via Diastereomeric Salt Formation: By reacting the racemic carboxylic acid with a single enantiomer of a chiral amine or alcohol, a mixture of diastereomeric salts or esters is formed.[2][3] These diastereomers have different physical properties and can be separated by crystallization or chromatography.[2][3]

Question: How do I choose between fractional crystallization and HPLC for separating these diastereomers?

Answer: The choice between fractional crystallization and HPLC depends on several factors:

  • Scale: For small-scale, analytical purposes or for purifying small quantities of material (micrograms to milligrams), HPLC is generally preferred due to its high resolving power. For larger-scale separations (grams to kilograms), fractional crystallization is often more practical and cost-effective.

  • Purity Requirements: HPLC can often achieve higher purity in a single run, especially when the separation is challenging. Fractional crystallization may require multiple recrystallization steps to achieve high purity.

  • Cost and Throughput: Fractional crystallization is generally less expensive in terms of equipment and solvents for large-scale operations. HPLC can be more expensive but is amenable to automation for high-throughput analysis.

Data Presentation

Table 1: Illustrative HPLC Parameters for Diastereomer Separation

ParameterCondition 1 (Reverse-Phase)Condition 2 (Normal-Phase)
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Silica (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: HexaneB: Isopropanol
Gradient/Isocratic Isocratic: 80% A / 20% BIsocratic: 95% A / 5% B
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 30°C25°C
Detection UV at 210 nmUV at 210 nm
Expected Retention Time (cis) ~ 5.2 min~ 8.5 min
Expected Retention Time (trans) ~ 6.1 min~ 9.8 min
Expected Resolution (Rs) > 1.5> 1.8

Table 2: Example Solvent Systems for Fractional Crystallization

Solvent SystemSolubility ObservationExpected Outcome for Purity
Water High solubility of both isomers, even at low temperatures.Poor separation.
Ethyl Acetate / Hexane (1:3) Both isomers dissolve upon heating. trans-isomer preferentially crystallizes upon slow cooling.Good potential for isolating the trans-isomer.
Acetone High solubility of the cis-isomer, moderate solubility of the trans-isomer at room temperature.Potential for enriching the trans-isomer in the solid phase.
Ethanol / Water (4:1) Good solubility for both isomers when hot. Slow cooling may lead to selective crystallization.Moderate potential for separation, requires careful optimization.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Diastereomer Separation

  • Preparation of Mobile Phase:

    • For reverse-phase, prepare a mobile phase of 80:20 (v/v) 0.1% formic acid in water : acetonitrile.

    • Degas the mobile phase by sonication or vacuum filtration.

  • System Equilibration:

    • Install a phenyl-hexyl column (150 x 4.6 mm, 3.5 µm) into the HPLC system.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

    • Set the column oven temperature to 30°C.

  • Sample Preparation:

    • Dissolve a small amount of the this compound diastereomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample.

    • Acquire data for approximately 15 minutes, monitoring at a UV wavelength of 210 nm.

  • Analysis:

    • Integrate the peaks corresponding to the cis and trans isomers and determine their respective retention times and peak areas. Calculate the resolution between the two peaks.

Protocol 2: Lab-Scale Fractional Crystallization

  • Solvent Selection:

    • Based on preliminary tests, select a suitable solvent system (e.g., ethyl acetate/hexane 1:3 v/v).

  • Dissolution:

    • In a flask equipped with a reflux condenser, add 1 gram of the diastereomeric mixture.

    • Add the minimum amount of the chosen solvent system required to dissolve the solid at reflux temperature.

  • Controlled Cooling:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.

    • Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent system.

  • Drying and Analysis:

    • Dry the crystals under vacuum.

    • Analyze the purity of the crystalline material and the filtrate (mother liquor) by HPLC to determine the efficiency of the separation.

  • Recrystallization (Optional):

    • For higher purity, repeat steps 2-5 with the collected crystals.

Visualizations

experimental_workflow start Diastereomeric Mixture of This compound decision_scale Separation Scale? start->decision_scale sub_hplc HPLC Method Development decision_scale->sub_hplc Small sub_cryst Fractional Crystallization decision_scale->sub_cryst Large hplc_path Analytical or Small Scale (< 1g) cryst_path Preparative Scale (> 1g) hplc_col Select Column (e.g., Phenyl-Hexyl, Silica) sub_hplc->hplc_col cryst_solv Solvent Screening sub_cryst->cryst_solv hplc_mp Optimize Mobile Phase hplc_col->hplc_mp hplc_analyze Analyze Purity hplc_mp->hplc_analyze end_pure Pure Diastereomers hplc_analyze->end_pure cryst_cool Optimize Cooling Rate cryst_solv->cryst_cool cryst_recryst Perform Recrystallization(s) cryst_cool->cryst_recryst cryst_analyze Analyze Purity cryst_recryst->cryst_analyze cryst_analyze->end_pure

Caption: Workflow for selecting a separation method.

troubleshooting_hplc start Poor HPLC Peak Resolution (Rs < 1.5) check_mp Is Mobile Phase Optimized? start->check_mp adjust_mp Adjust Organic/Aqueous Ratio Add/Change Modifier (e.g., TFA) check_mp->adjust_mp No check_col Is Column Choice Appropriate? check_mp->check_col Yes adjust_mp->check_col change_col Try Alternative Stationary Phase (e.g., Phenyl-Hexyl, Polar-Embedded) check_col->change_col No check_params Are Flow Rate & Temp Optimal? check_col->check_params Yes change_col->check_params adjust_params Decrease Flow Rate Optimize Column Temperature check_params->adjust_params No end_good Resolution Improved check_params->end_good Yes adjust_params->end_good

Caption: Decision tree for troubleshooting poor HPLC resolution.

Caption: Concept of diastereomeric salt formation for resolution.

References

identifying and minimizing side products in 2-hydroxycyclohexanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 2-hydroxycyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two prevalent methods for the synthesis of this compound are:

  • Halogenation and Hydrolysis of Cyclohexanecarboxylic Acid: This two-step process involves the α-halogenation of cyclohexanecarboxylic acid, typically using the Hell-Volhard-Zelinsky (HVZ) reaction, followed by nucleophilic substitution of the halogen with a hydroxyl group.[1][2][3]

  • Carboxylation of Cyclohexane (B81311) Epoxide: This method involves the reaction of cyclohexane epoxide with a Grignard reagent in the presence of carbon dioxide.[4][5]

Q2: What are the most common side products I should be aware of?

A2: The primary side products are dependent on the synthetic route chosen:

  • For the Halogenation-Hydrolysis route:

    • α,α-dihalogenated cyclohexanecarboxylic acid.

    • Other isomers of halogenated cyclohexanecarboxylic acid (e.g., β, γ, δ isomers) if chlorination is used.[1]

    • Cyclohex-1-enecarboxylic acid and other unsaturated derivatives resulting from elimination reactions.[6]

  • For the Carboxylation of Cyclohexane Epoxide route:

    • Cyclopentane (B165970) carboxaldehyde, formed via rearrangement of the epoxide.

    • 1-(Cyclopentyl)ethanol, resulting from the reaction of cyclopentane carboxaldehyde with the Grignard reagent.

Q3: How can I purify the final this compound product?

A3: Purification can be achieved through several methods. A common procedure involves:

  • Extraction: The product is typically extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate (B1210297) after acidification.[4][5]

  • Washing: The organic layer is washed with brine to remove water-soluble impurities.[5]

  • Distillation/Crystallization: The crude product obtained after solvent evaporation can be purified by vacuum distillation or crystallization from a suitable solvent.[7]

  • Chromatography: For high purity, column chromatography can be employed to separate the desired product from closely related side products.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Synthesis Route 1: Halogenation and Hydrolysis of Cyclohexanecarboxylic Acid

Problem 1: Low yield of α-halogenated cyclohexanecarboxylic acid in the Hell-Volhard-Zelinsky (HVZ) reaction.

Possible Cause Suggested Solution
Incomplete reaction.Ensure the reaction is carried out at a sufficiently high temperature (typically >100 °C) and for an adequate duration.[3] Monitor the reaction progress using techniques like TLC or GC.
Insufficient catalyst.Use a catalytic amount of phosphorus (P) or phosphorus trihalide (PBr₃ or PCl₃).[2][6]
Moisture in the reaction.The reaction should be performed under anhydrous conditions as water can react with the phosphorus trihalide and the acyl halide intermediate.

Problem 2: Formation of significant amounts of α,β-unsaturated cyclohexanecarboxylic acid.

Possible Cause Suggested Solution
High reaction temperature during halogenation or hydrolysis.Conduct the HVZ reaction at the lower end of the effective temperature range.[6] During the subsequent hydrolysis step, use milder conditions (e.g., lower temperature, less concentrated base) to favor substitution over elimination.
Use of a strong, sterically hindered base for hydrolysis.Employ a less hindered nucleophile like aqueous sodium hydroxide (B78521) or potassium hydroxide for the hydrolysis step.

Problem 3: Presence of multiple halogenated isomers in the product mixture.

Possible Cause Suggested Solution
Use of chlorine instead of bromine in the HVZ reaction.Bromine is more selective for α-halogenation in the HVZ reaction. Chlorination can lead to free-radical substitution at various positions on the cyclohexane ring, especially at lower temperatures.[1]
Synthesis Route 2: Carboxylation of Cyclohexane Epoxide

Problem 1: Low yield of this compound and presence of a significant amount of cyclopentyl-containing impurities.

Possible Cause Suggested Solution
Lewis acid-catalyzed rearrangement of cyclohexane epoxide.The Grignard reagent itself can contain Lewis acidic magnesium halides (e.g., MgBr₂) which can catalyze the rearrangement of cyclohexane epoxide to cyclopentane carboxaldehyde. Minimize the concentration of these species by using freshly prepared Grignard reagent or by adding a Lewis acid scavenger.
High reaction temperature.Perform the reaction at a low temperature (e.g., -15 °C to -5 °C) to disfavor the rearrangement pathway.[4][5]

Problem 2: Formation of a tertiary alcohol instead of the desired carboxylic acid.

Possible Cause Suggested Solution
Insufficient carbon dioxide.Ensure a continuous and sufficient supply of dry carbon dioxide gas is bubbled through the reaction mixture. The Grignard reagent can react with the initially formed carboxylate if CO₂ is limited.
Reaction of the Grignard reagent with the product.Add the Grignard reagent slowly to the reaction mixture saturated with carbon dioxide to ensure that the primary reaction is with CO₂.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence product distribution. Note: The following data is representative and intended for educational purposes, as specific quantitative data from a single source comparing these side products was not available in the provided search results.

Table 1: Illustrative Effect of Temperature on Side Product Formation in the HVZ Bromination of Cyclohexanecarboxylic Acid followed by Hydrolysis

Reaction Temperature (°C)Desired Product Yield (%)α,β-Unsaturated Acid (%)Di-brominated Product (%)
10085510
120801010
140702010

Table 2: Illustrative Effect of Reaction Temperature on Side Product Formation in the Carboxylation of Cyclohexane Epoxide

Reaction Temperature (°C)Desired Product Yield (%)Cyclopentane Derivatives (%)
-209010
07525
255050

Experimental Protocols

Protocol 1: Synthesis of this compound via Halogenation and Hydrolysis

Step 1: α-Bromination of Cyclohexanecarboxylic Acid (Hell-Volhard-Zelinsky Reaction)

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place cyclohexanecarboxylic acid and a catalytic amount of red phosphorus.

  • Heat the mixture and add bromine dropwise.

  • After the addition is complete, continue heating under reflux until the reaction is complete (monitor by GC or TLC).

  • Cool the reaction mixture and purify the resulting α-bromocyclohexanecarboxylic acid by distillation under reduced pressure.

Step 2: Hydrolysis of α-Bromocyclohexanecarboxylic Acid

  • Dissolve the α-bromocyclohexanecarboxylic acid in an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux until the hydrolysis is complete.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent for further purification.

Protocol 2: Synthesis of this compound via Carboxylation of Cyclohexane Epoxide [4][5]

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings and a small crystal of iodine.

  • Add a solution of an appropriate alkyl halide (e.g., ethyl bromide) in anhydrous ether or THF dropwise to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent is formed, cool the flask to -15 °C.

  • Slowly add a solution of cyclohexane epoxide in anhydrous solvent.

  • Bubble dry carbon dioxide gas through the reaction mixture for several hours while maintaining the low temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Acidify the aqueous layer with dilute HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or crystallization.

Visualizations

experimental_workflow_hvz start Cyclohexanecarboxylic Acid hvz α-Bromination (Hell-Volhard-Zelinsky) start->hvz P, Br₂ hydrolysis Hydrolysis hvz->hydrolysis NaOH(aq), then H₃O⁺ side_product1 Side Products: - α,β-Unsaturated Acid - Di-brominated Acid hvz->side_product1 purification Purification (Crystallization/ Chromatography) hydrolysis->purification hydrolysis->side_product1 product 2-Hydroxycyclohexane- carboxylic Acid purification->product experimental_workflow_epoxide start Cyclohexane Epoxide carboxylation Carboxylation start->carboxylation 1. RMgX 2. CO₂ 3. H₃O⁺ side_product2 Side Products: - Cyclopentane carboxaldehyde - 1-(Cyclopentyl)ethanol start->side_product2 Rearrangement purification Purification (Extraction/ Chromatography) carboxylation->purification product 2-Hydroxycyclohexane- carboxylic Acid purification->product troubleshooting_logic start Low Yield or Impure Product route_check Which Synthetic Route? start->route_check hvz_route Halogenation/ Hydrolysis route_check->hvz_route HVZ epoxide_route Epoxide Carboxylation route_check->epoxide_route Epoxide hvz_issue Identify HVZ Side Products hvz_route->hvz_issue epoxide_issue Identify Epoxide Side Products epoxide_route->epoxide_issue hvz_solution - Check Temp - Use Bromine - Anhydrous Conditions hvz_issue->hvz_solution Troubleshoot epoxide_solution - Low Temp - Fresh Grignard - Sufficient CO₂ epoxide_issue->epoxide_solution Troubleshoot

References

Technical Support Center: Chromatographic Resolution of 2-Hydroxycyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of 2-hydroxycyclohexanecarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues and answers to frequently asked questions (FAQs) encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving this compound isomers?

A1: this compound has multiple stereoisomers, including enantiomers and diastereomers, due to its two chiral centers. The primary challenges are:

  • Enantiomers: These pairs of isomers have identical physicochemical properties in an achiral environment, making their separation impossible on standard (achiral) chromatography columns.[1][2] Separation requires the use of a chiral environment, such as a Chiral Stationary Phase (CSP).[1]

  • Diastereomers: While diastereomers have different physical properties and can be separated on achiral columns, their structural similarity can still lead to significant co-elution, requiring careful method optimization.[3]

  • Poor Peak Shape: As a carboxylic acid, this analyte can interact with active sites on the silica (B1680970) support of the column, leading to peak tailing and reduced resolution.[4]

Q2: What is the most effective general strategy for developing a separation method for these isomers?

A2: A systematic screening approach is the most efficient strategy for developing a robust separation method.[1] This involves testing a few different types of chiral columns with a variety of mobile phases to find a condition that shows at least partial separation. Once a promising combination is identified, the method can be fine-tuned by optimizing parameters like mobile phase composition, additives, flow rate, and temperature.[1][5]

Q3: Which type of chromatography column is best suited for this separation?

A3: For direct enantiomeric separation, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective technique.[6] The most successful CSPs for separating chiral carboxylic acids generally fall into two categories:

  • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are known for their broad applicability and are an excellent starting point.[1][7]

  • Anion-exchange CSPs: These are specifically designed for separating acidic compounds and often provide very high selectivity.[1][8]

Q4: Can I use Gas Chromatography (GC) to separate these isomers?

A4: Gas Chromatography can be used, but it typically requires a chemical derivatization step prior to analysis.[9][10] The carboxylic acid and alcohol groups make the molecule non-volatile and prone to poor peak shape in a GC system. Derivatization converts these polar functional groups into less polar, more volatile esters or ethers, improving chromatographic performance.[9] Separation of the resulting derivatives can then be performed on a suitable chiral or achiral capillary column.

Troubleshooting Guide: Poor Peak Resolution

This guide addresses the common problem of inadequate separation between the isomers of this compound.

Issue 1: No Separation Observed Between Enantiomers

Question: I am injecting a standard of this compound, but I see only one peak (or a peak for each diastereomer pair) on my chiral column. Why are the enantiomers not separating?

Potential Causes & Solutions:

  • Incorrect Column Choice: The selected Chiral Stationary Phase (CSP) may not be capable of resolving this specific analyte. The interaction between the analyte and the CSP is highly specific.[5]

    • Solution: Screen a different class of CSP. If you started with a polysaccharide-based column, try an anion-exchange column, or vice-versa.[1]

  • Suboptimal Mobile Phase: The mobile phase composition is critical for achieving chiral recognition.[11]

    • Solution: If using normal phase (e.g., Hexane (B92381)/IPA), systematically vary the percentage of the alcohol modifier (e.g., from 10% to 40%). If no separation is achieved, try a different alcohol (e.g., ethanol). For reversed-phase or polar organic modes, adjust the organic modifier (acetonitrile or methanol) and the pH or additives in the aqueous phase.[5]

Logical Workflow for Initial Method Screening

G cluster_start Method Development Start cluster_screening Phase 1: Column & Mobile Phase Screening cluster_optimization Phase 2: Method Optimization start Goal: Separate Isomers of This compound screen_csp Select 2-3 CSPs (e.g., Polysaccharide, Anion-Exchange) start->screen_csp screen_mp Test in Normal Phase (e.g., Hexane/IPA/TFA) screen_csp->screen_mp check_sep Partial Separation Achieved? screen_mp->check_sep screen_mp2 Test in Polar Organic Mode (e.g., ACN/MeOH/Additives) screen_mp2->check_sep check_sep->screen_mp2 No optimize Optimize Mobile Phase Ratio, Flow Rate, and Temperature check_sep->optimize Yes valid Method Validation optimize->valid

Caption: A systematic workflow for chiral method development.

Issue 2: Peaks are Tailing or Broad

Question: I can see some separation, but the peaks are broad and tailing, which prevents accurate quantification. What is the cause?

Potential Causes & Solutions:

  • Secondary Interactions: The carboxylic acid group can interact strongly with residual silanol (B1196071) groups on the column's silica support, causing peak tailing.[4]

    • Solution: Add a small amount of an acidic modifier to the mobile phase. For normal phase, 0.1% trifluoroacetic acid (TFA) or acetic acid is commonly used. This suppresses the ionization of the analyte and masks the active sites on the stationary phase.[6][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened peaks.[4]

    • Solution: Reduce the injection volume or dilute the sample concentration and re-inject.[4]

  • Mismatch Between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample directly in the mobile phase.[1]

Issue 3: Resolution is Inconsistent or Retention Times are Drifting

Question: My method worked initially, but now the resolution is poor and the retention times are not reproducible. What is happening?

Potential Causes & Solutions:

  • Insufficient Column Equilibration: Chiral columns, particularly polysaccharide-based ones, often require longer equilibration times than standard achiral columns to ensure a stable environment.[1][4]

    • Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting your analysis sequence. If you change the mobile phase composition, a thorough re-equilibration is necessary.[1]

  • Temperature Fluctuations: Chiral recognition is often sensitive to temperature changes. Variations in ambient lab temperature can affect selectivity and retention.[4]

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis. It is also a valuable parameter to optimize; sometimes a small change in temperature (e.g., from 25°C to 15°C) can dramatically improve resolution.

  • Column Contamination/Degradation: Over time, strongly retained matrix components can build up on the column, or the stationary phase can degrade, leading to a loss of performance.[4][12]

    • Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized CSPs, stronger solvents like THF or DMF may be used for regeneration. If performance is not restored, the column may need to be replaced.[12]

Troubleshooting Workflow for Poor Resolution

G start Problem: Poor Peak Resolution cause1 No Separation start->cause1 cause2 Broad / Tailing Peaks start->cause2 cause3 Inconsistent Results start->cause3 sol1a Screen Different CSP cause1->sol1a sol1b Optimize Mobile Phase (Modifier % / Type) cause1->sol1b sol2a Add Acidic Modifier (e.g., 0.1% TFA) cause2->sol2a sol2b Reduce Sample Load (Dilute or Inject Less) cause2->sol2b sol3a Increase Column Equilibration Time cause3->sol3a sol3b Use Column Oven for Stable Temperature cause3->sol3b

Caption: A troubleshooting flowchart for poor peak resolution.

Data & Experimental Protocols

Table 1: Recommended Starting Conditions for HPLC Method Screening

The following table provides recommended starting points for screening different chiral stationary phases. Since specific data for this compound is limited, these conditions are based on successful separations of structurally similar chiral carboxylic acids.[1][6][7]

ParameterNormal Phase ModePolar Organic Mode
Recommended Columns Chiralpak® AD-H, Chiralcel® OD-HChiralpak® QN-AX, CHIROBIOTIC® V
Mobile Phase A n-Hexane or HeptaneAcetonitrile
Mobile Phase B Isopropanol or EthanolMethanol
Typical Starting Ratio 80:20 (A:B)95:5 (A:B)
Acidic Additive 0.1% Trifluoroacetic Acid (TFA)0.1% Acetic or Formic Acid
Flow Rate (4.6 mm ID) 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210-220 nm or Mass SpecUV at 210-220 nm or Mass Spec
Table 2: Optimizing Chromatographic Parameters

This table summarizes the general effects of parameter adjustments on peak resolution.

Parameter AdjustedChangePotential Effect on ResolutionRationale
% Alcohol Modifier (NP) DecreaseOften IncreasesIncreases retention and interaction time with the CSP.[4]
Flow Rate DecreaseOften IncreasesAllows more time for the enantiomers to equilibrate with the CSP, enhancing separation.
Temperature Decrease or IncreaseAnalyte DependentAffects the thermodynamics of the chiral recognition mechanism; should be screened.[4]
Acidic Additive Conc. Increase (e.g., to 0.2%)May Improve Peak ShapeFurther suppresses secondary interactions, reducing tailing.
Protocol 1: Chiral HPLC Method Screening (Normal Phase)

This protocol outlines a general procedure for screening a polysaccharide-based column to find an initial separation condition.

  • Column Installation and Equilibration:

    • Install a polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

    • Equilibrate the column with a mobile phase of n-Hexane:Isopropanol (IPA) (90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a 0.5 mg/mL stock solution of racemic this compound in IPA.

    • Dilute this stock solution with the mobile phase to a working concentration of 50 µg/mL.

  • Initial Injection:

    • Set the column oven temperature to 25 °C.

    • Set the UV detector to 215 nm.

    • Inject 10 µL of the working solution and run the analysis.

  • Screening and Evaluation:

    • If no separation is observed, change the mobile phase to include an acidic additive: n-Hexane:IPA:TFA (90:10:0.1 v/v/v). Re-equilibrate the column and inject again.

    • If separation is still poor, systematically vary the IPA concentration (e.g., try 20% and 40%).

    • If necessary, switch the alcohol modifier from IPA to Ethanol and repeat the screening steps.

    • Once partial separation is achieved, proceed to the optimization protocol.

Protocol 2: Derivatization for GC-MS Analysis

This protocol provides a general method for preparing this compound for GC analysis by converting it to its methyl ester.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 1.0 mL of a methylating agent (e.g., 14% Boron trifluoride in methanol).[13]

  • Derivatization Reaction:

    • Seal the vial tightly and heat at 60-65°C for 30 minutes to facilitate the esterification of the carboxylic acid.[13]

    • Allow the vial to cool to room temperature.

  • Extraction:

    • Add 1 mL of hexane and 1 mL of water to the vial.

    • Vortex thoroughly to extract the derivatized methyl ester into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

  • GC-MS Analysis:

    • GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injection: Inject 1 µL of the hexane extract.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C.

    • MS Detection: Operate the mass spectrometer in full scan mode to identify the derivatized analyte peak and in selected ion monitoring (SIM) mode for quantification.

References

troubleshooting guide for the esterification of hindered cyclohexanecarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of hindered cyclohexanecarboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in these demanding reactions. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to assist you in your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the esterification of sterically hindered cyclohexanecarboxylic acids.

1. Low or No Ester Yield

Question: I am observing a very low or no yield of my desired ester. What are the potential causes and how can I improve the outcome?

Answer:

Low ester yields in reactions with hindered cyclohexanecarboxylic acids are a common challenge due to the steric hindrance around the carboxylic acid group, which impedes the approach of the alcohol. Several factors could be contributing to this issue.

Troubleshooting Steps:

  • Choice of Esterification Method: Standard Fischer esterification conditions (acid catalysis with heat) are often ineffective for hindered substrates.[1][2] Consider switching to a more potent activation method.

    • Steglich Esterification: This method utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[1][3][4] It is particularly useful for sterically hindered acids and alcohols.[3]

    • Yamaguchi Esterification: This protocol involves the formation of a mixed anhydride (B1165640) using 2,4,6-trichlorobenzoyl chloride (TCBC), followed by reaction with the alcohol in the presence of DMAP.[5][6][7] It is well-suited for challenging esterifications of sterically hindered carboxylic acids.[5][7]

    • Mitsunobu Reaction: This reaction uses a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack by the carboxylate.[8][9][10][11] It is known for proceeding with inversion of stereochemistry at the alcohol center.[9][11]

  • Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition of reactants or products, especially with sensitive substrates.[12] For many activated esterification methods, reactions can be run at or below room temperature.[1][13]

    • Solvent: The choice of solvent is critical. Non-polar aprotic solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are commonly used.[5][7] In some cases, fluorous media have been shown to improve yields for hindered systems.[14]

    • Water Removal: Esterification is an equilibrium reaction.[12][15] The presence of water can drive the reaction backward. Ensure all reagents and solvents are anhydrous. For reactions that produce water, using a Dean-Stark apparatus or molecular sieves can be beneficial.[16]

  • Catalyst Selection:

    • For Fischer-type reactions with hindered acids, various Lewis acid catalysts can be employed, including stannous chloride, stannic chloride, and tetrabutyl titanate.[12][15][17]

    • In Steglich and Yamaguchi esterifications, DMAP is a highly effective catalyst that acts as an acyl transfer reagent.[2][3][6]

Troubleshooting Flowchart:

Troubleshooting_Low_Yield Start Low/No Ester Yield CheckMethod Is the esterification method suitable for hindered substrates? Start->CheckMethod Fischer Using Fischer Esterification? CheckMethod->Fischer No CheckConditions Are reaction conditions optimized? CheckMethod->CheckConditions Yes SwitchMethod Switch to Steglich, Yamaguchi, or Mitsunobu reaction Fischer->SwitchMethod Yes SwitchMethod->CheckConditions Temp Temperature appropriate? CheckConditions->Temp AdjustTemp Adjust temperature (mild conditions often preferred) Temp->AdjustTemp No Solvent Solvent anhydrous and appropriate? Temp->Solvent Yes AdjustTemp->Solvent DrySolvent Use anhydrous solvent (e.g., DCM, Toluene) Solvent->DrySolvent No WaterRemoval Is water being removed? Solvent->WaterRemoval Yes DrySolvent->WaterRemoval AddDrying Add molecular sieves or use Dean-Stark trap WaterRemoval->AddDrying No CheckCatalyst Is the catalyst appropriate and active? WaterRemoval->CheckCatalyst Yes AddDrying->CheckCatalyst CatalystType Using DMAP for Steglich/ Yamaguchi? Using appropriate Lewis Acid for Fischer? CheckCatalyst->CatalystType ChangeCatalyst Select appropriate catalyst CatalystType->ChangeCatalyst No Success Improved Yield CatalystType->Success Yes ChangeCatalyst->Success Side_Products Start Side Product Formation ReactionType Which reaction is being used? Start->ReactionType Steglich Steglich Esterification ReactionType->Steglich Steglich Other Other Methods ReactionType->Other Other NAcylurea Is N-acylurea the major side product? Steglich->NAcylurea Decomposition Suspect decomposition? Other->Decomposition AddDMAP Ensure catalytic DMAP is present NAcylurea->AddDMAP Yes NAcylurea->Decomposition No OptimizeAddition Optimize order of reagent addition AddDMAP->OptimizeAddition Success Minimized Side Products OptimizeAddition->Success LowerTemp Lower reaction temperature and extend reaction time Decomposition->LowerTemp Yes Decomposition->Success No LowerTemp->Success

References

Technical Support & FAQ Portal: Stereoselective Synthesis of 2-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-hydroxycyclohexanecarboxylic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to effectively control stereoselectivity in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1.1: What are the primary strategies for controlling the stereochemistry in the synthesis of this compound?

A: The main strategies involve the stereoselective reduction of a prochiral precursor, typically an ester of 2-oxocyclohexanecarboxylic acid. Control is achieved through four primary methods:

  • Substrate/Reagent Control: Using specific reducing agents where steric bulk dictates the direction of hydride attack to favor either the cis or trans diastereomer.[1][2]

  • Chiral Auxiliary Control: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved.[3][4]

  • Enzymatic Control: Employing enzymes, such as lipases or dehydrogenases, for either the kinetic resolution of a racemic mixture or the enantioselective reduction of the ketone precursor.[5][6]

  • Organocatalysis: Using small, chiral organic molecules as catalysts to create a chiral environment and influence the stereochemical pathway of the reaction.[7][8]

Q1.2: Which strategy is most effective for selectively obtaining the cis-2-hydroxycyclohexanecarboxylic acid isomer?

A: The formation of the cis isomer typically results from the axial attack of a hydride on the cyclohexanone (B45756) ring. This is generally favored by using small, unhindered hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).[1] The reaction conditions, particularly low temperatures, can further enhance selectivity by minimizing the energetic contribution of torsional strain in the transition state.

Q1.3: How can I selectively synthesize the trans-2-hydroxycyclohexanecarboxylic acid isomer?

A: The trans isomer is formed via equatorial attack of a hydride. This approach is favored by using sterically bulky hydride reducing agents , such as Lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®).[2][9] The large size of these reagents prevents them from approaching from the more sterically hindered axial face, thus forcing an equatorial attack.[1]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Issue: Low Diastereoselectivity (Poor cis:trans Ratio)

Q: My reduction of ethyl 2-oxocyclohexanecarboxylate resulted in a nearly 1:1 mixture of cis and trans isomers. What went wrong and how can I improve the diastereomeric ratio (d.r.)?

A: Low diastereoselectivity is a common problem stemming from insufficient facial control during the hydride reduction. Several factors can be the cause. Refer to the troubleshooting workflow below.

Possible Causes & Solutions:

  • Incorrect Reducing Agent: The steric bulk of the hydride reagent is the primary factor controlling the cis/trans selectivity in cyclohexanone reductions.[1]

    • For the trans isomer (Equatorial Attack): Your reagent may not be bulky enough. Switch from NaBH₄ to a more sterically demanding reagent like L-Selectride®.

    • For the cis isomer (Axial Attack): Your reagent may be too bulky, or the reaction temperature is too high. Ensure you are using a small reagent like LiAlH₄ and consider running the reaction at a lower temperature (e.g., -78 °C).[9]

  • Suboptimal Reaction Temperature: Temperature affects the energy of the transition states. Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored pathway, leading to lower selectivity.

    • Solution: Perform the reaction at a lower temperature (e.g., -40 °C to -78 °C) to increase the energy difference between the axial and equatorial attack transition states.

  • Solvent Effects: The solvent can influence the effective size and reactivity of the reducing agent.

    • Solution: Screen different ethereal solvents like THF, Et₂O, or DME. A less coordinating solvent might enhance the steric profile of the reagent.

G start Low Diastereoselectivity (Poor d.r.) target_isomer What is the target isomer? start->target_isomer reagent_check_trans Is the reducing agent sterically bulky? (e.g., L-Selectride®) target_isomer->reagent_check_trans trans reagent_check_cis Is the reducing agent sterically small? (e.g., LiAlH4) target_isomer->reagent_check_cis cis temp_check Was the reaction run at low temperature? (e.g., -78 °C) reagent_check_trans->temp_check Yes solution_reagent_trans Action: Use a bulkier reagent (L-Selectride®, K-Selectride®). reagent_check_trans->solution_reagent_trans No reagent_check_cis->temp_check Yes solution_reagent_cis Action: Use a smaller reagent (LiAlH4, NaBH4). reagent_check_cis->solution_reagent_cis No solution_temp Action: Lower the reaction temperature to -78 °C. temp_check->solution_temp No solution_solvent Action: Screen alternative etheral solvents (THF, Et2O). temp_check->solution_solvent Yes G start Start: Ethyl 2-oxocyclohexanecarboxylate step1 Dissolve in Anhydrous THF under Argon Atmosphere start->step1 step2 Cool to -78 °C step1->step2 step3 Add Chiral Reducing Agent (e.g., L-Selectride®) Dropwise step2->step3 step4 Stir at -78 °C Monitor by TLC step3->step4 step5 Quench Reaction (e.g., H₂O₂ / NaOH) step4->step5 step6 Aqueous Workup & Extraction step5->step6 step7 Analysis: ¹H NMR, Chiral GC/HPLC step6->step7 end Product: Diastereomerically Enriched Hydroxy Ester step7->end G sub Prochiral Substrate (2-Oxo-acid) attach Attach Auxiliary sub->attach aux Chiral Auxiliary (Chiral-XH) aux->attach diastereomer Diastereomeric Intermediate (Substrate-X-Chiral) attach->diastereomer react Diastereoselective Reaction (e.g., Reduction) diastereomer->react Steric/Chelation Control product_aux Product-Auxiliary Adduct (New Stereocenter) react->product_aux cleave Cleave Auxiliary product_aux->cleave product Enantiopure Product cleave->product recycle Recovered Auxiliary cleave->recycle

References

Technical Support Center: Purification of 2-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-hydroxycyclohexanecarboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Q1: My final product shows low purity in HPLC/GC analysis. What are the likely causes and how can I resolve this?

A1: Low purity is a common issue that can stem from several sources. The primary contaminants are often residual starting materials, solvents, or the presence of both cis and trans isomers.

  • Residual Starting Materials/Solvents: If the initial reaction was incomplete, unreacted starting materials may persist. Similarly, solvents used during the extraction process (e.g., ethyl acetate) can be carried over.

    • Solution: Ensure the reaction goes to completion by optimizing reaction time and temperature.[1] For purification, a thorough aqueous wash and extraction procedure is critical. Washing the organic layer with brine can help remove residual aqueous-soluble impurities. A final purification step like recrystallization or column chromatography is highly recommended to remove non-isomeric impurities.[1]

  • Isomeric Mixture: The synthesis of this compound typically yields a mixture of cis and trans isomers. If your analytical method separates these isomers, your product will appear as multiple major peaks.

    • Solution: To obtain a single isomer, a high-resolution purification technique is necessary. Flash column chromatography is an effective method for separating cis and trans isomers.[2]

Q2: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[1]

  • Solution:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation level.[1][3]

    • Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling, which is essential for proper crystal formation.[4]

    • If the issue persists, consider using a different solvent or a two-solvent system with a lower overall boiling point.[3]

Q3: I am experiencing a low yield after the purification process. What are the common causes?

A3: Low yield can result from losses at various stages of the purification workflow.

  • Incomplete Extraction: The efficiency of liquid-liquid extraction depends heavily on pH. As a carboxylic acid, this compound is more soluble in the organic phase at a pH well below its pKa.

    • Solution: Ensure the aqueous layer is sufficiently acidified (pH 2-3) before extraction with an organic solvent like ethyl acetate (B1210297).[5] Performing multiple extractions with smaller volumes of solvent is more effective than a single extraction with a large volume.

  • Losses During Recrystallization: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[3]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. After crystallization, cool the flask in an ice bath to maximize the precipitation of the solid before filtration.[1]

  • Losses During Chromatography: If the compound is highly soluble in the mobile phase or if fractions are not collected carefully, product can be lost.

    • Solution: Optimize the mobile phase composition using Thin Layer Chromatography (TLC) before running the column. The ideal Rf value for the target compound is typically around 0.3.[6]

Q4: My column chromatography separation of cis and trans isomers is poor, resulting in broad or overlapping peaks. How can this be improved?

A4: Poor resolution in column chromatography is often related to the choice of stationary and mobile phases.

  • Solution:

    • Mobile Phase Optimization: For acidic compounds like this compound, peak tailing is a common problem on silica (B1680970) gel. Adding a small amount of a volatile acid, such as acetic acid or formic acid (~0.1-1%), to the mobile phase can suppress the deprotonation of the carboxylic acid group, leading to sharper peaks and better separation.[2][6]

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar isomer with good separation, followed by the more polar isomer.[7]

    • Alternative Stationary Phase: If normal-phase silica gel is ineffective, consider reversed-phase (C18) chromatography. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid (TFA).[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts or impurities in the synthesis of this compound?

A1: The most significant "byproducts" are the stereoisomers of the product itself, specifically the cis and trans diastereomers. Depending on the synthetic route, other impurities can include unreacted starting materials (e.g., cyclohexanecarboxylic acid, halogenating agents) and solvents used in the reaction and workup.[9]

Q2: What is the typical ratio of cis to trans isomers in the crude reaction product?

A2: Synthetic procedures commonly report a higher proportion of the trans isomer. The ratio of cis to trans isomers is often in the range of approximately 2.2:7.8.

Q3: Which purification methods are most effective for this compound?

A3: A multi-step approach is generally most effective.

  • Acid-Base Extraction: This is a crucial first step to separate the acidic product from any neutral or basic impurities.

  • Recrystallization: This is an excellent technique for significantly improving the overall purity by removing small amounts of impurities.[1]

  • Column Chromatography: This method is necessary if the goal is to separate the cis and trans diastereomers.[2]

Q4: How can I select an appropriate solvent for recrystallization?

A4: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3] Small-scale solubility tests with various solvents (e.g., water, toluene, hexane (B92381)/ethyl acetate mixtures, ethanol) are recommended to identify the best candidate.[10][11] A two-solvent system (one "good" solvent where the compound is soluble, and one "poor" solvent where it is not) can also be effective.[12]

Data Presentation

Table 1: Typical Yield and Isomer Ratio of Crude this compound
ParameterTypical ValueReference
Yield92% - 95.8%N/A
cis:trans Isomer Ratio~ 2.2 : 7.8N/A
Table 2: Comparison of Recommended Purification Techniques
TechniquePurposeKey AdvantageCommon Issues
Acid-Base Extraction Removal of neutral/basic impuritiesHigh capacity, simple setupEmulsion formation, incomplete extraction if pH is incorrect
Recrystallization General purity enhancementCan yield very pure material"Oiling out," low recovery if too much solvent is used[1][3]
Column Chromatography Separation of cis/trans isomersHigh resolution for isomer separationPeak tailing, requires solvent optimization[6]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to isolate the acidic product from neutral or basic impurities.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). The carboxylic acid will move to the aqueous layer as its carboxylate salt. Repeat the extraction 2-3 times.

  • Combine the aqueous layers and wash with a small portion of diethyl ether to remove any remaining neutral organic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding concentrated HCl or H₂SO₄. The purified this compound will precipitate if it is insoluble in water, or it can be extracted.

  • Extract the acidified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified acid mixture.

Protocol 2: Purification by Recrystallization

This protocol is for enhancing the purity of the solid product.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a pre-selected hot recrystallization solvent and heat the mixture until the solid just dissolves.[1]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was used, perform a hot gravity filtration to remove it.

  • Allow the clear, hot solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals thoroughly.

Protocol 3: Isomer Separation by Flash Column Chromatography

This protocol outlines the separation of cis and trans isomers using normal-phase silica gel.

  • Select an Eluent: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate with 0.5% acetic acid) that provides good separation between the two isomers (target Rf for the less polar isomer ~0.35, ΔRf > 0.1).[6]

  • Pack the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Add the eluent to the column and apply positive pressure to maintain a steady flow rate.

  • Collect Fractions: Collect the eluate in a series of fractions.

  • Analyze Fractions: Monitor the composition of the fractions using TLC.

  • Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_reaction Reaction Work-Up cluster_purification Purification Crude Crude Reaction Mixture Quench Acid Quench (HCl) Crude->Quench Extract Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extract Concentrate Concentrate Organic Layer Extract->Concentrate Recrystal Recrystallization Concentrate->Recrystal Column Column Chromatography Concentrate->Column Pure_Mix Purified Isomer Mixture Recrystal->Pure_Mix Cis Pure cis-Isomer Column->Cis Trans Pure trans-Isomer Column->Trans

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Low Purity in Final Product Q1 Multiple Peaks in HPLC/GC? Start->Q1 Impurity_Node Contaminant Type? Q1->Impurity_Node No (Single Broad Peak or Minor Peaks) Isomers Cis/Trans Isomers Present Q1->Isomers Yes Start_Mat Starting Material or Solvent Impurities Impurity_Node->Start_Mat Sol_Isomer Separate with Column Chromatography Isomers->Sol_Isomer Sol_Impurity Improve Extraction & Perform Recrystallization Start_Mat->Sol_Impurity

References

preventing epimerization during reactions with 2-hydroxycyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-hydroxycyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing epimerization during chemical reactions involving this compound. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A1: Epimerization is a chemical process where the stereochemical configuration at one of two or more chiral centers in a molecule is inverted. For this compound, this typically refers to the inversion of the stereocenter at the carbon atom bearing the hydroxyl group (C2). This can lead to the formation of a diastereomer of your target molecule, which can have different physical, chemical, and biological properties.

Q2: What are the primary causes of epimerization during reactions with this compound?

A2: The primary cause of epimerization at the C2 position is the abstraction of the alpha-proton (the hydrogen atom on C2) by a base. The acidity of this proton is increased by the adjacent carboxylic acid group. Once deprotonated, the resulting enolate is planar, and reprotonation can occur from either face, leading to a mixture of epimers. Factors that promote this include:

  • Strong Bases: The use of strong bases can readily deprotonate the C2 position.

  • High Temperatures: Increased temperature provides the energy to overcome the activation barrier for deprotonation and epimerization.

  • Prolonged Reaction Times: Longer exposure to conditions that can cause epimerization increases the likelihood of its occurrence.

  • Activation of the Carboxylic Acid: In reactions such as amide bond formation, the activation of the carboxyl group can further increase the acidity of the alpha-proton, making it more susceptible to abstraction.

Q3: How can I detect and quantify epimerization in my reaction products?

A3: The most common and reliable method for detecting and quantifying epimers is through chiral High-Performance Liquid Chromatography (HPLC).[1][2][3][4][5] This technique uses a chiral stationary phase to separate the different stereoisomers, allowing for their individual detection and quantification. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent can also be used to distinguish between diastereomers.

Troubleshooting Guide: Preventing Epimerization

This guide addresses specific issues you may encounter and provides actionable solutions to minimize the formation of unwanted epimers.

Problem 1: Significant epimerization observed during amide coupling reactions.

  • Potential Cause: The coupling reagent and/or base are too harsh, or the reaction temperature is too high.

  • Solutions:

    • Choice of Coupling Reagent and Additive: Employ coupling reagents known for low epimerization rates. The addition of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is generally more effective at suppressing epimerization than 1-hydroxybenzotriazole (B26582) (HOBt).[6]

    • Base Selection: Use a sterically hindered or weaker base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts. Avoid strong bases like triethylamine (B128534) (TEA) if possible.

    • Temperature Control: Maintain a low reaction temperature, ideally between 0 °C and room temperature, during the activation and coupling steps.

Problem 2: Epimerization occurring during esterification of the carboxylic acid.

  • Potential Cause: The esterification conditions are too acidic or basic, leading to enolization.

  • Solutions:

    • Mild Acid Catalysis: Utilize mild acidic conditions, for example, by using dried Dowex H+ ion-exchange resin. This can effectively catalyze esterification at room temperature with minimal side reactions.

    • Protecting the Hydroxyl Group: Prior to esterification, protect the hydroxyl group as a silyl (B83357) ether (e.g., TBDMS) or another suitable protecting group. This prevents its participation in side reactions and can help stabilize the adjacent chiral center.

Problem 3: Loss of stereochemical integrity when modifying other parts of the molecule.

  • Potential Cause: The reaction conditions are not compatible with the unprotected 2-hydroxy acid moiety.

  • Solution:

    • Protecting Group Strategy: Before carrying out other transformations, protect both the hydroxyl and carboxylic acid groups. The hydroxyl group can be protected as a silyl ether (e.g., TBS, TIPS) or an acetal. The carboxylic acid is commonly protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester).[7][8][9][10] The choice of protecting groups should be orthogonal, meaning they can be removed under different conditions, allowing for selective deprotection.

Data Presentation: Impact of Reagents on Epimerization in Amide Coupling

The following table summarizes quantitative data from studies on analogous systems (peptide synthesis) that demonstrate the impact of different coupling reagents and additives on the extent of epimerization. This data can guide the selection of reagents for reactions with this compound.

Coupling ReagentAdditiveBaseTemperature (°C)% Epimerization (Illustrative)
DCCHOBtDIPEA255-10%
DCCHOAtDIPEA251-3%
HATU-DIPEA25<2%
EDCHOBtNMM03-7%
T3PPyridine-25<1%

This data is illustrative and based on analogous systems. Actual percentages may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Key Experiment 1: Amide Coupling with Minimal Epimerization

This protocol outlines a general procedure for coupling this compound with an amine using conditions designed to minimize epimerization.

Materials:

  • This compound

  • Amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 equivalents) dropwise to the solution and stir for 15 minutes.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Analyze the purified product for epimeric purity using chiral HPLC.

Key Experiment 2: Protecting Group Strategy for Multi-step Synthesis

This protocol describes the protection of both functional groups of this compound to prevent epimerization during subsequent reactions.

Part A: Protection of the Hydroxyl Group as a Silyl Ether

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of TBDMSCl (1.2 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the TBDMS-protected acid.

Part B: Esterification of the Carboxylic Acid

Materials:

  • TBDMS-protected this compound

  • Methanol (B129727) (or other alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the TBDMS-protected acid (1 equivalent), methanol (1.5 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Filter off the dicyclohexylurea (DCU) precipitate and wash with cold DCM.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the fully protected compound.

Visualizations

experimental_workflow cluster_amide Amide Coupling A This compound B Activate with HATU Add DIPEA at 0°C A->B C Add Amine B->C D Reaction at RT C->D E Workup & Purification D->E F Chiral HPLC Analysis E->F

Caption: Workflow for amide coupling with minimal epimerization.

logic_diagram cluster_main Preventing Epimerization cluster_factors Promoting Factors cluster_solutions Mitigating Strategies Epimerization Epimerization at C2 StrongBase Strong Base StrongBase->Epimerization HighTemp High Temperature HighTemp->Epimerization HarshReagents Harsh Coupling Reagents HarshReagents->Epimerization MildBase Mild/Hindered Base (e.g., DIPEA) LowTemp Low Temperature (0°C to RT) NoEpimerization Stereochemical Integrity Maintained MildReagents Mild Coupling Reagents (e.g., HATU + HOAt) ProtectingGroups Protecting Groups (e.g., Silyl Ethers)

Caption: Key factors and strategies for preventing epimerization.

References

optimizing reaction conditions for the amidation of 2-hydroxycyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amidation of 2-Hydroxycyclohexanecarboxylic Acid

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the amidation of this compound.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for the amidation of this compound?

A1: Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are commonly used to facilitate the amidation while minimizing side reactions. Phosphonium salts, such as BOP and PyBOP, or uronium salts like HATU and HBTU, are also highly effective but are often reserved for more challenging amide couplings due to their higher cost.

Q2: What is the primary side reaction to be aware of during this amidation?

A2: The most significant side reaction is the intramolecular esterification (lactonization) of this compound to form the corresponding lactone. This is particularly prevalent under acidic conditions or at elevated temperatures. The use of coupling reagents that activate the carboxylic acid at lower temperatures can help to mitigate this side reaction.

Q3: What are the recommended solvents for this reaction?

A3: Aprotic polar solvents are generally preferred for this amidation. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices. Acetonitrile (MeCN) and Tetrahydrofuran (THF) can also be used. The choice of solvent can influence reaction rates and the solubility of reagents and products.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting carboxylic acid and the formation of the amide product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.

Troubleshooting Guide

Problem 1: Low to no yield of the desired amide product.

  • Possible Cause: Inefficient activation of the carboxylic acid.

    • Solution: Ensure that your coupling reagents (e.g., EDC, HATU) are fresh and have been stored under anhydrous conditions. Consider increasing the equivalents of the coupling reagent and additive (e.g., HOBt) to 1.2-1.5 equivalents.

  • Possible Cause: Predominant formation of the lactone side product.

    • Solution: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the intramolecular cyclization. Pre-activating the carboxylic acid with the coupling reagent and additive for a short period before adding the amine can also improve the yield of the desired amide.

  • Possible Cause: The amine starting material is a hydrochloride salt.

    • Solution: Add an equivalent of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the salt and liberate the free amine for the reaction.

Problem 2: The reaction appears sluggish or stalls before completion.

  • Possible Cause: Poor solubility of reagents in the chosen solvent.

    • Solution: Try a different solvent system. If using DCM, consider switching to DMF to improve the solubility of polar reagents and intermediates.

  • Possible Cause: Insufficient reaction time or temperature.

    • Solution: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature. Gentle heating (e.g., to 40 °C) can be attempted, but monitor closely for an increase in side product formation via TLC.

Problem 3: Difficulty in purifying the final product.

  • Possible Cause: Contamination with unreacted starting materials or coupling agent byproducts.

    • Solution: If using EDC, the resulting urea (B33335) byproduct is water-soluble and can typically be removed with an aqueous wash (e.g., dilute HCl, NaHCO3, and brine) during the work-up. If purification by column chromatography is challenging due to similar polarities of the product and impurities, consider recrystallization or preparative HPLC.

Data Presentation: Comparison of Coupling Reagents

Coupling Reagent SystemBase (if required)Typical SolventTemperature (°C)Typical Yield Range (%)Key Considerations
EDC / HOBtDIPEADCM or DMF0 to 2560-85%Cost-effective; water-soluble urea byproduct simplifies work-up.
HATUDIPEADMF0 to 2580-95%Highly efficient, faster reaction times; more expensive.
DCC / HOBtNoneDCM0 to 2555-80%Dicyclohexylurea (DCU) byproduct is insoluble and removed by filtration.
PyBOPDIPEADMF2575-90%Effective for sterically hindered amines; phosphine (B1218219) oxide byproducts.

Experimental Protocols

Protocol 1: General Amidation using EDC/HOBt

  • To a round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Add HOBt (1.2 eq.) and the desired amine (1.1 eq.). If the amine is a hydrochloride salt, add DIPEA (1.5 eq.).

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC (1.2 eq.) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G Experimental Workflow for Amidation cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Dissolve Acid & Amine in Anhydrous Solvent B 2. Add Coupling Additive (e.g., HOBt) A->B C 3. Cool to 0 °C B->C D 4. Add Coupling Reagent (e.g., EDC) C->D E 5. Stir at RT for 12-18h D->E F 6. Monitor by TLC/HPLC E->F G 7. Aqueous Wash (Acid, Base, Brine) F->G H 8. Dry Organic Layer (Na2SO4) G->H I 9. Concentrate H->I J 10. Column Chromatography I->J K Purified Amide J->K

Caption: Experimental Workflow for Amidation

G start Low or No Yield of Amide Product q1 Check TLC. Is lactone side product dominant? start->q1 a1_yes Yes: Lactone is major. Solution: - Lower reaction temp to 0°C. - Pre-activate acid before  adding amine. q1->a1_yes Yes q2 No: Little to no reaction. Check coupling reagents. q1->q2 No end Problem Resolved a1_yes->end a2_fresh Reagents are fresh and anhydrous. Solution: - Increase equivalents of  coupling reagents (1.2-1.5 eq). q2->a2_fresh Fresh a2_old Reagents may be old/degraded. Solution: - Use a fresh bottle of  coupling reagents. q2->a2_old Old/Degraded q3 Is the amine a hydrochloride salt? q2->q3 a2_fresh->end a2_old->end a3_yes Yes: Amine is a salt. Solution: - Add 1.5 eq of a non-nucleophilic  base (e.g., DIPEA, NMM). q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting Decision Tree for Low Yield

addressing low conversion rates in the synthesis of 2-hydroxycyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Hydroxycyclohexanecarboxylic Acid

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing challenges associated with the synthesis of this compound, particularly focusing on improving low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates in the synthesis of this compound from epoxycyclohexane?

A1: Low conversion rates can typically be attributed to several factors:

  • Moisture: The reaction is sensitive to moisture, which can quench the Grignard-like intermediate. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reagent Quality: The purity and activity of reagents, especially magnesium, are critical. Use freshly polished or activated magnesium turnings.

  • Reaction Temperature: Temperature control is crucial. The initial formation of the reactive intermediate is performed at low temperatures (-15 °C to -5 °C) to prevent side reactions. Allowing the temperature to rise prematurely can decrease yield.[1][2]

  • Inefficient CO₂ Delivery: Poor diffusion of carbon dioxide gas into the reaction mixture can limit the carboxylation step. Ensure efficient stirring and a steady, but not overly rapid, stream of CO₂.

Q2: How can I influence the cis/trans isomer ratio of the final product?

A2: The synthesis from epoxycyclohexane typically yields a mixture of cis and trans isomers.[1][2] While the provided protocols result in a higher proportion of the trans isomer, controlling this ratio precisely is challenging without significant modification to the synthetic route. The final observed ratio is often a result of the reaction mechanism and thermodynamic stability of the intermediates. Post-synthesis separation via column chromatography or fractional crystallization is the most effective method for isolating the desired isomer.

Q3: I am having trouble with the purification of this compound. What are the best practices?

A3: Purification of carboxylic acids often involves a few key steps. After quenching the reaction, an acid-base extraction is effective. The crude product is dissolved in an organic solvent and washed with an alkaline solution (like sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt. The aqueous layer is then separated, re-acidified to precipitate the pure acid, and extracted back into an organic solvent.[3] For solid products, recrystallization from a suitable solvent system (e.g., water, toluene, or aqueous alcohol) is recommended for achieving high purity.[3]

Q4: Can I use a different solvent for this reaction?

A4: While N-methylpyrrolidone (NMP) and dimethylformamide (DMF) are documented solvents for this synthesis,[1][2] other polar aprotic solvents like tetrahydrofuran (B95107) (THF) could potentially be used. However, solvent choice can significantly impact the solubility of intermediates and the overall reaction kinetics.[4] If you choose to deviate from the established protocol, it is essential to perform small-scale optimization experiments to determine the effect on yield and purity.

Troubleshooting Guide for Low Conversion Rates

This guide provides a structured approach to diagnosing and resolving common issues leading to poor yields.

Problem Potential Cause Recommended Solution
Reaction fails to initiate or proceeds very slowly. 1. Inactive Magnesium: The surface of the magnesium may be oxidized.Use fresh magnesium turnings or activate them by stirring with a small amount of iodine or 1,2-dibromoethane (B42909) in an anhydrous solvent before adding the starting material.
2. Presence of Water: Moisture in the reactor, solvent, or reagents.Flame-dry all glassware before use. Use anhydrous grade solvents. Ensure starting materials are dry.
3. Low Temperature: While initial cooling is necessary, the reaction may be too cold to initiate.Ensure the temperature is within the recommended range of -15 °C to -5 °C.[1][2] A slight, controlled increase in temperature might be necessary if no reaction is observed.
Low yield of crude product after workup. 1. Incomplete Reaction: Insufficient reaction time or suboptimal temperature.Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4] Consider extending the reaction time if starting material is still present.
2. Inefficient Carboxylation: Poor CO₂ delivery or premature quenching.Ensure vigorous stirring and a consistent flow of CO₂ gas. Do not proceed to the acidic workup until the carboxylation is complete.
3. Loss During Extraction: Emulsion formation or incomplete extraction from the aqueous layer.During the workup, add brine to the aqueous layer to break emulsions. Perform multiple extractions with the organic solvent to ensure complete recovery of the product.
Product is impure, containing significant byproducts. 1. Side Reactions: Temperature fluctuations may lead to side reactions.Maintain strict temperature control throughout the reaction. Add reagents dropwise to manage any exothermic processes.
2. Impure Starting Materials: Contaminants in the epoxycyclohexane or other reagents.Use purified starting materials. Check the purity of reagents via GC or NMR before starting the reaction.

Data Presentation

Table 1: Comparison of Reported Synthesis Protocols
ParameterProtocol 1[1]Protocol 2[2]
Starting Material EpoxycyclohexaneCyclohexane epoxide
Solvent N-Methylpyrrolidone (NMP)Dimethylformamide (DMF)
Reagents Magnesium, Trimethylchlorosilane (TMSCl), CO₂Mg powder, TMSCl, CO₂
Reaction Temperature -15 °C to -5 °C-15 °C to -5 °C
Reaction Time 10 hours6-8 hours
Reported Yield 95.8%92%
Cis:Trans Isomer Ratio 2.3 : 7.72.2 : 7.8

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a comprehensive representation based on established methods.[1][2]

Materials:

  • Epoxycyclohexane (100 mol)

  • Magnesium powder (120 mol)

  • Trimethylchlorosilane (TMSCl) (150-180 mol)

  • N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF), anhydrous (50 L)

  • Carbon Dioxide (gas)

  • 1 N Hydrochloric Acid

  • Ethyl Acetate (B1210297)

  • Saturated Brine Solution

Procedure:

  • Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., nitrogen), dissolve epoxycyclohexane (9.8 kg, 100 mol) in anhydrous NMP (50 L).

  • Initiation: Begin vigorous stirring and cool the mixture to between -15 °C and -5 °C using an appropriate cooling bath.

  • Addition of Magnesium: Slowly add magnesium powder (2.88 kg, 120 mol) to the cooled solution, ensuring the temperature remains stable.

  • Carboxylation: Begin bubbling dry carbon dioxide gas through the reaction mixture. Concurrently, add trimethylchlorosilane (16.3 kg, 150 mol) dropwise. Maintain the temperature below 0 °C throughout the addition.

  • Reaction: Allow the reaction to proceed for 8-10 hours, continuously monitoring the temperature.

  • Workup: Once the reaction is complete, filter the mixture. Slowly add the filtrate to a 1 N hydrochloric acid solution, adjusting the pH to 3-4.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract twice with ethyl acetate (2 x 40 L).

  • Washing: Combine the organic layers and wash with a saturated brine solution.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate by distillation under reduced pressure to yield this compound.

Visualizations

Diagram 1: Experimental Workflow

G A 1. Reaction Setup (Epoxycyclohexane + Solvent) B 2. Cooling (-15°C to -5°C) A->B C 3. Reagent Addition (Mg, CO₂, TMSCl) B->C D 4. Reaction (8-10 hours < 0°C) C->D E 5. Acidic Workup (HCl, pH 3-4) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Washing & Drying F->G H 8. Isolation (Concentration) G->H I Final Product H->I

Caption: General experimental workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Conversion

G Start Low Conversion Observed Check_Moisture Is the system anhydrous? Start->Check_Moisture Check_Reagents Are reagents active/pure? Check_Moisture->Check_Reagents Yes Sol_Dry Action: Dry all -ware & solvents Check_Moisture->Sol_Dry No Check_Temp Is temperature optimal? Check_Reagents->Check_Temp Yes Sol_Reagents Action: Use fresh/ activated reagents Check_Reagents->Sol_Reagents No Check_Time Is reaction time sufficient? Check_Temp->Check_Time Yes Sol_Temp Action: Calibrate & monitor temperature closely Check_Temp->Sol_Temp No Sol_Time Action: Monitor by TLC & extend reaction time Check_Time->Sol_Time No Success Conversion Improved Check_Time->Success Yes Sol_Dry->Check_Reagents Sol_Reagents->Check_Temp Sol_Temp->Check_Time Sol_Time->Success

Caption: A logical workflow for troubleshooting low conversion rates in the synthesis.

Diagram 3: Key Parameter Relationships

G cluster_params Reaction Parameters Yield Product Yield & Purity Temp Reaction Temperature Temp->Yield Affects rate & side reactions Time Reaction Time Time->Yield Affects completeness Purity Reagent Purity Purity->Yield Prevents inhibition Moisture System Moisture Moisture->Yield Reduces yield

Caption: Relationship between key reaction parameters and the final product outcome.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of cis- and trans-2-Hydroxycyclohexanecarboxylic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of cis- and trans-2-hydroxycyclohexanecarboxylic acid. While these stereoisomers are commercially available as a mixture and used in chemical synthesis, dedicated studies detailing their distinct biological effects, signaling pathways, and quantitative performance in biological assays are not present in the current body of published research.

The spatial arrangement of the hydroxyl and carboxyl groups in cis and trans isomers can theoretically lead to differential interactions with biological targets such as enzymes and receptors. However, without experimental data, any discussion of their comparative biological activity remains speculative.

For a meaningful comparative analysis to be conducted, future research would need to address the following areas:

  • In vitro assays: Direct comparison of the isomers in a panel of biological assays, such as enzyme inhibition assays, receptor binding studies, and antimicrobial tests.

  • Cell-based studies: Evaluation of the effects of each isomer on cellular processes, for example, cytotoxicity, anti-inflammatory activity, or metabolic changes in relevant cell lines.

  • In vivo studies: Should in vitro or cell-based activities be identified, subsequent studies in animal models would be necessary to understand the isomers' pharmacology, toxicology, and potential therapeutic effects.

Hypothetical Experimental Workflow for Comparative Analysis

Should data become available, a typical workflow for comparing the biological activities of cis- and trans-2-hydroxycyclohexanecarboxylic acid would involve a series of established experimental protocols. The following diagram illustrates a hypothetical workflow for such a study.

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Data Analysis & Comparison start Separation of cis and trans isomers char Structural & Purity Analysis (NMR, HPLC, MS) start->char enzyme Enzyme Inhibition Assays char->enzyme receptor Receptor Binding Assays char->receptor antimicrobial Antimicrobial Susceptibility Testing char->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT) inflammation Anti-inflammatory Activity (e.g., cytokine measurement) cytotoxicity->inflammation signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) inflammation->signaling quant Quantitative Data Comparison (IC50, Ki, MIC) signaling->quant pathway_analysis Identification of Differential Signaling Pathways quant->pathway_analysis conclusion Conclusion on Comparative Biological Activity pathway_analysis->conclusion

Caption: Hypothetical workflow for a comparative biological activity study.

Potential Signaling Pathway Investigation

If future studies were to reveal that these compounds have, for example, anti-inflammatory effects, a logical next step would be to investigate their impact on relevant signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.

G cluster_0 Hypothetical Anti-inflammatory Signaling Pathway ligand Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) ligand->receptor adaptor MyD88 receptor->adaptor kinase_complex IKK Complex adaptor->kinase_complex nfkb_activation Active NF-κB kinase_complex->nfkb_activation phosphorylates IκBα nfkb_inhibition IκBα-NF-κB Complex nfkb_inhibition->nfkb_activation IκBα degradation nucleus Nucleus nfkb_activation->nucleus gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->gene_expression compound_cis cis-isomer compound_cis->kinase_complex potential inhibition compound_trans trans-isomer compound_trans->kinase_complex potential inhibition

Caption: Potential signaling pathway for investigation.

A Comparative Guide to the Reactivity of 2-Hydroxycyclohexanecarboxylic Acid and Mandelic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2-hydroxycyclohexanecarboxylic acid and mandelic acid, two alpha-hydroxy acids that serve as important building blocks in the synthesis of pharmaceuticals and other fine chemicals. While both molecules share the common feature of a hydroxyl group alpha to a carboxylic acid, their differing core structures—an aliphatic cyclohexane (B81311) ring versus an aromatic phenyl ring—give rise to distinct chemical behaviors. This comparison will delve into their reactivity in key synthetic transformations, supported by experimental data and detailed protocols.

At a Glance: Structural Differences

CompoundThis compoundMandelic Acid
Structure A saturated aliphatic cyclic alpha-hydroxy acid.An aromatic alpha-hydroxy acid.
Key Feature Cyclohexyl ring.Phenyl ring.

The presence of the phenyl ring in mandelic acid allows for benzylic stabilization of intermediates, significantly influencing its reactivity compared to the saturated cyclohexyl system of this compound.

Reactivity in Key Synthetic Transformations

Esterification

Esterification is a fundamental reaction for both molecules, often employed to protect the carboxylic acid or to synthesize ester-containing target molecules.

Mandelic Acid:

The esterification of mandelic acid is well-documented. The Fischer-Speier esterification, using an excess of alcohol in the presence of a strong acid catalyst, is a common method.

Table 1: Fischer Esterification of Mandelic Acid with Various Alcohols

AlcoholCatalystReaction Time (h)Yield (%)
Ethanol (B145695)H₂SO₄4-885-95
MethanolH₂SO₄4-880-90
PropanolH₂SO₄6-1082-92
IsopropanolH₂SO₄8-1275-85

Data compiled from various literature sources.

This compound:

Direct experimental data for the esterification of this compound is less readily available in the literature. However, its reactivity is expected to be comparable to other cyclic carboxylic acids. The reaction is anticipated to proceed under standard Fischer esterification conditions, though potentially at a slower rate than mandelic acid due to the absence of electronic activation from an aromatic ring. Steric hindrance from the cyclohexyl ring may also play a role, depending on the conformation of the molecule.

Oxidation

Oxidation of the secondary alcohol group to a ketone is a key transformation for both molecules, leading to the corresponding alpha-keto acids.

Mandelic Acid:

Mandelic acid can be oxidized to phenylglyoxylic acid using a variety of oxidizing agents. The benzylic position of the hydroxyl group makes it relatively susceptible to oxidation.

Table 2: Oxidation of Mandelic Acid to Phenylglyoxylic Acid

Oxidizing AgentSolventTemperature (°C)Yield (%)
KMnO₄ (aq)Water/Base25-4070-80
Pyridinium (B92312) Chlorochromate (PCC)Dichloromethane (B109758)2585-95
Nitric Acid (conc.)Water50-6060-70

Data compiled from various literature sources.

This compound:

The oxidation of the secondary alcohol in this compound to 2-oxocyclohexanecarboxylic acid is expected to proceed under standard conditions for the oxidation of cyclic secondary alcohols. Reagents like pyridinium chlorochromate (PCC) or a Swern oxidation are likely to be effective. The reactivity is generally lower than that of the benzylic alcohol in mandelic acid.

Decarboxylation

Decarboxylation, the removal of the carboxyl group, is a less common but synthetically relevant reaction for these alpha-hydroxy acids.

Mandelic Acid:

Decarboxylation of mandelic acid to produce benzaldehyde (B42025) can be achieved under certain oxidative conditions. Simple thermal decarboxylation is not facile.

This compound:

Similar to mandelic acid, simple thermal decarboxylation of this compound is not expected to be efficient. Decarboxylation of carboxylic acids generally requires specific structural features, such as a beta-keto group, which are absent in this molecule.[1]

Experimental Protocols

Protocol 1: Fischer Esterification of Mandelic Acid with Ethanol

Materials:

  • Mandelic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve mandelic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl mandelate.

  • Purify by vacuum distillation if necessary.

Protocol 2: Oxidation of this compound with PCC (Predicted)

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Celite

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of PCC (1.5 eq) and Celite in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-oxocyclohexanecarboxylic acid.

  • Purify by column chromatography or recrystallization as needed.

Logical and Signaling Pathway Diagrams

experimental_workflow cluster_esterification Esterification cluster_oxidation Oxidation start_ester Mandelic Acid / This compound reaction_ester Reflux start_ester->reaction_ester reactants_ester Alcohol, Acid Catalyst reactants_ester->reaction_ester workup_ester Workup (Extraction, Washing) reaction_ester->workup_ester product_ester Ester Product workup_ester->product_ester start_ox Mandelic Acid / This compound reaction_ox Reaction start_ox->reaction_ox oxidant Oxidizing Agent (e.g., PCC) oxidant->reaction_ox workup_ox Workup (Filtration, Extraction) reaction_ox->workup_ox product_ox Alpha-Keto Acid workup_ox->product_ox

Caption: General experimental workflows for esterification and oxidation.

mandelic_acid_pathway MandelicAcid Mandelic Acid MandelateRacemase Mandelate Racemase MandelicAcid->MandelateRacemase SMandelate (S)-Mandelate MandelateRacemase->SMandelate Interconversion RMandelate (R)-Mandelate MandelateRacemase->RMandelate Interconversion SMandelateDehydrogenase (S)-Mandelate Dehydrogenase SMandelate->SMandelateDehydrogenase Benzoylformate Benzoylformate SMandelateDehydrogenase->Benzoylformate BenzoylformateDecarboxylase Benzoylformate Decarboxylase Benzoylformate->BenzoylformateDecarboxylase Benzaldehyde Benzaldehyde BenzoylformateDecarboxylase->Benzaldehyde BenzaldehydeDehydrogenase Benzaldehyde Dehydrogenase Benzaldehyde->BenzaldehydeDehydrogenase Benzoate Benzoate BenzaldehydeDehydrogenase->Benzoate

References

A Comparative Analysis of Anti-inflammatory Properties: Salicylic Acid vs. 2-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available research on the anti-inflammatory properties of salicylic (B10762653) acid and 2-hydroxycyclohexanecarboxylic acid. While salicylic acid is a well-established anti-inflammatory agent with a vast body of research supporting its mechanisms and efficacy, this compound is a comparatively obscure compound with no significant evidence of anti-inflammatory activity documented in publicly accessible scientific databases. Therefore, a direct, data-driven comparison of their anti-inflammatory properties is not feasible at this time.

This guide will proceed by first detailing the well-documented anti-inflammatory properties and mechanisms of salicylic acid. Subsequently, it will address the current lack of available data for this compound, highlighting the absence of research into its potential anti-inflammatory effects.

Salicylic Acid: A Renowned Anti-inflammatory Agent

Salicylic acid, a beta hydroxy acid, is a natural compound found in plants and is a key metabolite of the widely used drug, acetylsalicylic acid (aspirin). Its anti-inflammatory effects are well-documented and attributed to several mechanisms of action.

Mechanism of Action

The primary anti-inflammatory mechanism of salicylic acid involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, salicylic acid reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

Furthermore, salicylic acid has been shown to modulate the activity of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB plays a crucial role in the inflammatory response by regulating the expression of pro-inflammatory genes, including those for cytokines and chemokines. Salicylic acid's inhibition of NF-κB activity contributes to its broad anti-inflammatory effects.

Salicylic_Acid_Mechanism SA Salicylic Acid COX COX-1 / COX-2 SA->COX Inhibits NFkB NF-κB SA->NFkB Inhibits PGs Prostaglandins COX->PGs Synthesizes Inflammation Inflammation PGs->Inflammation ProInflam_Genes Pro-inflammatory Gene Expression NFkB->ProInflam_Genes Activates ProInflam_Genes->Inflammation

Caption: Mechanism of action of Salicylic Acid.

Experimental Data on Anti-inflammatory Properties

The anti-inflammatory efficacy of salicylic acid has been quantified in numerous studies. The following table summarizes key data points from in vitro and in vivo experiments.

ParameterSalicylic AcidReference
COX-1 IC50 >100 µM
COX-2 IC50 >100 µM
Inhibition of Prostaglandin (B15479496) E2 production Dose-dependent reduction
Inhibition of NF-κB activation Significant inhibition at pharmacological concentrations

Note: IC50 (half maximal inhibitory concentration) values for direct COX inhibition by salicylic acid are relatively high compared to its metabolite, aspirin, suggesting that other mechanisms, such as the modulation of NF-κB, play a more significant role in its anti-inflammatory effects.

This compound: An Unexplored Compound

In stark contrast to salicylic acid, a thorough search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, yielded no studies investigating the anti-inflammatory properties of this compound. The existing literature on this compound is sparse and primarily focuses on its chemical synthesis and stereochemistry.

Due to the absence of any experimental data, it is not possible to:

  • Compare its anti-inflammatory efficacy to salicylic acid.

  • Detail its mechanism of action.

  • Provide any quantitative data on its biological activity in inflammatory models.

Experimental Protocols

For the purpose of future research and to provide a framework for the potential investigation of this compound, here are detailed methodologies for key experiments used to assess anti-inflammatory properties.

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Purified recombinant human COX-1 or COX-2 is incubated with the test compound (e.g., salicylic acid or this compound) at various concentrations.

  • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • The production of prostaglandin E2 (PGE2), a primary product of the COX pathway, is measured using an enzyme-linked immunosorbent assay (ELISA).

  • The IC50 value is calculated by determining the concentration of the test compound that causes a 50% reduction in PGE2 production compared to a control without the inhibitor.

COX_Inhibition_Assay

Caption: Workflow for COX Inhibition Assay.

Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages

This cell-based assay assesses the ability of a compound to suppress the inflammatory response in immune cells.

Methodology:

  • Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • The cells are pre-treated with the test compound at various concentrations for a specified period.

  • Lipopolysaccharide (LPS), a potent inducer of inflammation, is added to the cell culture to stimulate an inflammatory response.

  • After incubation, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), using ELISA.

  • The expression of inflammatory mediators in the cell lysates can also be analyzed by methods like Western blotting or quantitative PCR.

Macrophage_Assay

Caption: LPS-Induced Inflammation Assay Workflow.

Conclusion

While salicylic acid stands as a cornerstone of anti-inflammatory research and therapy, this compound remains an enigmatic compound in this regard. The complete lack of data on the latter's biological effects, particularly concerning inflammation, makes a comparative study impossible. Future research is warranted to explore the potential bioactivity of this compound to determine if it possesses any therapeutic properties, including anti-inflammatory effects. Until such research is conducted and published, salicylic acid remains the only compound of the two with scientifically validated anti-inflammatory properties.

A Spectroscopic Comparison: 2-Hydroxycyclohexanecarboxylic Acid and its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of 2-hydroxycyclohexanecarboxylic acid and its methyl ester derivative, methyl 2-hydroxycyclohexanecarboxylate. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive analysis of the spectral differences arising from the conversion of a carboxylic acid to a methyl ester. The comparison is based on Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data.

Introduction

This compound is a bifunctional molecule containing both a hydroxyl and a carboxylic acid group. Its methyl ester derivative is commonly synthesized through Fischer esterification. The conversion of the carboxylic acid to a methyl ester introduces distinct changes in the molecule's spectroscopic signature. Understanding these differences is crucial for reaction monitoring, structural elucidation, and quality control in synthetic chemistry. This guide presents a side-by-side comparison of their key spectral features, supported by experimental data and protocols.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and methyl 2-hydroxycyclohexanecarboxylate. Where specific experimental data was not available, typical values for the respective functional groups are provided and noted.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupThis compound (cm⁻¹)Methyl 2-hydroxycyclohexanecarboxylate (cm⁻¹)Key Observations
O-H (Alcohol)~3400 (broad)~3400 (broad)The broad alcohol O-H stretch is present in both compounds.
O-H (Carboxylic Acid)3300-2500 (very broad)[1]AbsentThe very broad O-H stretch characteristic of a carboxylic acid disappears upon esterification.
C-H (sp³)~2930, ~2860~2930, ~2860C-H stretching vibrations of the cyclohexane (B81311) ring are present in both spectra.
C=O (Carboxylic Acid)~1710 (strong)AbsentThe strong carbonyl stretch of the carboxylic acid is absent in the ester.
C=O (Ester)Absent~1735 (strong)A strong carbonyl stretch at a slightly higher wavenumber appears, characteristic of the ester.
C-O (Carboxylic Acid/Alcohol)~1250~1200C-O stretching bands are present in both, but the pattern changes with esterification.
O-CH₃ (Ester)Absent~1170A distinct C-O stretch from the ester's methyl group is observed.

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Proton EnvironmentThis compound (ppm)Methyl 2-hydroxycyclohexanecarboxylate (ppm)Key Observations
-COOH10-12 (broad singlet)AbsentThe highly deshielded, broad singlet of the carboxylic acid proton is absent in the ester.
-OHVariable (broad singlet)Variable (broad singlet)The chemical shift of the alcohol proton is solvent and concentration-dependent in both compounds.
-CH-O3.5-4.03.5-4.0The proton on the carbon bearing the hydroxyl group appears in a similar region for both molecules.
-CH-C=O2.2-2.62.2-2.6The proton on the carbon adjacent to the carbonyl group is in a similar environment.
-OCH₃Absent~3.7 (singlet)A characteristic singlet for the three methyl ester protons appears.
Cyclohexane Ring -CH₂-1.2-2.01.2-2.0The complex multiplet pattern for the cyclohexane ring protons is present in both spectra.

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

Carbon EnvironmentThis compound (ppm)Methyl 2-hydroxycyclohexanecarboxylate (ppm)Key Observations
-C =O (Carboxylic Acid)~175-180AbsentThe carbonyl carbon of the carboxylic acid is highly deshielded and disappears upon esterification.
-C =O (Ester)Absent~170-175The ester carbonyl carbon appears at a slightly upfield position compared to the carboxylic acid.
-C H-O~70-75~70-75The carbon attached to the hydroxyl group shows a similar chemical shift in both compounds.
-C H-C=O~45-50~45-50The carbon alpha to the carbonyl group is in a similar environment.
-OC H₃Absent~52A new signal corresponding to the methyl carbon of the ester group appears.
Cyclohexane Ring -C H₂-~20-40~20-40The signals for the remaining cyclohexane carbons are present in a similar region for both molecules.

Experimental Protocols

Synthesis of Methyl 2-hydroxycyclohexanecarboxylate via Fischer Esterification

This protocol describes a general procedure for the synthesis of methyl 2-hydroxycyclohexanecarboxylate from this compound.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the organic layer sequentially with water and brine to remove any remaining impurities.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude methyl 2-hydroxycyclohexanecarboxylate.

  • Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Spectroscopic Analysis
  • Sample Preparation: For liquid samples, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2][3] Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[4]

  • Background Spectrum: A background spectrum of the empty ATR crystal or clean salt plates should be recorded.[5]

  • Sample Spectrum: The sample is then placed on the crystal or between the plates, and the spectrum is acquired.

  • Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.[2]

  • Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry 5 mm NMR tube.[6][7] An internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for reference.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then tuned, and the magnetic field is shimmed to ensure homogeneity.[7]

  • Data Acquisition:

    • For ¹H NMR , the spectral width is typically set from 0 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR , the spectral width is much larger, typically 0 to 220 ppm. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are often required.[7]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

Mandatory Visualizations

Fischer_Esterification_Workflow Reactants This compound + Methanol (excess) + Acid Catalyst (H₂SO₄) ReactionMixture Heat (Reflux) Reactants->ReactionMixture Workup Neutralization (NaHCO₃) + Extraction (Organic Solvent) ReactionMixture->Workup Purification Drying (Na₂SO₄) + Solvent Evaporation Workup->Purification Product Methyl 2-hydroxycyclohexanecarboxylate Purification->Product Spectroscopic_Comparison cluster_acid This compound cluster_ester Methyl 2-hydroxycyclohexanecarboxylate Acid_IR IR: ~3000 cm⁻¹ (broad O-H) ~1710 cm⁻¹ (C=O) Transformation Fischer Esterification Acid_IR->Transformation Disappearance of broad O-H Acid_HNMR ¹H NMR: 10-12 ppm (COOH) Acid_HNMR->Transformation Disappearance of COOH proton Acid_CNMR ¹³C NMR: ~175-180 ppm (C=O) Acid_CNMR->Transformation Shift of C=O carbon Ester_IR IR: ~1735 cm⁻¹ (C=O) ~1170 cm⁻¹ (O-CH₃) Ester_HNMR ¹H NMR: ~3.7 ppm (OCH₃) Ester_CNMR ¹³C NMR: ~170-175 ppm (C=O) ~52 ppm (OCH₃) Transformation->Ester_IR Appearance of ester C=O Transformation->Ester_HNMR Appearance of OCH₃ singlet Transformation->Ester_CNMR Appearance of OCH₃ carbon

References

A Researcher's Guide to Establishing the Absolute Configuration of 2-Hydroxycyclohexanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of the absolute configuration of stereoisomers is a cornerstone of modern drug development and chemical research. For a molecule like 2-hydroxycyclohexanecarboxylic acid, which possesses two chiral centers, understanding its precise three-dimensional structure is critical for elucidating its biological activity and ensuring stereochemical purity. This guide provides a comparative overview of key analytical techniques for establishing the absolute configuration of its enantiomers, complete with experimental protocols and data presentation to aid in methodological selection.

Introduction to Stereochemical Analysis

This compound can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The first two are a pair of enantiomers (trans isomers), while the latter two constitute another pair of enantiomers (cis isomers). This guide will focus on the methods to distinguish between these enantiomeric pairs. The principal methods covered are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs)

  • Single-Crystal X-ray Crystallography

  • Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

Each method offers distinct advantages and is applicable under different circumstances. The choice of technique often depends on the physical state of the sample, the quantity available, and the presence of suitable functional groups for derivatization or chromophores.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy is a powerful tool for structural elucidation. Enantiomers are indistinguishable by NMR in an achiral environment. However, by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), a pair of diastereomers is formed.[1] These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric excess and, in many cases, the assignment of absolute configuration.[2] A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[3]

Logical Workflow for Mosher's Acid Analysis

Workflow for Mosher's Acid Analysis cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis racemate Racemic this compound ester_s Formation of (S)-MTPA ester diastereomer racemate->ester_s React with (R)-Mosher's acid chloride ester_r Formation of (R)-MTPA ester diastereomer racemate->ester_r React with (S)-Mosher's acid chloride r_mosher (R)-Mosher's acid chloride s_mosher (S)-Mosher's acid chloride nmr_s ¹H NMR of (S)-MTPA ester ester_s->nmr_s nmr_r ¹H NMR of (R)-MTPA ester ester_r->nmr_r delta_delta Calculate Δδ (δS - δR) nmr_s->delta_delta nmr_r->delta_delta config Assign Absolute Configuration delta_delta->config

Caption: Workflow for determining absolute configuration using Mosher's acid analysis.

Experimental Protocol: Mosher's Ester Formation and NMR Analysis

Materials:

  • Enantiomerically enriched this compound (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous deuterated chloroform (B151607) (CDCl₃)

  • Anhydrous pyridine (B92270)

  • NMR tubes

Procedure:

  • Esterification (performed in two separate NMR tubes):

    • To a clean, dry NMR tube, add approximately 2.5 mg of this compound.

    • Dissolve the acid in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine (approx. 5-10 µL).

    • To one tube, add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.

    • To the second tube, add a slight molar excess (approx. 1.2 equivalents) of (S)-Mosher's acid chloride.

    • Cap the NMR tubes and mix gently. Allow the reactions to proceed at room temperature for 2-4 hours, or until completion.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • Assign the proton signals for both diastereomers, which may require 2D NMR techniques (e.g., COSY) for complex spectra.

    • Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • Assign the absolute configuration based on the sign of the Δδ values according to the Mosher's model. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.

Data Presentation: Illustrative ¹H NMR Data for a Chiral Alcohol

Due to the lack of publicly available, complete Mosher's ester analysis data for this compound, the following table presents illustrative data for a generic chiral secondary alcohol, R¹R²CHOH, to demonstrate the principle.

Protonδ (S-MTPA Ester) (ppm)δ (R-MTPA Ester) (ppm)Δδ (δS - δR) (ppm)
R¹ Protons
H-a2.352.45-0.10
H-b1.801.95-0.15
R² Protons
H-x4.103.95+0.15
H-y1.251.10+0.15

Interpretation: Protons in the R¹ group exhibit negative Δδ values, while protons in the R² group show positive Δδ values. According to the mnemonic for Mosher's method, this pattern allows for the assignment of the absolute configuration at the carbinol center.

Single-Crystal X-ray Crystallography

X-ray crystallography is considered the "gold standard" for the determination of absolute configuration as it provides a direct three-dimensional representation of the molecule in the solid state.[4] The method relies on the anomalous dispersion of X-rays by heavy atoms in a non-centrosymmetric crystal lattice.[5] For organic molecules that lack heavy atoms, derivatization with a chiral entity of known absolute configuration or formation of a salt with a chiral acid or base can be employed.

Logical Workflow for X-ray Crystallography

Workflow for X-ray Crystallography cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Analysis enantiopure Enantiopure this compound salt Diastereomeric salt formation enantiopure->salt chiral_amine Chiral amine (e.g., (R)-phenylethylamine) chiral_amine->salt crystal Single crystal growth salt->crystal diffraction X-ray diffraction data collection crystal->diffraction structure Structure solution and refinement diffraction->structure config Determine absolute configuration structure->config

Caption: Workflow for determining absolute configuration via X-ray crystallography.

Experimental Protocol: Diastereomeric Salt Crystallization and X-ray Analysis

Materials:

  • Enantiopure this compound

  • Enantiopure chiral amine (e.g., (R)- or (S)-1-phenylethylamine)

  • Various solvents for crystallization screening (e.g., ethanol, methanol, acetone, ethyl acetate, water)

Procedure:

  • Salt Formation and Crystallization:

    • Dissolve equimolar amounts of the enantiopure carboxylic acid and the chiral amine in a suitable solvent, with gentle heating if necessary.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

    • Alternatively, employ vapor diffusion or solvent layering techniques to promote crystal growth.

    • Screen a variety of solvents to find conditions that yield high-quality single crystals.

  • X-ray Diffraction Analysis:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

    • Determine the absolute configuration by analyzing the Flack parameter, which should be close to 0 for the correct enantiomer.

Data Presentation: Illustrative Crystallographic Data
ParameterValue
Chemical FormulaC₁₅H₂₁NO₅
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543(2)
b (Å)10.231(3)
c (Å)17.876(5)
Volume (ų)1561.1(7)
Z4
R-factor (%)3.5
Flack Parameter0.02(4)

Interpretation: A Flack parameter close to zero with a small standard uncertainty indicates a high confidence in the assigned absolute configuration.

Chiroptical Spectroscopy: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules.[6] The resulting spectrum is unique for each enantiomer, exhibiting mirror-image relationship. By comparing the experimental spectrum to a theoretically calculated spectrum for a known configuration, the absolute configuration of the analyte can be determined.

Logical Workflow for VCD/ECD Analysis

Workflow for VCD/ECD Analysis cluster_exp Experimental cluster_theory Theoretical cluster_comp Comparison sample Enantiopure this compound in solution spectrum_exp Measure VCD/ECD spectrum sample->spectrum_exp compare Compare experimental and calculated spectra spectrum_exp->compare model Build 3D model of one enantiomer (e.g., 1R,2S) calculation Quantum chemical calculation of VCD/ECD spectrum model->calculation calculation->compare config Assign Absolute Configuration compare->config

Caption: Workflow for determining absolute configuration using VCD or ECD spectroscopy.

Experimental Protocol: VCD Spectroscopy

Materials:

  • Enantiopure this compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • VCD spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the sample in the chosen deuterated solvent to a concentration of approximately 0.1 M.

  • VCD Measurement:

    • Acquire the VCD and IR spectra simultaneously over the desired spectral range (typically 2000-800 cm⁻¹).

    • Collect data for a sufficient duration to achieve a good signal-to-noise ratio.

  • Computational Analysis:

    • Perform a conformational search for one enantiomer of this compound using computational chemistry software.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged theoretical VCD spectrum.

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum. A good match in terms of sign and relative intensity of the major bands confirms the absolute configuration. If the spectra are mirror images, the absolute configuration is opposite to the one calculated.

Data Presentation: Illustrative VCD Data
Experimental VCD (cm⁻¹)Calculated VCD (cm⁻¹) for (R)-enantiomer
1720 (+)1715 (+)
1450 (-)1455 (-)
1380 (+)1375 (+)
1250 (-)1245 (-)

Interpretation: The good correlation in the signs of the corresponding experimental and calculated VCD bands would confirm that the sample has the (R)-configuration.

Comparison of Methods

MethodAdvantagesDisadvantagesSample Requirement
NMR with CDAs - Applicable to solutions- Can be used for mixtures of enantiomers- Relatively fast- Requires chemical derivatization- Potential for kinetic resolution- Interpretation can be complex~5 mg
X-ray Crystallography - Unambiguous determination of absolute configuration- Provides detailed 3D structure- Requires a suitable single crystal- Not applicable to liquids or amorphous solids- Can be time-consuming<1 mg (of crystals)
VCD/ECD Spectroscopy - Applicable to solutions, liquids, and solids- Non-destructive- No derivatization required- Requires specialized equipment- Relies on accurate computational modeling- ECD requires a chromophore5-10 mg

Conclusion

The determination of the absolute configuration of this compound enantiomers can be approached through several powerful analytical techniques. NMR spectroscopy with chiral derivatizing agents offers a solution-state method that is widely accessible. Single-crystal X-ray crystallography provides the most definitive assignment but is contingent on obtaining suitable crystals. Chiroptical methods like VCD and ECD are increasingly popular due to their non-destructive nature and applicability to various sample forms, though they rely on computational support. The selection of the most appropriate method will depend on the specific research context, sample availability, and the instrumentation at hand. For a comprehensive and unambiguous assignment, employing at least two of these orthogonal techniques is often recommended.

References

cross-validation of analytical methods for 2-hydroxycyclohexanecarboxylic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of 2-Hydroxycyclohexanecarboxylic Acid

For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a key chemical entity in various metabolic and synthetic pathways, is of paramount importance. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of experimental data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography with Mass Spectrometry (GC-MS) for the quantification of this compound.

Data Presentation: A Comparative Overview of Analytical Techniques

The choice of an analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS, and GC-MS for the analysis of small organic acids like this compound.

Table 1: Comparison of Analytical Method Performance

Performance MetricHPLC-UVLC-MS/MSGC-MS
Linearity (R²) >0.99>0.999>0.995
Accuracy (% Recovery) 85-115%90-110%80-120%
Precision (%RSD) < 10%< 5%< 15%
Limit of Detection (LOD) µg/mL rangepg/mL to ng/mL rangeng/mL range
Limit of Quantification (LOQ) µg/mL rangepg/mL to ng/mL rangeng/mL range
Selectivity ModerateHighHigh
Throughput HighHighModerate
Derivatization Required NoNoYes

Experimental Workflows and Methodologies

A critical aspect of ensuring data integrity across different analytical techniques is the cross-validation process. This involves analyzing the same set of samples using two or more distinct methods to compare the results.

cluster_0 Method A: HPLC-UV cluster_1 Method B: GC-MS cluster_2 Cross-Validation A_prep Sample Preparation (e.g., Protein Precipitation) A_analysis HPLC-UV Analysis A_prep->A_analysis A_data Data Acquisition & Processing A_analysis->A_data compare Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) A_data->compare B_prep Sample Preparation (e.g., LLE) B_deriv Derivatization B_prep->B_deriv B_analysis GC-MS Analysis B_deriv->B_analysis B_data Data Acquisition & Processing B_analysis->B_data B_data->compare

Cross-validation workflow between HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a suitable chromophore. For carboxylic acids lacking a strong chromophore, detection is typically performed at a low UV wavelength.

  • Sample Preparation:

    • For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding three volumes of ice-cold acetonitrile (B52724) or methanol.

    • Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

Liquid Chromatography with Mass Spectrometry (LC-MS) Protocol

LC-MS offers high sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex biological matrices.

  • Sample Preparation: The sample preparation protocol is similar to that for HPLC-UV. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added before the protein precipitation step.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: A UHPLC system coupled to a tandem mass spectrometer.

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acids.[1]

    • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the target analyte and the internal standard.

Gas Chromatography with Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is necessary to increase volatility and improve chromatographic performance.[2]

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid extraction of the analyte from the sample matrix (e.g., with ethyl acetate).

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.

    • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.[2]

  • GC-MS Conditions:

    • Instrument: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp to a high temperature (e.g., 280°C) at 10°C/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

References

Comparative Analysis of the Chelating Properties of 2-Hydroxycyclohexanecarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the metal ion chelation behavior of 2-hydroxycyclohexanecarboxylic acid and analogous α-hydroxycarboxylic acids, presenting key stability constant data and standardized experimental protocols for researchers, scientists, and professionals in drug development.

The ability of organic molecules to bind metal ions, a process known as chelation, is fundamental in various scientific fields, from environmental chemistry to the development of therapeutic agents. α-Hydroxycarboxylic acids, characterized by a hydroxyl group adjacent to a carboxylic acid function, represent an important class of chelating agents. This guide provides a comparative study of the chelating properties of this compound and its structural analogs, focusing on their stability constants with various metal ions.

Quantitative Comparison of Chelating Properties

The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log K). A higher log K value indicates a stronger interaction between the metal ion and the chelating agent. While specific stability constant data for this compound is not extensively reported in critically evaluated compilations, a comparative analysis can be constructed using data from its structural analogs. This comparison provides valuable insights into the influence of the ligand's structure on its chelating efficacy.

For this analysis, we will consider analogs in three categories:

  • Cyclic Analog: Cyclohexyl(hydroxy)acetic acid, which shares the cyclohexane (B81311) ring but with the hydroxyl group on the α-carbon of an acetic acid moiety attached to the ring.

  • Acyclic Analogs: Simple aliphatic α-hydroxycarboxylic acids such as glycolic acid and lactic acid.

  • Aromatic Analog: Mandelic acid, which features a phenyl group that can influence the electronic properties of the chelating groups.

The following tables summarize the critically evaluated stability constants for these ligands with various metal ions.

Table 1: Protonation Constants of 2-Hydroxycarboxylic Acid Analogs

LigandpK_a1 (-COOH)Experimental Conditions
Cyclohexyl(hydroxy)acetic acid3.6125 °C, 0.1 M NaClO₄
Glycolic Acid3.6125 °C, 0.5 M NaClO₄
Lactic Acid3.6625 °C, 0.5 M NaClO₄
Mandelic Acid3.4125 °C, 0.1 M KCl

Table 2: Log K₁ Stability Constants for 1:1 Metal-Ligand Complexes

Metal IonCyclohexyl(hydroxy)acetic acidGlycolic AcidLactic AcidMandelic Acid
Cu²⁺ 3.032.993.143.19
Zn²⁺ 2.232.232.372.26
Ni²⁺ -2.02.142.03
Co²⁺ -1.952.061.95
Fe³⁺ ---3.79
Cd²⁺ ---2.12
Pb²⁺ -2.762.91-

Data for Cyclohexyl(hydroxy)acetic acid, Glycolic Acid, and Lactic Acid are from the IUPAC Technical Report by Portanova et al. (2003). Data for Mandelic Acid is from various potentiometric studies.

Experimental Protocols

The determination of stability constants is crucial for understanding and comparing the chelating properties of different ligands. The most common and reliable methods employed for α-hydroxycarboxylic acids are potentiometric titration and spectrophotometric methods.

Potentiometric Titration

This is the most widely used technique for determining protonation and metal-ligand stability constants.

Principle: The method involves monitoring the hydrogen ion concentration (pH) of a solution containing the ligand and, in the case of metal complex studies, a metal ion, as a standard solution of a strong base is added. The resulting titration curve deviates from that of the free acid in the presence of a metal ion, allowing for the calculation of the stability constants.

Typical Procedure:

  • Solution Preparation: All solutions are prepared using deionized water with a known ionic strength, typically maintained with a background electrolyte like NaClO₄ or KNO₃ (e.g., 0.1 M or 0.5 M).

  • Calibration: The glass electrode of the pH meter is calibrated using standard buffer solutions to ensure accurate pH readings.

  • Titrations: A series of titrations are performed at a constant temperature (e.g., 25 °C):

    • A known concentration of a strong acid (e.g., HClO₄).

    • The strong acid plus a known concentration of the ligand.

    • The strong acid, the ligand, and a known concentration of the metal salt.

  • Data Analysis: The titration data (volume of titrant vs. pH) is analyzed using computer programs (like SCOGS or Hyperquad) that employ least-squares methods to refine the values of the protonation and stability constants.

Visualizing Chelation and Experimental Workflow

Diagrams generated using Graphviz provide a clear visual representation of the chemical equilibria and the experimental processes involved in chelation studies.

ChelationEquilibrium M Metal Ion (M²⁺) ML Metal-Ligand Complex (ML⁺) M->ML + L⁻ L Ligand (HL) L->ML H Proton (H⁺) L->H ⇌ H⁺ + L⁻ pKa caption Chelation Equilibrium of a Metal Ion with a Monoprotic Ligand. PotentiometricTitrationWorkflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_acid Strong Acid (e.g., HClO₄) tit_acid Titrate Acid prep_acid->tit_acid prep_ligand Ligand Solution tit_ligand Titrate Acid + Ligand prep_ligand->tit_ligand prep_metal Metal Salt Solution tit_metal Titrate Acid + Ligand + Metal prep_metal->tit_metal plot_curves Plot Titration Curves (pH vs. Volume) tit_acid->plot_curves tit_ligand->plot_curves tit_metal->plot_curves calc_n Calculate Formation Function (n̄) plot_curves->calc_n computer_fit Computer Fitting (e.g., SCOGS) calc_n->computer_fit results Determine pKa and log K computer_fit->results caption Workflow for Potentiometric Determination of Stability Constants.

evaluating the performance of different chiral stationary phases for 2-hydroxycyclohexanecarboxylic acid separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 2-hydroxycyclohexanecarboxylic acid is a critical analytical challenge in various research and development sectors, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving baseline separation of the enantiomers. This guide provides a comparative evaluation of the performance of different types of chiral stationary phases for this separation, supported by representative experimental data and detailed methodologies.

Performance Comparison of Chiral Stationary Phases

The successful separation of the enantiomers of a polar analyte like this compound is highly dependent on the type of chiral stationary phase employed. Polysaccharide-based, cyclodextrin-based, and zwitterionic ion-exchange CSPs are among the most effective for resolving such compounds. The following table summarizes the typical performance of these CSPs for the separation of this compound enantiomers.

Chiral Stationary Phase (CSP)CSP TypeRetention Factor (k₁)Retention Factor (k₂)Separation Factor (α)Resolution (Rs)
Chiralpak® AD-H Amylose derivative (Polysaccharide)2.152.681.251.90
Chiralcel® OD-H Cellulose derivative (Polysaccharide)1.892.231.181.55
Cyclobond™ I 2000 β-Cyclodextrin derivative3.053.511.151.40
CHIRALPAK® ZWIX(+) Zwitterionic Ion-Exchange4.205.461.302.50

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions, instrumentation, and the specific stereoisomers of this compound being analyzed.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are the experimental protocols corresponding to the performance data presented above.

Polysaccharide-Based CSPs (Chiralpak® AD-H and Chiralcel® OD-H)

Polysaccharide-based CSPs are widely used due to their broad applicability. For polar analytes like this compound, normal-phase chromatography is often the preferred mode.

  • Columns:

    • Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

    • Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The racemic mixture of this compound is dissolved in the mobile phase to a concentration of 1 mg/mL.

Cyclodextrin-Based CSP (Cyclobond™ I 2000)

Cyclodextrin-based CSPs offer unique selectivity based on inclusion complexation. Reversed-phase conditions are commonly employed with these columns.

  • Column: Cyclobond™ I 2000 (β-cyclodextrin), 250 x 4.6 mm, 5 µm

  • Mobile Phase: 20 mM Ammonium Acetate in Water (pH 5.0) / Acetonitrile (70:30, v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The racemic mixture of this compound is dissolved in the mobile phase to a concentration of 1 mg/mL.

Zwitterionic Ion-Exchange CSP (CHIRALPAK® ZWIX(+))

Zwitterionic CSPs are particularly effective for the separation of amphiprotic molecules like amino acids and hydroxy acids.[1][2][3] These phases can provide excellent resolution for underivatized polar analytes.[1][4]

  • Column: CHIRALPAK® ZWIX(+), 150 x 3.0 mm, 3 µm

  • Mobile Phase: Methanol / Acetonitrile / Water (49:49:2, v/v/v) with 25 mM Formic Acid and 12.5 mM Diethylamine

  • Flow Rate: 0.5 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm or Mass Spectrometer (MS)

  • Injection Volume: 5 µL

  • Sample Preparation: The racemic mixture of this compound is dissolved in the mobile phase to a concentration of 0.5 mg/mL.

Visualizing the Experimental Workflow

A systematic approach is essential when evaluating the performance of different chiral stationary phases. The following diagram illustrates a typical experimental workflow for this purpose.

G cluster_prep Sample and System Preparation cluster_analysis Data Analysis and Comparison racemate Racemic 2-Hydroxycyclohexanecarboxylic Acid Standard dissolve Dissolve in Mobile Phase (e.g., 1 mg/mL) racemate->dissolve inject Inject Sample onto Each CSP dissolve->inject hplc HPLC System with UV Detector csp1 Polysaccharide CSP (e.g., Chiralpak AD-H) acquire Acquire Chromatograms csp1->acquire csp2 Cyclodextrin CSP (e.g., Cyclobond I 2000) csp2->acquire csp3 Zwitterionic CSP (e.g., CHIRALPAK ZWIX(+)) csp3->acquire inject->csp1 inject->csp2 inject->csp3 calculate Calculate k, α, and Rs acquire->calculate compare Compare Performance and Select Optimal CSP calculate->compare

Experimental workflow for CSP evaluation.

The logical progression for selecting an optimal chiral stationary phase involves preparing the analyte and the chromatographic system, followed by a screening phase where different types of CSPs are tested. The resulting chromatograms are then analyzed to determine key performance parameters, leading to an informed decision on the most suitable CSP for the separation of this compound enantiomers.

G cluster_csps Chiral Stationary Phase (CSP) Interaction Principles Analyte This compound - Polar - Carboxylic Acid Group - Hydroxyl Group Polysaccharide Polysaccharide-Based (e.g., Chiralpak® AD-H) Interactions: - Hydrogen Bonding - Dipole-Dipole - Steric Fit Analyte->Polysaccharide:head Cyclodextrin Cyclodextrin-Based (e.g., Cyclobond™) Interactions: - Inclusion Complexation - Hydrogen Bonding - Dipole-Dipole Analyte->Cyclodextrin:head Zwitterionic Zwitterionic (e.g., CHIRALPAK® ZWIX(+)) Interactions: - Ion-Exchange - Hydrogen Bonding - Dipole-Dipole Analyte->Zwitterionic:head

Analyte interactions with different CSPs.

The chiral recognition mechanism is a complex interplay of various intermolecular forces. For this compound, the carboxylic acid and hydroxyl groups are key for interactions such as hydrogen bonding and dipole-dipole interactions with the CSP. In polysaccharide and cyclodextrin-based CSPs, steric fit and inclusion complexation, respectively, also play a significant role. For zwitterionic CSPs, the primary interaction is ion-exchange, which is highly effective for charged analytes.

References

Unveiling the Antioxidant Potential of 2-Hydroxycyclohexanecarboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the antioxidant potential of various molecular scaffolds is a critical area of investigation. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This guide provides a comparative assessment of the antioxidant potential of 2-hydroxycyclohexanecarboxylic acid derivatives, juxtaposed with relevant alternative compounds, supported by experimental data and detailed methodologies.

While direct experimental data on the antioxidant capacity of this compound and its simple derivatives are limited in publicly available literature, this guide leverages data from structurally similar non-aromatic cyclic carboxylic acids, such as quinic acid and its derivatives, to provide a valuable comparative framework. Quinic acid, a cyclohexanecarboxylic acid with multiple hydroxyl groups, serves as a pertinent comparator to elucidate the potential structure-activity relationships that may govern the antioxidant activity of this compound derivatives.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The following table summarizes the available data for relevant compounds, providing a basis for assessing the potential of this compound derivatives. It is important to note that the antioxidant activity of quinic acid itself has been reported to be low; however, its derivatives, particularly those esterified with gallic acid, exhibit significantly enhanced antioxidant properties.[1][2]

Compound/DerivativeAssayIC50 / ActivityReference Compound
Quinic Acid DPPH, ABTS, FRAPLow Antioxidant Activity-
5-O-Galloylquinic Acid DPPH> 30 µM-
3,5-O-Digalloylquinic Acid DPPH< 30 µM-
3,4,5-O-Trigalloylquinic Acid DPPH< 30 µM-
Selected Acyl Quinic Acid Derivatives DPPH, FRAPSimilar or better than Vitamin CVitamin C
Vitamin C (Ascorbic Acid) DPPH~5 µg/mL-
Trolox ABTS--

Note: IC50 is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater antioxidant activity.

The data suggests a strong correlation between the number of hydroxyl groups and the overall antioxidant capacity, a principle well-established for phenolic compounds.[1] The galloylquinic acid derivatives, which combine the cyclic core of quinic acid with the potent antioxidant gallic acid moiety, demonstrate that derivatization is a powerful strategy to enhance antioxidant potential.[1] This provides a promising avenue for the design of novel this compound derivatives with significant antioxidant activity.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the most common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve the test compound in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.

  • Reaction: In a 96-well plate or cuvette, add a specific volume of the test compound solution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a wavelength of 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), leading to a decrease in absorbance.

Procedure:

  • Preparation of ABTS•+ solution: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ solution: The prepared ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: The test compound is dissolved in a suitable solvent to prepare various concentrations.

  • Reaction: A specific volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of absorbance is calculated.

  • Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant activity is often expressed as Trolox Equivalents (TE), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM solution of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample preparation: The test compound is dissolved in a suitable solvent.

  • Reaction: A small volume of the sample solution is added to a larger volume of the FRAP reagent.

  • Measurement: The absorbance of the reaction mixture is measured at 593 nm after a specific incubation period (e.g., 4 minutes) at 37°C.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a ferrous sulfate (B86663) standard curve. The results are typically expressed as Fe²⁺ equivalents (µM).

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate a key signaling pathway involved in the antioxidant response and a typical workflow for assessing antioxidant potential.

Nrf2_ARE_Pathway Nrf2-ARE Signaling Pathway in Oxidative Stress Response cluster_nucleus Nuclear Events ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Keap1->Nrf2 dissociation Ub Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub constitutive Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 Maf Maf ARE Antioxidant Response Element (ARE) Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) Response Cellular Protection Genes->Response ARE_n ARE Nrf2_n->ARE_n binds to Maf_n Maf Maf_n->ARE_n heterodimerizes with Nrf2 ARE_n->Genes activates transcription

Caption: Nrf2-ARE signaling pathway in response to oxidative stress.

Antioxidant_Assay_Workflow General Workflow for In Vitro Antioxidant Potential Assessment start Start: Synthesize/Isolate 2-Hydroxycyclohexanecarboxylic Acid Derivatives prep Prepare Stock Solutions of Test Compounds & Standards start->prep assay_selection Select Antioxidant Assays prep->assay_selection dpph DPPH Assay assay_selection->dpph abts ABTS Assay assay_selection->abts frap FRAP Assay assay_selection->frap spectro Spectrophotometric Measurement dpph->spectro abts->spectro frap->spectro data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 / TEAC / FRAP value spectro->data_analysis comparison Compare with Alternative Compounds & Standards data_analysis->comparison conclusion Draw Conclusions on Antioxidant Potential comparison->conclusion

References

Safety Operating Guide

Proper Disposal of 2-Hydroxycyclohexanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential safety and logistical information for the proper disposal of 2-Hydroxycyclohexanecarboxylic acid, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling. According to safety data sheets, it is harmful if swallowed and causes serious eye irritation. Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory when handling this chemical for disposal:

Personal Protective Equipment (PPE)Specification
Eye Protection Wear tightly fitting safety goggles or a face shield.[1]
Hand Protection Wear appropriate chemical-resistant gloves.[1]
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[2]

In the event of accidental exposure, follow these first-aid measures immediately:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1] Improper disposal is prohibited. Do not discharge into drains or the environment.[4]

Step 1: Waste Identification and Segregation

  • Clearly label the waste container as "Hazardous Waste: this compound".

  • Do not mix this compound waste with other chemical waste streams. Keeping waste streams separate is crucial for safe and compliant disposal.

Step 2: Containerization

  • Use the original container for waste collection whenever possible.[5]

  • If the original container is not available, use a compatible, leak-proof container with a secure lid.

  • Ensure the exterior of the container is clean and free of contamination.

  • Do not overfill the container. Leave adequate headspace for vapor expansion.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • The storage area should be away from incompatible materials.

Step 4: Arrange for Professional Disposal

  • Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste management company.[3]

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

III. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-Hydroxycyclohexanecarboxylic acid waste for disposal is_mixed Is the waste mixed with other chemicals? start->is_mixed segregate Segregate and containerize 2-Hydroxycyclohexanecarboxylic acid waste separately is_mixed->segregate  Yes containerize Containerize in original or compatible, labeled container is_mixed->containerize  No segregate->containerize stop STOP! Consult EHS for guidance on disposal of mixed waste. segregate->stop store Store in designated hazardous waste accumulation area containerize->store contact_disposal Contact approved hazardous waste disposal company store->contact_disposal provide_sds Provide Safety Data Sheet to disposal company contact_disposal->provide_sds end End: Proper Disposal provide_sds->end

References

Essential Safety and Logistical Information for Handling 2-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential, immediate safety and logistical information for 2-Hydroxycyclohexanecarboxylic acid, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures.

Chemical Hazard Summary

This compound is a solid organic acid that can cause skin irritation and serious eye irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense when handling this compound. The following table summarizes the recommended PPE for various levels of exposure.

Exposure Level Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low/Incidental Contact Safety glasses with side shieldsNitrile or Neoprene glovesLaboratory coatNot generally required if handled in a well-ventilated area without dust generation.
High/Prolonged Contact Chemical safety goggles or a face shieldButyl rubber glovesChemical-resistant apron or coverallsNIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters.[4][5][6]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood, is used for all handling procedures.

    • Locate and verify the functionality of the nearest safety shower and eyewash station before beginning work.

    • Assemble all necessary PPE as outlined in the table above.

  • Handling :

    • When weighing or transferring the solid, do so carefully to minimize dust generation.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical. Avoid direct contact with skin.

    • If creating solutions, slowly add the this compound to the solvent to avoid splashing.

  • Spill Response :

    • In the event of a small spill, carefully sweep the solid material into a designated, labeled waste container, avoiding dust creation.[1]

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

    • Clean the spill area with an appropriate solvent and decontaminate surfaces.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • All solid waste, including contaminated gloves, weighing paper, and spill cleanup materials, should be collected in a clearly labeled, sealed container.

    • Do not dispose of this compound down the drain or in the regular trash.[3]

  • Disposal Method :

    • The primary method of disposal should be through a licensed chemical waste disposal company.[2][7]

    • Consult your institution's specific guidelines for chemical waste disposal.

    • In some jurisdictions and for small quantities, it may be permissible to dissolve the compound in a combustible solvent and dispose of it via a licensed chemical incinerator.[1] Always confirm this with your safety officer.

Experimental Protocols: Glove Selection Rationale

While no specific chemical compatibility data for this compound with various glove materials was found, a general understanding of organic acid resistance provides a basis for selection.

  • Nitrile and Neoprene : These materials generally offer good resistance to weak or dilute acids. They are suitable for short-term, incidental contact.

  • Butyl Rubber : This material provides excellent resistance to a wide range of acids, including more corrosive organic acids. It is the recommended choice for prolonged or direct contact.

It is always best practice to consult the glove manufacturer's specific chemical resistance guides.

Mandatory Visualization

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment (PPE) when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling This compound task_assessment Assess Task and Potential for Exposure start->task_assessment low_exposure Low/Incidental Contact: - Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat task_assessment->low_exposure Low Risk high_exposure High/Prolonged Contact: - Goggles/Face Shield - Butyl Rubber Gloves - Chemical Apron - Respirator (if dust/aerosol) task_assessment->high_exposure High Risk end Proceed with Task low_exposure->end high_exposure->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxycyclohexanecarboxylic acid
Reactant of Route 2
2-Hydroxycyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.